molecular formula C14H16O4 B12404195 Mono-cyclohexyl phthalate-3,4,5,6-D4

Mono-cyclohexyl phthalate-3,4,5,6-D4

Cat. No.: B12404195
M. Wt: 252.30 g/mol
InChI Key: PMDKYLLIOLFQPO-DOGSKSIHSA-N
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Description

Mono-cyclohexyl phthalate-3,4,5,6-D4 is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 252.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

252.30 g/mol

IUPAC Name

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D

InChI Key

PMDKYLLIOLFQPO-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H]

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Mono-cyclohexyl phthalate-3,4,5,6-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-D4), a critical analytical tool in environmental and clinical toxicology. This document details its chemical and physical properties, its primary application as an internal standard, detailed experimental protocols for its use, and the metabolic context of its unlabeled analogue.

Core Concepts: The Role of Deuterated Internal Standards

In quantitative mass spectrometry, precision and accuracy are paramount. Deuterated internal standards, such as MCHP-D4, are the cornerstone of robust analytical methodologies. The fundamental principle lies in relative quantitation. By introducing a known quantity of the deuterated standard into each sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains stable even if the absolute signal intensities fluctuate due to variations in sample preparation, injection volume, or instrument response, thereby ensuring data integrity.

Data Presentation: Properties of this compound

A summary of the key quantitative data for MCHP-D4 is presented in the table below for easy reference and comparison.

PropertyValueSource
Chemical Name This compound[1][2]
Synonyms MCHP-d4; 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4; Phthalic Acid Cyclohexyl Ester-d4; Phthalic Acid Monocyclohexyl Ester-d4; Cyclohexyl Hydrogen Phthalate-d4[1]
CAS Number 1398066-18-6[1][2]
Molecular Formula C₁₄H₁₂D₄O₄[1][2]
Molecular Weight 252.3 g/mol [1][2]
Appearance White Solid[1]
Purity ≥98%[3]
Storage Conditions 2-8°C Refrigerator[1]
Solubility Soluble in DMSO and Methanol (B129727).[4]

Metabolic Pathway of the Parent Compound

Mono-cyclohexyl phthalate (B1215562) (MCHP) is the primary metabolite of Dicyclohexyl phthalate (DCHP), a plasticizer that can be found in various consumer products.[5] Human exposure to DCHP leads to its hydrolysis in the body, forming MCHP, which is then excreted in the urine.[5] The analysis of MCHP in urine is a common method for biomonitoring DCHP exposure. MCHP-D4 serves as an ideal internal standard for this analysis due to its chemical similarity to the analyte, MCHP.

Metabolic Pathway of Dicyclohexyl Phthalate Metabolic Hydrolysis of DCHP to MCHP DCHP Dicyclohexyl Phthalate (DCHP) MCHP Mono-cyclohexyl Phthalate (MCHP) DCHP->MCHP Esterases/Lipases (Hydrolysis) Excretion Urinary Excretion MCHP->Excretion

Metabolic hydrolysis of DCHP to its primary metabolite, MCHP.

Experimental Protocols: Quantification of Phthalate Metabolites in Urine

The following is a detailed methodology for the quantification of phthalate metabolites, including MCHP, in human urine using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. MCHP-D4 is used as the internal standard for the quantification of MCHP.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte (MCHP) and the deuterated internal standard (MCHP-D4) into separate volumetric flasks. Dissolve in a suitable organic solvent, such as methanol, to the final volume. Store at -20°C or below.

  • Calibration Standard and Quality Control (QC) Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to cover the desired calibration range and QC levels (low, medium, high).

  • Internal Standard Working Solution: Dilute the MCHP-D4 stock solution to a fixed concentration (e.g., 100 ng/mL) that provides an optimal response on the mass spectrometer.

2. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):

  • Thaw frozen urine samples, calibration standards, and QCs on ice. Vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample, calibrator, or QC.

  • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.

  • Add a solution containing β-glucuronidase to deconjugate the glucuronidated phthalate metabolites. Incubate at 37°C for a specified time (e.g., 90 minutes).

  • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. Condition the SPE cartridges with methanol followed by water. Load the samples, wash with a weak organic solvent to remove interferences, and elute the analytes with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used for the separation of phthalate metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid or acetic acid), is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject 5-10 µL of the reconstituted sample.

  • Tandem Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Monitor at least two transitions for each analyte and internal standard for confirmation and quantification.

4. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of MCHP in biological samples using MCHP-D4 as an internal standard.

Experimental Workflow Workflow for MCHP Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample Spike Spike with MCHP-D4 (Internal Standard) Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Processing & Quantification LCMS->Data

A typical workflow for the quantification of MCHP.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its unlabeled counterpart, MCHP, in biological matrices. Its use as an internal standard in isotope dilution mass spectrometry methods minimizes analytical variability and enhances data reliability. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and scientists in the fields of toxicology, environmental health, and drug development to implement high-quality analytical methods for biomonitoring of phthalate exposure.

References

Technical Guide: Mono-cyclohexyl phthalate-3,4,5,6-D4 (CAS: 1398066-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mono-cyclohexyl phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its parent compound, Mono-cyclohexyl phthalate (B1215562) (MCHP). MCHP is a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), and monitoring its levels in biological matrices is of significant interest in toxicology and environmental health studies.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1398066-18-6[1][2]
Molecular Formula C₁₄H₁₂D₄O₄[1]
Molecular Weight 252.30 g/mol [1]
Appearance White to off-white solid[1]
Isotopic Enrichment ≥98 atom % D
Synonyms MCHP-d4, 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4, Phthalic Acid Monocyclohexyl Ester-d4[2]

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of MCHP in biological samples such as urine.[3] This method offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Determination of Mono-cyclohexyl phthalate in Human Urine by GC-MS

This protocol is a representative example of how this compound is utilized in a research setting.

1. Sample Preparation:

  • Enzymatic Deconjugation: To a 1 mL human urine sample, add a solution of β-glucuronidase in acetate (B1210297) buffer. This step is crucial as many phthalate metabolites are excreted as glucuronide conjugates.[4][5]

  • Internal Standard Spiking: Spike the sample with a known amount of this compound solution.

  • Liquid-Liquid Extraction: Extract the deconjugated and spiked sample with an organic solvent such as hexane.[4]

  • Derivatization: The extracted phthalate monoesters are then methylated using a reagent like diazomethane (B1218177) to improve their volatility and chromatographic properties for GC-MS analysis.[4]

  • Purification: The derivatized extract is purified using a solid-phase extraction (SPE) cartridge, such as Florisil, to remove interfering substances.[4]

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the analyte (MCHP) and the internal standard (MCHP-d4).

3. Quantification:

  • A calibration curve is generated by analyzing standards containing known concentrations of MCHP and a fixed concentration of the MCHP-d4 internal standard.

  • The concentration of MCHP in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway Involvement

The parent compound, Mono-cyclohexyl phthalate (MCHP), along with other phthalate monoesters, has been shown to interact with and activate Peroxisome Proliferator-Activated Receptors (PPARs).[1][6] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and development. The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism underlying the toxicological effects of phthalates.[1][7]

PPAR Signaling Pathway

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCHP Mono-cyclohexyl Phthalate (MCHP) PPAR PPAR MCHP->PPAR Enters Cell & Binds PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Translocates to Nucleus & Binds to PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects (e.g., altered steroidogenesis, oxidative stress) Gene_Expression->Biological_Effects

Caption: MCHP activation of the PPAR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of MCHP in biological samples using its deuterated internal standard.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (e.g., Urine) Spiking 2. Spiking with This compound Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (Enzymatic Deconjugation, LLE, Derivatization) Spiking->Sample_Prep GCMS_Analysis 4. GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Analysis 5. Data Analysis (Quantification using Isotope Dilution) GCMS_Analysis->Data_Analysis Results 6. Results (Concentration of MCHP) Data_Analysis->Results

Caption: Workflow for MCHP analysis using an internal standard.

References

An In-Depth Technical Guide to the Synthesis and Purity of MCHP-D4 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity assessment of the MCHP-D4 analytical standard. MCHP is chemically known as Mono-cyclohexyl Phthalate (B1215562), and the "-D4" designation indicates the presence of four deuterium (B1214612) atoms on the cyclohexyl ring, specifically Mono-cyclohexyl Phthalate-3,4,5,6-d4. This deuterated standard is crucial for use as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.

Data Presentation

Quantitative data regarding the MCHP-D4 analytical standard is summarized in the tables below for clear comparison.

Table 1: Chemical and Physical Properties of MCHP-D4

PropertyValue
Chemical Name This compound
Synonyms MCHP-d4, 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl-d4 Ester
CAS Number 1398066-18-6
Molecular Formula C₁₄H₁₂D₄O₄
Molecular Weight 252.3 g/mol
Appearance White to Off-White Solid

Table 2: Purity Specifications of MCHP-D4 Analytical Standard

ParameterSpecificationAnalytical Method
Chemical Purity ≥ 98%HPLC, NMR
Isotopic Purity ≥ 99.4 atom % DMass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, MS
Elemental Analysis Conforms to theoretical valuesCHN Analysis

Experimental Protocols

Detailed methodologies for the synthesis and purity analysis of the MCHP-D4 analytical standard are provided below.

Synthesis of Mono-cyclohexyl Phthalate-d4 (MCHP-D4)

The synthesis of MCHP-D4 is typically achieved through the esterification of phthalic anhydride (B1165640) with deuterated cyclohexanol (B46403) (cyclohexanol-d4). A plausible synthetic protocol is detailed below, based on established methods for phthalate ester synthesis.

Materials:

  • Phthalic anhydride (C₈H₄O₃)

  • Cyclohexanol-3,3,4,4,5,5-d6 (for synthesis of cyclohexanol-d4 precursor if not commercially available) or commercially available Cyclohexanol-d4

  • Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

  • Toluene (B28343) (for azeotropic removal of water)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1.0 equivalent) and cyclohexanol-d4 (1.1 equivalents).

  • Solvent and Catalyst Addition: Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction. Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents).

  • Esterification: Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (phthalic anhydride) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude MCHP-D4 by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized MCHP-D4 using ¹H NMR, ¹³C NMR, and mass spectrometry.

Purity Analysis of MCHP-D4 Analytical Standard

The purity of the MCHP-D4 analytical standard is assessed using a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Dissolve a known amount of the MCHP-D4 standard in the mobile phase and inject it into the HPLC system. The chemical purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR: The proton NMR spectrum is used to confirm the structure and can provide an estimate of purity by comparing the integrals of the analyte signals to those of a certified quantitative internal standard. The absence of signals corresponding to the non-deuterated positions on the cyclohexyl ring confirms deuteration.

  • ¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the molecular structure.

3. Mass Spectrometry (MS) for Isotopic Purity

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Procedure: A solution of the MCHP-D4 standard is infused into the mass spectrometer. The isotopic distribution of the molecular ion is analyzed to determine the percentage of molecules containing four deuterium atoms. The isotopic purity is calculated based on the relative intensities of the M+0, M+1, M+2, M+3, and M+4 peaks.

4. Elemental Analysis for Elemental Composition

  • Instrumentation: A CHN elemental analyzer.

  • Procedure: A precisely weighed sample of MCHP-D4 is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon and hydrogen. The results are compared with the theoretical values for the C₁₄H₁₂D₄O₄ formula. Note that for deuterated compounds, the hydrogen and deuterium content are measured together as "hydrogen". Special considerations may be needed in the calculation to account for the mass of deuterium.

Mandatory Visualizations

Diagrams illustrating key processes are provided below using the DOT language for Graphviz.

Synthesis_of_MCHP_D4 phthalic_anhydride Phthalic Anhydride reactants phthalic_anhydride->reactants cyclohexanol_d4 Cyclohexanol-d4 cyclohexanol_d4->reactants reaction Esterification (Toluene, H₂SO₄, Reflux) reactants->reaction crude_product Crude MCHP-D4 reaction->crude_product workup Aqueous Work-up (NaHCO₃, H₂O, Brine) crude_product->workup purification Column Chromatography (Silica Gel) workup->purification pure_product Pure MCHP-D4 Analytical Standard purification->pure_product

Synthesis workflow for MCHP-D4.

Purity_Analysis_Workflow cluster_purity Purity Assessment start MCHP-D4 Analytical Standard hplc HPLC (Chemical Purity) start->hplc nmr NMR Spectroscopy (Identity & Purity) start->nmr ms Mass Spectrometry (Isotopic Purity) start->ms elemental Elemental Analysis (Elemental Composition) start->elemental end Certificate of Analysis hplc->end nmr->end ms->end elemental->end

Purity analysis workflow for MCHP-D4.

The Analytical and Toxicological Profile of Monocyclohexyl Phthalate (MCHP) as a Primary Metabolite of Dicyclohexyl Phthalate (DCHP)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP) is a high-production volume chemical used as a plasticizer in a variety of consumer and industrial products. Human exposure to DCHP is widespread, leading to the formation of its primary and biologically active metabolite, monocyclohexyl phthalate (MCHP). This technical guide provides a comprehensive overview of the metabolism of DCHP to MCHP, the analytical methodologies for its quantification, and its toxicological implications, with a focus on its role as an endocrine disruptor. A key analytical tool, the deuterated internal standard MCHP-D4, is central to the accurate quantification of MCHP in biological matrices.

Metabolism of Dicyclohexyl Phthalate (DCHP)

DCHP is metabolized in the body through a primary hydrolysis reaction, where one of the cyclohexyl ester groups is cleaved to form MCHP and cyclohexanol. This metabolic conversion is a crucial step in both the detoxification and, paradoxically, the activation of DCHP's toxic potential.

Metabolic Pathway of DCHP to MCHP

The hydrolysis of DCHP to MCHP is catalyzed by non-specific esterases and lipases present in the intestines and various tissues.[1] This initial metabolic step is essential for increasing the water solubility of the compound, facilitating its excretion.

DCHP Metabolism DCHP Dicyclohexyl Phthalate (DCHP) (C₂₀H₂₆O₄) MCHP Monocyclohexyl Phthalate (MCHP) (C₁₄H₁₆O₄) DCHP->MCHP Hydrolysis (Esterases, Lipases) Excretion Urinary Excretion (as glucuronide conjugate) MCHP->Excretion Phase II Conjugation (Glucuronidation)

Figure 1: Metabolic pathway of DCHP to MCHP and subsequent excretion.

Quantitative Analysis of MCHP in Biological Samples

Accurate measurement of MCHP in biological matrices, primarily urine, is essential for assessing human exposure to DCHP. The gold-standard analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with isotope dilution using a stable isotope-labeled internal standard, MCHP-D4.

Experimental Protocol: Quantification of Urinary MCHP by LC-MS/MS

This protocol outlines a typical method for the analysis of MCHP in human urine.

1. Reagents and Materials:

2. Sample Preparation:

  • A 100 µL aliquot of urine is pipetted into a clean tube.

  • The sample is spiked with a known concentration of the MCHP-D4 internal standard.[2]

  • β-glucuronidase in an ammonium acetate buffer is added to deconjugate the glucuronidated MCHP metabolites.[3]

  • The mixture is incubated to allow for complete enzymatic hydrolysis.

  • The sample is then loaded onto a pre-conditioned SPE cartridge to extract and concentrate the analytes.[3]

  • The cartridge is washed to remove interfering substances.

  • MCHP and MCHP-D4 are eluted from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.[4]

3. LC-MS/MS Analysis:

  • Chromatographic Separation: A reversed-phase C18 column is typically used to separate MCHP from other urinary components. A gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small amount of formic acid, is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both MCHP and MCHP-D4 in Multiple Reaction Monitoring (MRM) mode.

4. Quantification: The concentration of MCHP in the urine sample is determined by calculating the ratio of the peak area of the analyte (MCHP) to the peak area of the internal standard (MCHP-D4) and comparing this to a calibration curve prepared with known concentrations of MCHP and a constant concentration of MCHP-D4.

Experimental Workflow Diagram

MCHP Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) spike Spike with MCHP-D4 Internal Standard urine_sample->spike deconjugation Enzymatic Deconjugation (β-glucuronidase) spike->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe elution Elution & Reconstitution spe->elution lcms LC-MS/MS Analysis (C18, ESI-, MRM) elution->lcms quantification Quantification via Isotope Dilution lcms->quantification

Figure 2: A typical experimental workflow for the quantification of MCHP in urine.

Quantitative Data on MCHP

The following tables summarize key quantitative data related to MCHP, including its physicochemical properties, pharmacokinetic parameters (where available, often extrapolated from related phthalates), and concentrations found in human biomonitoring studies.

Table 1: Physicochemical and Toxicological Properties of DCHP and MCHP

PropertyDicyclohexyl Phthalate (DCHP)Monocyclohexyl Phthalate (MCHP)Reference(s)
CAS Number 84-61-726639-61-8
Molecular Formula C₂₀H₂₆O₄C₁₄H₁₆O₄
Molecular Weight 330.42 g/mol 248.27 g/mol
Primary Toxic Effect Endocrine DisruptionEndocrine Disruption[5]

Table 2: Pharmacokinetic Parameters of Phthalates (Human Data)

ParameterDEHP (for comparison)DCHP/MCHPReference(s)
Absorption >70% (oral)Well absorbed orally[6]
Elimination Half-life (t½) 2-10 hours (for metabolites)Rapid, likely in a similar range to DEHP metabolites[1][7][8]
Primary Route of Excretion Urine (as metabolites)Urine (as glucuronide conjugate)[9]
Bioaccumulation Low potentialLow potential

Note: Specific human pharmacokinetic data for DCHP and MCHP are limited. The values for DEHP, a well-studied phthalate, are provided for comparative purposes as the general pharmacokinetic behavior is expected to be similar.

Table 3: Urinary Concentrations of MCHP in Human Biomonitoring Studies

Study Population (Survey Years)NDetection Frequency (%)Geometric Mean (ng/mL)95th Percentile (ng/mL)Reference(s)
NHANES (1999-2000), USA (≥ 6 years)~2,540<16%Not reportedNot reported[3][10]
HBM4EU Aligned Studies (2014-2021), Europe (Children & Teenagers)-1-6%Not reportedNot reported[11][12]

Note: The detection frequency of MCHP in the general population is notably lower than that of metabolites of other common phthalates, suggesting lower overall exposure to DCHP.

Toxicological Profile: Endocrine Disruption

DCHP and its primary metabolite MCHP are recognized as endocrine-disrupting chemicals (EDCs). Their primary mechanism of toxicity involves interference with nuclear hormone receptor signaling pathways, particularly the androgen and glucocorticoid receptors.

Mechanism of Action: Androgen and Glucocorticoid Receptor Antagonism

DCHP and MCHP can act as antagonists to the androgen receptor (AR) and the glucocorticoid receptor (GR). This means they can bind to these receptors without activating them, thereby blocking the binding of the natural hormones (e.g., testosterone (B1683101) and cortisol) and inhibiting their normal physiological functions. This disruption can lead to a range of adverse health effects, particularly on the reproductive and endocrine systems.

Endocrine Disruption by DCHP_MCHP cluster_ligands Ligands cluster_cell Target Cell cluster_response Biological Response DCHP_MCHP DCHP / MCHP Receptor Androgen/Glucocorticoid Receptor (AR/GR) DCHP_MCHP->Receptor Binds and Blocks (Antagonism) Hormone Endogenous Hormone (e.g., Testosterone, Cortisol) Hormone->Receptor Normal Binding (Blocked) Nucleus Nucleus Receptor->Nucleus Translocation (Inhibited) ARE_GRE Hormone Response Element (ARE/GRE) Nucleus->ARE_GRE Binding to DNA (Inhibited) Gene_Expression Altered Gene Expression ARE_GRE->Gene_Expression Transcription (Inhibited) Adverse_Effects Adverse Health Effects (e.g., Reproductive Toxicity) Gene_Expression->Adverse_Effects

Figure 3: Signaling pathway illustrating the antagonistic action of DCHP/MCHP on nuclear hormone receptors.

The antagonistic activity of DCHP on the glucocorticoid receptor has been demonstrated to suppress the expression of glucocorticoid-responsive genes.[13] Similarly, the anti-androgenic effects of phthalates are a well-documented mechanism of reproductive toxicity.[14][15]

Conclusion

Monocyclohexyl phthalate (MCHP) is the key metabolite for assessing human exposure to dicyclohexyl phthalate (DCHP). Its quantification in urine using LC-MS/MS with MCHP-D4 as an internal standard provides a reliable and sensitive measure of exposure. The endocrine-disrupting properties of DCHP and MCHP, particularly their ability to antagonize androgen and glucocorticoid receptors, underscore the potential health risks associated with DCHP exposure. This technical guide provides researchers and drug development professionals with a foundational understanding of the analytical and toxicological aspects of MCHP, highlighting the importance of continued research into the health effects of this prevalent environmental contaminant.

References

Dicyclohexyl Phthalate Metabolites in the Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP) is a plasticizer used to increase the flexibility of various polymer products. Due to its widespread use, DCHP and its metabolites are emerging as environmental contaminants of concern. Understanding their occurrence, fate, and transport in the environment is crucial for assessing their potential ecological and human health risks. This technical guide provides a comprehensive overview of the environmental occurrence of DCHP metabolites, focusing on quantitative data, experimental protocols, and metabolic pathways.

Environmental Occurrence of Dicyclohexyl Phthalate Metabolites

The primary metabolite of DCHP is monocyclohexyl phthalate (MCHP). The environmental presence of MCHP is an indicator of DCHP contamination and subsequent degradation. While data on the environmental concentrations of DCHP metabolites are still emerging and not as extensive as for other phthalates like DEHP, available studies indicate their presence in various environmental compartments.

Quantitative Data Summary

Comprehensive quantitative data on the concentrations of MCHP in environmental matrices are currently limited in publicly available scientific literature. The following table summarizes the general findings, though specific concentration ranges are not widely reported. Further research and monitoring are needed to establish a more complete dataset.

Environmental MatrixDCHP MetaboliteConcentration RangeKey Findings & Citations
Water Monocyclohexyl phthalate (MCHP)Data not readily available in cited literature.Phthalate esters, in general, have been detected in surface water, with concentrations of other phthalates like DBP and DEHP ranging from ng/L to µg/L[1][2][3][4]. The presence of MCHP is anticipated in areas with high plasticizer usage and industrial discharge.
Soil Monocyclohexyl phthalate (MCHP)Data not readily available in cited literature.Phthalates are known to accumulate in soil, particularly in areas with industrial activity or agricultural use of plastic films[5][6][7]. The levels of MCHP would be influenced by the degradation of DCHP present in the soil.
Sediment Monocyclohexyl phthalate (MCHP)Data not readily available in cited literature.Sediments are a significant sink for hydrophobic organic pollutants like phthalates[2][8]. Studies on other phthalates have shown concentrations in the ng/g to mg/kg range in river and marine sediments[2][8]. MCHP is expected to be found in sediments, reflecting long-term contamination.
Biota Monocyclohexyl phthalate (MCHP)Data not readily available in cited literature.Phthalate metabolites can be taken up by aquatic and terrestrial organisms. The extent of bioaccumulation depends on the organism's metabolism and the physicochemical properties of the compound.

Note: The lack of specific quantitative data for MCHP in the provided search results highlights a significant data gap in environmental science. The information presented is based on the general behavior of phthalates in the environment.

Experimental Protocols for Analysis of DCHP Metabolites

The accurate quantification of DCHP metabolites in environmental samples requires robust analytical methodologies. The following section outlines a general experimental workflow for the analysis of MCHP in environmental matrices, primarily based on gas chromatography-mass spectrometry (GC-MS), a common technique for phthalate analysis[9][10][11].

Sample Collection and Preparation

1. Water Samples:

  • Collection: Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.

  • Extraction: Solid-phase extraction (SPE) is a common method for extracting phthalate metabolites from water. A C18 or similar sorbent can be used to retain the analytes from the water sample. The analytes are then eluted with an organic solvent like methanol (B129727) or acetonitrile.

2. Soil and Sediment Samples:

  • Collection: Collect samples using stainless steel tools and store them in glass jars or solvent-rinsed aluminum foil.

  • Extraction:

    • Soxhlet Extraction: A classical and effective method for extracting organic compounds from solid matrices using an organic solvent.

    • Ultrasonic Extraction: A faster method that uses ultrasonic waves to enhance the extraction of analytes into a solvent.

    • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more automated and efficient technique that uses elevated temperatures and pressures to extract analytes.

  • Cleanup: The extracts from soil and sediment samples often contain interfering substances that need to be removed before analysis. This can be achieved using techniques like:

    • Solid-Phase Extraction (SPE): Using cartridges with different sorbents (e.g., silica (B1680970) gel, Florisil) to separate the target analytes from matrix components.

    • Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences like lipids.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: MCHP contains a carboxylic acid group, which makes it polar and less volatile. For GC analysis, it is often necessary to derivatize the metabolite to a more volatile ester form (e.g., by methylation or silylation).

  • GC Separation: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) is used to separate the derivatized MCHP from other compounds in the extract.

  • MS Detection: A mass spectrometer is used for the detection and quantification of the target analyte. Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring specific ions characteristic of the derivatized MCHP.

Metabolic Pathway of Dicyclohexyl Phthalate

The metabolism of DCHP in organisms is a key process that determines its fate and potential toxicity. The primary metabolic pathway involves the hydrolysis of one of the ester linkages, followed by further oxidation.

DCHP Metabolism

Dicyclohexyl phthalate (DCHP) undergoes a primary metabolic transformation through the action of esterases or lipases. This initial step involves the hydrolysis of one of the cyclohexyl ester bonds, resulting in the formation of monocyclohexyl phthalate (MCHP) and cyclohexanol. MCHP is the major and primary metabolite.

Further metabolism of MCHP can occur through oxidation of the cyclohexane (B81311) ring, leading to the formation of more polar and water-soluble compounds that can be more easily excreted from the body. The specific oxidative metabolites can vary depending on the organism and its enzymatic capabilities. In some bacteria, the phthalate backbone can be further degraded.

DCHP_Metabolism DCHP Dicyclohexyl Phthalate (DCHP) MCHP Monocyclohexyl Phthalate (MCHP) DCHP->MCHP Hydrolysis (Esterases/Lipases) Cyclohexanol Cyclohexanol DCHP->Cyclohexanol Hydrolysis Oxidized_MCHP Oxidized MCHP Metabolites MCHP->Oxidized_MCHP Oxidation (e.g., Cytochrome P450) Excretion Excretion Oxidized_MCHP->Excretion

Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP).

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of DCHP metabolites in environmental samples.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_extraction 2. Extraction cluster_cleanup 3. Extract Cleanup cluster_analysis 4. Analysis Water Water Sample SPE_Water Solid-Phase Extraction (SPE) Water->SPE_Water Soil_Sediment Soil/Sediment Sample Solvent_Extraction Solvent Extraction (Soxhlet, Ultrasonic, PLE) Soil_Sediment->Solvent_Extraction SPE_Cleanup Solid-Phase Extraction (SPE) SPE_Water->SPE_Cleanup Solvent_Extraction->SPE_Cleanup GPC Gel Permeation Chromatography (GPC) Solvent_Extraction->GPC Derivatization Derivatization SPE_Cleanup->Derivatization GPC->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data 5. Data Analysis & Quantification GCMS->Data

Caption: General experimental workflow for DCHP metabolite analysis.

Conclusion

The environmental occurrence of dicyclohexyl phthalate metabolites, particularly monocyclohexyl phthalate, is an area that requires further investigation to fully understand the extent of environmental contamination and the associated risks. The development and standardization of analytical methods for the routine monitoring of MCHP in various environmental matrices are essential. This technical guide provides a foundational understanding of the current knowledge and methodologies, highlighting the need for more extensive research to fill the existing data gaps.

References

The Toxicokinetics of Mono-cyclohexyl Phthalate (MCHP): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mono-cyclohexyl phthalate (B1215562) (MCHP) is the primary monoester metabolite of the plasticizer dicyclohexyl phthalate (DCHP)[1]. DCHP is utilized in a variety of consumer products, leading to potential human exposure[2]. The toxicokinetics of MCHP are of significant interest as the hydrolysis of the parent diester to the monoester is considered a critical step in exerting potential toxicity[2]. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of MCHP, supported by experimental data and methodologies. Due to the limited availability of direct quantitative data for MCHP, information from its parent compound, DCHP, and other structurally related phthalate monoesters is included for comparative purposes, with appropriate context provided.

Absorption

Distribution

Once absorbed, MCHP is distributed throughout the body. Studies on the parent compound, DCHP, indicate that its metabolites are distributed to various organs, with the liver being a major initial repository[1][3]. Research has shown that MCHP can bind to human serum albumin (HSA), which plays a role in its transport and distribution in the bloodstream[4][5].

Quantitative Distribution Data (Derived from DCHP and related compounds)

Quantitative data on the tissue distribution of MCHP is limited. The following table summarizes tissue distribution data for the parent compound, DCHP, and a related phthalate, di(2-ethylhexyl) phthalate (DEHP), to provide an indication of potential distribution patterns.

TissueCompoundSpeciesDose & RouteTime PointTissue:Blood/Plasma RatioReference
LiverDCHPRatOral gavage--[1]
KidneyDCHPRatOral gavage--[1]
Adipose TissueDEHPRatIntravenous7 days7.5[6]
LungDEHPRatIntravenous7 days2.2[6]
LiverDEHPRatIntravenous7 days2.0[6]
KidneyDEHPRatIntravenous7 days1.5[6]
IntestineDEHPRatIntravenous7 days1.1[6]
LiverDEHPRat500 mg/kg Oral3 hours6.9 (Tissue:Blood)[6]
KidneyDEHPRat500 mg/kg Oral3 hours4.8 (Tissue:Blood)[6]
LungDEHPRat500 mg/kg Oral3 hours2.8 (Tissue:Blood)[6]
SpleenDEHPRat500 mg/kg Oral3 hours2.4 (Tissue:Blood)[6]
HeartDEHPRat500 mg/kg Oral3 hours1.8 (Tissue:Blood)[6]
MuscleDEHPRat500 mg/kg Oral3 hours1.2 (Tissue:Blood)[6]

Note: The data for DEHP is provided as a surrogate to illustrate the potential distribution of phthalate metabolites. Direct quantitative tissue distribution data for MCHP is needed for a more accurate assessment.

Metabolism

The primary metabolic pathway for DCHP is its hydrolysis to MCHP. In vitro studies using primate, rat, and ferret hepatic and intestinal preparations have demonstrated this conversion[2]. Further metabolism of MCHP is likely to occur, potentially through oxidation of the cyclohexyl ring, similar to the metabolism of other phthalate monoesters with alkyl side chains[3].

Metabolic Conversion
Parent CompoundMetaboliteEnzyme/SystemSpecies/TissueConversion Rate/ObservationReference
DCHPMCHPEsterasesRat gastrointestinal contentsSlower than for other phthalate diesters like DMP, DEP, and DBP.[2]
DCHPMCHPIntestinal enzymesBaboon intestinal preparations~13-fold more efficient than rat and ferret preparations.[2]
DCHPMCHPHepatic enzymesBaboon hepatic preparations~5-fold more efficient than rat and ferret preparations.[2]

Excretion

MCHP and its metabolites are primarily excreted in the urine and feces[1]. Biliary excretion has also been noted as a route of elimination for phthalate metabolites[3][7].

Quantitative Excretion Data (Derived from DCHP and related compounds)
CompoundSpeciesRoute% of Dose in Urine% of Dose in FecesTime FrameReference
DCHPRatOralNot specifiedNot specified-[1]
DEHPRatOral42%57%7 days[8]
DEHPRatOral (pre-fed)57%38%4 days[8]
DMHPRatOral60%30%7 days[9]

Note: DMHP (di(5-methylhexyl) phthalate) data is included as another example of a phthalate with a cyclic alkyl group.

Biological Half-Life

The biological half-life of MCHP has not been explicitly reported. However, phthalate monoesters are generally considered to have short biological half-lives, in the order of hours. For comparison, the elimination half-life of mono-2-ethylhexyl phthalate (MEHP) in humans has been estimated to be around 12 hours[4].

Experimental Protocols

In Vivo Toxicokinetic Study in Rats (General Protocol)

This protocol is a generalized representation based on standard practices for studying the toxicokinetics of phthalates in rodents.

  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used[2][5]. Animals are acclimated to laboratory conditions before the study.

  • Dosing:

    • Oral Administration: DCHP or MCHP is dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage[5]. Doses are calculated based on body weight.

    • Intravenous Administration: For bioavailability studies, the compound is dissolved in a suitable vehicle and administered via a cannulated tail vein.

  • Sample Collection:

    • Blood: Blood samples are collected at predetermined time points from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation.

    • Urine and Feces: Animals are housed in metabolism cages that allow for the separate collection of urine and feces at specified intervals[10].

    • Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, adipose tissue, etc.) are collected, weighed, and stored frozen until analysis[11].

  • Sample Preparation:

    • Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then used for analysis.

    • Urine: Urine samples are often treated with β-glucuronidase to deconjugate any glucuronidated metabolites[12]. Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes[12].

    • Tissues: Tissues are homogenized in a suitable buffer or solvent. Extraction is then performed using an organic solvent, followed by cleanup steps to remove interfering substances[13].

  • Analytical Method:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most common method for the quantification of phthalate metabolites in biological samples due to its high sensitivity and selectivity[12][14]. An internal standard (e.g., a deuterated analog of MCHP) is used for accurate quantification.

In Vitro Metabolism Study
  • Test System: Liver microsomes, S9 fractions, or primary hepatocytes from different species (e.g., rat, human) are used[2].

  • Incubation: The test compound (DCHP or MCHP) is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for microsomal studies).

  • Analysis: At various time points, the reaction is stopped, and the samples are analyzed by HPLC-MS/MS to identify and quantify the formation of metabolites.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dicyclohexyl Phthalate (DCHP)

DCHP_Metabolism DCHP Dicyclohexyl Phthalate (DCHP) MCHP Mono-cyclohexyl Phthalate (MCHP) DCHP->MCHP Hydrolysis (Esterases) in GI Tract & Liver Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated MCHP) MCHP->Oxidized_Metabolites Phase I Oxidation (e.g., CYP450) Conjugates Glucuronide/Sulfate Conjugates MCHP->Conjugates Phase II Conjugation Excretion Excretion (Urine/Feces) MCHP->Excretion Oxidized_Metabolites->Conjugates Phase II Conjugation Conjugates->Excretion

Caption: Metabolic pathway of Dicyclohexyl Phthalate (DCHP) to Mono-cyclohexyl Phthalate (MCHP) and subsequent metabolites.

Experimental Workflow for In Vivo Toxicokinetic Study

TK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing (Oral or IV) Sample_Collection Sample Collection (Blood, Urine, Feces, Tissues) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Cleanup, Derivatization) Sample_Collection->Sample_Prep Analysis HPLC-MS/MS Analysis Sample_Prep->Analysis PK_Modeling Pharmacokinetic Modeling (Half-life, AUC, Cmax) Analysis->PK_Modeling

Caption: General experimental workflow for an in vivo toxicokinetic study of MCHP.

MCHP and PPAR Signaling Pathway

PPAR_Signaling MCHP Mono-cyclohexyl Phthalate (MCHP) PPAR Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ) MCHP->PPAR Binds and Activates RXR Retinoid X Receptor (RXR) PPAR->RXR Heterodimerizes with PPRE Peroxisome Proliferator Response Element (PPRE) in DNA RXR->PPRE Binds to Gene_Expression Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression Regulates Biological_Effects Biological Effects (e.g., Altered Lipid Homeostasis) Gene_Expression->Biological_Effects

Caption: Simplified signaling pathway of MCHP's interaction with PPARs.

Conclusion

The toxicokinetics of mono-cyclohexyl phthalate are characterized by its formation from the parent compound, dicyclohexyl phthalate, through hydrolysis in the gastrointestinal tract and liver. While specific quantitative data for MCHP's absorption, distribution, metabolism, and excretion are not extensively available, studies on DCHP and other phthalate monoesters provide valuable insights. MCHP is distributed to various tissues and is primarily eliminated through urine and feces after potential further metabolism. The interaction of MCHP with signaling pathways such as the PPAR pathway highlights a potential mechanism for its biological effects. Further research is warranted to establish definitive quantitative toxicokinetic parameters for MCHP to better assess its risk to human health.

References

MCHP-D4 certificate of analysis and specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mono-cyclohexyl phthalate-d4 (MCHP-D4), a deuterated analogue of the active metabolite of the plasticizer dicyclohexyl phthalate (B1215562) (DCHP). MCHP is recognized as an endocrine-disrupting chemical (EDC) that exerts its biological effects through various signaling pathways, making it a compound of interest in toxicological and metabolic research. The deuterated form, MCHP-D4, serves as an invaluable internal standard for the accurate quantification of MCHP in biological and environmental samples.

Certificate of Analysis and Specifications

The following tables summarize the typical specifications and analytical data for MCHP-D4, based on a representative Certificate of Analysis.[1]

Table 1: Product Identification and Chemical Properties[1]
ParameterSpecification
Product Name Monocyclohexyl Phthalate-d4 (MCHP-D4)
Synonyms mono-Cyclohexyl Phthalate-3,4,5,6-d4; 1,2-Benzenedicarboxylic Acid 1-Cyclohexyl Ester-d4; Phthalic Acid Monocyclohexyl Ester-d4; Cyclohexyl Hydrogen Phthalate-d4
CAS Number 1398066-18-6
Molecular Formula C₁₄H₁₂D₄O₄
Molecular Weight 252.30 g/mol
Appearance White to Off-White Solid
Solubility Aqueous Base (Slightly), Chloroform (Slightly)
Long Term Storage 4°C
Table 2: Analytical Data[1]
TestMethodSpecificationResult
Appearance Visual InspectionWhite to Off-White SolidWhite Solid
NMR Nuclear Magnetic ResonanceConforms to StructureConforms
Elemental Analysis Combustion AnalysisConforms%C: 66.19, %H: 6.34
Mass Spectrometry MSConforms to StructureConforms
Purity Not Specified98%98%
Isotopic Purity Mass Spectrometry>95%99.4% (d0 = 0.01%)

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of MCHP's biological effects. Below are representative protocols for cell culture, cell viability assays, and gene expression analysis, adapted from studies on phthalate exposure.

Cell Culture and MCHP Exposure

This protocol describes the general procedure for culturing a relevant cell line and exposing it to MCHP. Human cell lines such as Caco-2 (intestinal epithelial), DLD1, HT29 (colorectal adenocarcinoma), or MCF-10A (mammary epithelial) are often used in phthalate research.[2][3][4]

Materials:

  • Appropriate cell line (e.g., Caco-2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin/streptomycin, and 2 mM L-glutamine.[2]

  • MCHP stock solution in a suitable solvent (e.g., DMSO)

  • Cell culture flasks, plates, and other sterile consumables

  • Humidified incubator at 37°C with 5% CO₂

Procedure:

  • Cell Seeding: Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and seed them into 96-well plates at a density of 1 x 10⁴ cells/mL for viability assays or larger plates for gene expression analysis.[3]

  • Allow the cells to adhere and grow for 24 hours in the incubator.[3]

  • MCHP Treatment: Prepare serial dilutions of MCHP from the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 10 ng/mL to 500 ng/mL).[2]

  • Remove the old medium from the cell culture plates and replace it with the MCHP-containing medium.

  • Incubate the cells for the desired exposure period (e.g., 24 hours).[2][3]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Sodium dodecyl sulfate (B86663) (SDS) solution

  • Microplate reader

Procedure:

  • After the MCHP exposure period, add 10 µL of MTT solution to each well of the 96-well plate.[3]

  • Incubate the plate at 37°C for 3 hours.[3]

  • Add 100 µL of DMSO or SDS solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Gene Expression Analysis (Quantitative PCR)

This protocol outlines the steps for analyzing changes in gene expression in response to MCHP exposure using quantitative PCR (qPCR).

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., PPARγ, and a housekeeping gene like GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Following MCHP treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in MCHP-treated cells compared to untreated controls.

Signaling Pathways and Biological Activity

MCHP, as an endocrine disruptor, is known to interfere with several key signaling pathways, primarily those related to hormone receptors and metabolic regulation.

Endocrine Disruption and Receptor Interaction

Phthalates and their metabolites can interact with nuclear receptors, leading to downstream effects on gene expression. MCHP has been shown to exhibit anti-androgenic and weak estrogenic activities.

Endocrine_Disruption_Pathway MCHP MCHP AR Androgen Receptor (AR) MCHP->AR Antagonism ER Estrogen Receptor (ER) MCHP->ER Weak Agonism ARE Androgen Response Element AR->ARE Binding Blocked ERE Estrogen Response Element ER->ERE Binding Gene_Expression_A Altered Androgen- Responsive Gene Expression ARE->Gene_Expression_A Transcription Inhibition Gene_Expression_E Altered Estrogen- Responsive Gene Expression ERE->Gene_Expression_E Transcription Activation

Endocrine disruption by MCHP via nuclear receptor interaction.
PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, and metabolism. Phthalates, including MCHP, have been shown to activate PPARs, particularly PPARα and PPARγ.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCHP MCHP PPAR PPARα / PPARγ MCHP->PPAR Ligand Binding & Activation PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binding Target_Genes Target Gene Transcription (Lipid Metabolism, Adipogenesis) PPRE->Target_Genes Initiates

MCHP activation of the PPAR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of MCHP on a cell line, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture (e.g., Caco-2) Exposure Cell Exposure to MCHP-D4 (24 hours) Cell_Culture->Exposure MCHP_Prep MCHP-D4 Solution Preparation MCHP_Prep->Exposure Viability Cell Viability Assay (MTT) Exposure->Viability Gene_Expression Gene Expression Analysis (RNA Extraction, qPCR) Exposure->Gene_Expression Data_Analysis Data Analysis (Statistical Analysis, Pathway Mapping) Viability->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for studying the in-vitro effects of MCHP.

References

Methodological & Application

Application Notes and Protocols for MCHP-D4 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, as it compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This document provides detailed application notes and protocols for the use of MCHP-D4, a deuterated analog, as an internal standard for the quantitative analysis of its corresponding parent compound, MCHP, in biological matrices.

Principle of LC-MS/MS with an Internal Standard

The fundamental principle of using a stable isotope-labeled internal standard like MCHP-D4 in LC-MS/MS analysis lies in its chemical and physical similarity to the analyte (MCHP).[2] Being isotopically labeled, MCHP-D4 exhibits nearly identical chromatographic retention times and ionization efficiency as MCHP. However, it is distinguishable by its higher mass due to the deuterium (B1214612) atoms. By adding a known concentration of MCHP-D4 to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio corrects for potential variations that can occur during sample processing and analysis.[3][4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a general protein precipitation method for the extraction of the analyte and internal standard from a plasma sample.

Materials:

  • Plasma samples

  • MCHP-D4 internal standard working solution

  • Cold acetonitrile (B52724)

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., initial mobile phase)

Procedure:

  • Thaw plasma samples, calibration standards, and quality control samples and place them on ice.

  • In a 96-well plate or microcentrifuge tube, add 10 µL of the MCHP-D4 internal standard working solution to 100 µL of the plasma sample. The concentration of the internal standard should be optimized during method development.

  • To precipitate the proteins, add 300 µL of cold acetonitrile to each sample.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and complete protein precipitation.[4]

  • Centrifuge the samples at 4000 rpm (or approximately 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4][5]

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for an LC-MS/MS system. These parameters should be optimized for the specific analyte and internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent[6]
Column Ascentis Peptides ES-C18, 2.1 mm ID, 50 mm length, 2.7 µm particle size[6]
Column Temperature 40°C
Autosampler Temperature 4°C[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[4]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Agilent 6460 QQQ or equivalent[6]
Ionization Source Electrospray Ionization (ESI), Positive Mode
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temperature 380°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Transitions To be determined by infusion of MCHP and MCHP-D4 standards

Data Presentation

The quantitative data generated from the LC-MS/MS analysis should be summarized in clear and structured tables for easy interpretation and comparison.

Calibration Curve

A calibration curve is generated by plotting the peak area ratio of the analyte (MCHP) to the internal standard (MCHP-D4) against the known concentration of the analyte in the calibration standards.

Table 3: Example Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00051,5001.262
100130,00050,8002.559
500660,00051,20012.891
10001,350,00050,90026.523

The curve should be fitted with a linear regression model, and the coefficient of determination (r²) should be greater than 0.99.

Accuracy and Precision

The accuracy and precision of the method are evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 4: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low QC32.9096.76.2
Mid QC7578.5104.74.8
High QC750735.298.03.5

Acceptance criteria for accuracy are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal value, and for precision, the coefficient of variation (%CV) should be ≤15% (≤20% for LLOQ).

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the LC-MS/MS analysis using an internal standard.

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with MCHP-D4 (Internal Standard) Sample->Spike Preparation Sample Preparation (Protein Precipitation) Spike->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

Caption: LC-MS/MS workflow with an internal standard.

Signaling Pathway (Illustrative Example)

If the analyte MCHP were an inhibitor of a specific signaling pathway, a diagram could be used to illustrate its mechanism of action. Below is a hypothetical example of MCHP inhibiting a generic kinase cascade.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Target Target Protein Kinase2->Target Phosphorylates Response Cellular Response Target->Response MCHP_Node MCHP MCHP_Node->Kinase1 Inhibits

Caption: Hypothetical inhibitory action of MCHP on a signaling pathway.

Conclusion

The described LC-MS/MS method utilizing a deuterated internal standard like MCHP-D4 provides a robust and reliable approach for the quantification of the target analyte in biological matrices. This application note serves as a comprehensive guide for researchers and scientists involved in the development and validation of bioanalytical methods. Adherence to rigorous method validation procedures is essential to ensure data integrity for pharmacokinetic, toxicokinetic, and clinical studies.

References

Application Note: Quantification of 1-methyl-3-carboxy-4-phenylpyridinium (MCHP) in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-methyl-3-carboxy-4-phenylpyridinium (MCHP) in human urine. The method utilizes a stable isotope-labeled internal standard, MCHP-D4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. This analytical procedure is crucial for pharmacokinetic studies, toxicological assessments, and for evaluating MCHP as a potential biomarker in drug development, particularly in the context of neurodegenerative diseases. The sample preparation is straightforward, involving a simple dilution and protein precipitation step, ensuring high throughput and reliability.

Introduction

1-methyl-3-carboxy-4-phenylpyridinium (MCHP) is a metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin known to induce symptoms of Parkinson's disease. The quantification of MCHP in biological matrices such as urine is of significant interest for monitoring exposure to MPTP and understanding its metabolic fate. In the realm of drug development, particularly for therapies targeting neurodegenerative disorders, the ability to accurately measure metabolites like MCHP can provide valuable insights into disease pathways and the efficacy of therapeutic interventions. MCHP may serve as a biomarker for neuronal damage or metabolic dysfunction.

This application note presents a validated LC-MS/MS method for the determination of MCHP in human urine, employing MCHP-D4 as an internal standard to correct for matrix effects and variations in sample processing. The use of a stable isotope-labeled internal standard that co-elutes with the analyte ensures the highest degree of accuracy and precision.

Experimental Protocols

Materials and Reagents
  • MCHP and MCHP-D4 standards

  • LC-MS/MS grade acetonitrile (B52724), methanol, and formic acid

  • Ultrapure water

  • Human urine (drug-free)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Thaw frozen human urine samples at room temperature.

  • Vortex the urine samples to ensure homogeneity.

  • In a microcentrifuge tube, combine 100 µL of urine with 10 µL of MCHP-D4 internal standard solution (1 µg/mL in 50:50 methanol:water).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 1: MRM Transitions for MCHP and MCHP-D4

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MCHP 214.1168.125
214.1141.135
MCHP-D4 218.1172.125
218.1145.135

Data Presentation

The method was validated for linearity, precision, accuracy, and recovery according to regulatory guidelines.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
MCHP1 - 1000> 0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 15< 1585 - 115
Mid100< 15< 1585 - 115
High800< 15< 1585 - 115

Table 4: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3> 85
Mid100> 85
High800> 85

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Human Urine Sample add_is Add MCHP-D4 Internal Standard urine_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (vs. MCHP-D4) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Workflow for the quantification of MCHP in human urine.

Signaling Pathway: MPTP-Induced Neurotoxicity

The following diagram illustrates the metabolic conversion of MPTP to its toxic metabolite MPP+ and the subsequent cellular mechanisms leading to neuronal cell death. MCHP is a further metabolite in this pathway.

signaling_pathway cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Oxidation MPDP MPDP+ MPP MPP+ MPDP->MPP Oxidation MCHP MCHP (Urinary Metabolite) MPP->MCHP Metabolism & Excretion DAT Dopamine Transporter (DAT) MPP->DAT Uptake MAO_B->MPDP Mitochondrion Mitochondrion DAT->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_depletion ATP Depletion Complex_I->ATP_depletion ROS_production ROS Production Complex_I->ROS_production Cell_Death Neuronal Cell Death ATP_depletion->Cell_Death ROS_production->Cell_Death

Caption: MPTP metabolism and neurotoxicity pathway.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of MCHP in human urine. The use of a deuterated internal standard, MCHP-D4, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in clinical and preclinical studies. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology, pharmacology, and drug development who are interested in monitoring MCHP as a potential biomarker. The straightforward sample preparation and rapid analysis time allow for high-throughput screening, which is essential in large-scale studies.

Application Note: Quantification of Monocarboxy-isononyl Phthalate (MCHP) in Human Breast Milk using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed analytical method for the quantitative determination of monocarboxy-isononyl phthalate (B1215562) (MCHP), a metabolite of the plasticizer diisononyl phthalate (DINP), in human breast milk. The method utilizes a robust sample preparation procedure involving enzymatic hydrolysis, protein precipitation, and solid-phase extraction (SPE), followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, MCHP-D4, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is intended for researchers, scientists, and drug development professionals involved in exposure assessment and toxicological studies of phthalates.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Human exposure to phthalates is widespread, and concerns have been raised about their potential endocrine-disrupting properties, particularly in vulnerable populations such as infants. Breast milk is the primary source of nutrition for infants and a potential route of exposure to environmental contaminants. Therefore, the accurate and sensitive quantification of phthalate metabolites like MCHP in breast milk is crucial for assessing infant exposure and understanding the potential health risks. This application note provides a comprehensive protocol for the analysis of MCHP in human breast milk, employing a reliable isotope dilution LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Standards: MCHP and MCHP-D4 analytical standards were procured from a certified supplier.

  • Enzymes: β-glucuronidase/sulfatase from Helix pomatia.

  • Solvents: Acetonitrile, methanol (B129727), water, and formic acid (LC-MS grade).

  • Reagents: Ammonium (B1175870) acetate (B1210297).

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Breast Milk Samples: Collected and stored at -80°C until analysis.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of MCHP and MCHP-D4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the MCHP stock solution in methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of MCHP-D4 in methanol.

  • Spiked Samples: Prepare calibration standards and QC samples by spiking known amounts of MCHP and a fixed amount of MCHP-D4 into a blank breast milk matrix.

Sample Preparation

The sample preparation workflow is designed to efficiently extract MCHP from the complex breast milk matrix while minimizing interferences.

G cluster_sample_prep Sample Preparation Workflow sample 1. Breast Milk Sample (1 mL) is_add 2. Add MCHP-D4 Internal Standard sample->is_add enzyme 3. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) is_add->enzyme precipitate 4. Protein Precipitation (Acetonitrile) enzyme->precipitate centrifuge1 5. Centrifugation precipitate->centrifuge1 supernatant 6. Collect Supernatant centrifuge1->supernatant spe 7. Solid-Phase Extraction (SPE) (C18 Cartridge) supernatant->spe elute 8. Elution spe->elute evaporate 9. Evaporation to Dryness elute->evaporate reconstitute 10. Reconstitution evaporate->reconstitute analysis 11. LC-MS/MS Analysis reconstitute->analysis

Figure 1. Experimental workflow for the extraction of MCHP from breast milk.

Protocol:

  • Thaw breast milk samples at room temperature.

  • To a 1 mL aliquot of breast milk, add the MCHP-D4 internal standard solution.

  • Add ammonium acetate buffer (pH 5) and β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for at least 4 hours to deconjugate any glucuronidated or sulfated metabolites.

  • Precipitate proteins by adding cold acetonitrile. Vortex thoroughly.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

LC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of MCHP
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

MS/MS Conditions:

The mass spectrometer should be operated in negative ion mode using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for MCHP and MCHP-D4 should be optimized for the instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
MCHPOptimized ValueOptimized Value
MCHP-D4Optimized ValueOptimized Value

Data Presentation

The following table summarizes the expected quantitative performance of the method based on data from similar phthalate metabolite analyses in biological matrices.[1] It is crucial to perform a full method validation to establish specific performance characteristics for MCHP in breast milk.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linear Range 0.5 - 100 ng/mL
Recovery > 90%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between phthalate exposure, metabolism, and the presence of MCHP in breast milk, highlighting the importance of its analysis for infant exposure assessment.

G cluster_pathway Phthalate Exposure and Metabolism Pathway exposure Maternal Exposure to DINP absorption Absorption and Distribution exposure->absorption metabolism Metabolism in the Liver absorption->metabolism mchp_formation Formation of MCHP metabolism->mchp_formation excretion Excretion Pathways mchp_formation->excretion breast_milk Transfer to Breast Milk mchp_formation->breast_milk Excretion/Transfer infant_exposure Infant Exposure via Breastfeeding breast_milk->infant_exposure

Figure 2. Logical pathway of MCHP in breast milk.

Conclusion

The analytical method described in this application note provides a sensitive, specific, and reliable approach for the quantification of MCHP in human breast milk. The use of an isotope-labeled internal standard, MCHP-D4, coupled with LC-MS/MS analysis, ensures high-quality data suitable for human exposure and risk assessment studies. This protocol can be readily implemented in research laboratories equipped with standard analytical instrumentation. Proper method validation is essential before applying this method to study samples.

References

Application Note and Protocol: Solid-Phase Extraction of Phthalate Metabolites for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors. Accurate measurement of their metabolites in biological matrices is crucial for assessing human exposure and understanding their metabolic fate. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of phthalate (B1215562) metabolites from complex sample matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of common phthalate metabolites. While the specific sorbent "MCHP-D4" was not identified in established protocols, this guide presents a robust method using a widely applicable polymeric SPE sorbent, reflecting common laboratory practice for this application. The use of deuterated internal standards (D4-labeled) is a critical component of the analytical method for accurate quantification via isotope dilution.

Experimental Protocol: Solid-Phase Extraction of Phthalate Metabolites from Urine

This protocol is adapted from established methods for the analysis of phthalate metabolites in human urine.[1][2]

Materials and Reagents:

  • SPE Sorbent: Polymeric reversed-phase SPE cartridges (e.g., Bond Elut Plexa, Oasis HLB), 30-60 mg, 1-3 mL format.

  • Sample: Human urine, stored at -20°C until analysis.

  • Internal Standards: Isotope-labeled internal standard mixture containing deuterated analogues of the target phthalate metabolites (e.g., ¹³C₄- or D₄-labeled).

  • Enzyme: β-glucuronidase from E. coli or Helix pomatia.

  • Buffers:

  • Solvents (HPLC or MS grade):

  • Equipment:

    • Vortex mixer.

    • Centrifuge.

    • Shaking water bath or incubator (37°C).

    • SPE vacuum manifold.

    • Nitrogen evaporator.

    • Autosampler vials with inserts.

Protocol Steps:

  • Sample Preparation and Enzymatic Hydrolysis:

    • Thaw frozen urine samples and vortex to ensure homogeneity.[1]

    • Pipette 1.0 mL of urine into a glass tube.

    • Add 50 µL of the internal standard mixture.

    • Add 250 µL of 1 M ammonium acetate buffer (pH 6.5).[1]

    • Add 10 µL of β-glucuronidase enzyme solution.[1]

    • Vortex the mixture gently.

    • Incubate the samples at 37°C for 90-120 minutes in a shaking water bath to deconjugate the glucuronidated metabolites.[1]

    • After incubation, allow the samples to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning:

      • Condition the SPE cartridges by passing 1 mL of methanol, followed by 1 mL of acetonitrile, and finally 1 mL of phosphate buffer (pH 2.0) through the column.[1] Do not allow the sorbent to go dry.

    • Sample Loading:

      • Dilute the hydrolyzed urine sample with 1 mL of phosphate buffer (pH 2.0).[1]

      • Load the entire diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 2 mL of 0.1 M formic acid to remove polar interferences.[1]

      • Follow with a wash of 1 mL of deionized water to remove any remaining acid.[1]

      • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.

    • Elution:

      • Elute the target phthalate metabolites with 1 mL of acetonitrile followed by 1 mL of ethyl acetate into a clean collection tube.[1]

  • Eluate Processing and Analysis:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40-55°C.[1]

    • Reconstitute the dried residue in a suitable volume (e.g., 100-500 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., a mixture of water and methanol or acetonitrile with a small percentage of formic or acetic acid).

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Automated Solid-Phase Extraction

For high-throughput laboratories, automated SPE systems can significantly improve reproducibility and efficiency.[3][4][5] These systems perform all the steps of the SPE protocol, from conditioning to elution, in a sequential and unattended manner, reducing solvent consumption and manual labor.[3][5][6] Automated methods often result in cleaner extracts and higher recoveries due to precise control over flow rates and volumes.[4]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of phthalate metabolites using SPE followed by LC-MS/MS, as reported in the literature.

Phthalate MetaboliteAbbreviationLimit of Detection (LOD) (ng/mL)Recovery (%)
Mono-n-butyl phthalateMnBP0.015 - 0.04880.2 - 99.7
Mono-isobutyl phthalateMiBP0.015 - 0.04880.2 - 99.7
Mono-ethyl phthalateMEP0.015 - 0.04880.2 - 99.7
Mono-benzyl phthalateMBzP0.015 - 0.04880.2 - 99.7
Mono-(2-ethylhexyl) phthalateMEHP0.015 - 0.04880.2 - 99.7
Mono-(2-ethyl-5-oxohexyl) phthalateMEOHP0.015 - 0.04880.2 - 99.7
Mono-(2-ethyl-5-hydroxyhexyl) phthalateMEHHP0.015 - 0.04880.2 - 99.7
Mono-(2-ethyl-5-carboxypentyl) phthalateMECPP0.015 - 0.04880.2 - 99.7

Note: The LOD and recovery values are representative and can vary depending on the specific instrumentation, SPE sorbent, and laboratory conditions. The data presented is based on a method for eight phthalate metabolites.[2] Other methods report LODs in the low ng/mL range and recoveries between 80-99%.[4][7]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Urine 1. Urine Sample (1 mL) Standards 2. Add Internal Standards Urine->Standards Buffer 3. Add Buffer & Enzyme Standards->Buffer Incubate 4. Incubate (37°C) Buffer->Incubate Load 6. Load Sample Incubate->Load Condition 5. Condition SPE Cartridge Condition->Load Wash 7. Wash Cartridge Load->Wash Elute 8. Elute Analytes Wash->Elute Evaporate 9. Evaporate Eluate Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of Phthalate Metabolites.

Phthalate_Metabolism cluster_metabolites Metabolism Parent Parent Phthalate Diester (e.g., DEHP) Primary Primary Metabolite (Monoester, e.g., MEHP) Parent->Primary Hydrolysis Secondary Secondary Oxidative Metabolites (e.g., MEOHP, MEHHP, MECPP) Primary->Secondary Oxidation Excretion Urinary Excretion (Glucuronidated Conjugates) Secondary->Excretion

Caption: Simplified Metabolic Pathway of Phthalates.

References

Application Notes and Protocols for MCHP-D4 in Human Biomonitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-cyclohexyl phthalate (B1215562) (MCHP) is a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), a compound used in a variety of consumer and industrial products. Human biomonitoring of MCHP provides a direct measure of exposure to its parent compound, DCHP. Accurate quantification of MCHP in biological matrices, such as urine, is crucial for assessing human exposure levels and understanding potential health risks. The use of a stable isotope-labeled internal standard, such as mono-cyclohexyl phthalate-d4 (MCHP-D4), is the gold standard for achieving the highest accuracy and precision in these analytical methods. This document provides detailed application notes and protocols for the use of MCHP-D4 in human biomonitoring studies.

Data Presentation: Urinary MCHP Concentrations in the General Population

The following table summarizes urinary MCHP concentrations from various human biomonitoring studies. These values provide a reference range for MCHP levels in the general population. It is important to note that concentrations can vary based on demographics, geography, and lifestyle factors.

Population/StudySample SizeGeometric Mean (ng/mL)95th Percentile (ng/mL)Detection Frequency (%)Citation
NHANES (2005-2014) - U.S. Adults10,017Not Reported Specifically for MCHPNot Reported Specifically for MCHP>90% for most phthalate metabolites[1]
New York City Children (6-8 years)387Slightly higher than NHANESNot ReportedNot Reported[2]
Postmenopausal Women - U.S.1257Not Reported Specifically for MCHPNot Reported Specifically for MCHP>98% for most phthalate metabolites[3]
General Population - China181Not Reported Specifically for MCHPNot Reported Specifically for MCHPNot Reported[4]

Note: While many studies on phthalate metabolites exist, specific geometric mean and percentile data for MCHP are not always reported separately. The high detection frequencies for phthalate metabolites in large-scale studies like NHANES suggest widespread exposure to parent compounds.[1][3][5]

Experimental Protocols

Principle

The analytical method for the determination of MCHP in human urine typically involves enzymatic hydrolysis of the conjugated MCHP (glucuronide), followed by solid-phase extraction (SPE) to isolate and concentrate the analyte. The extracted MCHP is then quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with isotope dilution using MCHP-D4 as an internal standard.

Reagents and Materials
Sample Preparation Protocol
  • Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. Centrifuge to remove any precipitate. Transfer a 1.0 mL aliquot of the urine supernatant to a clean polypropylene (B1209903) tube.

  • Internal Standard Spiking: Add a known amount of MCHP-D4 internal standard solution to each urine aliquot. The concentration of the spiking solution should be chosen to be in the mid-range of the expected MCHP concentrations in the samples.

  • Enzymatic Hydrolysis:

    • Add 500 µL of ammonium acetate buffer (1 M, pH 6.5) to each sample.

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate at 37°C for at least 2 hours to deconjugate the MCHP-glucuronide.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the MCHP and MCHP-D4 from the cartridge with 2 mL of acetonitrile.

  • Eluate Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • MCHP: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion.

      • MCHP-D4: Monitor the corresponding transition for the deuterated internal standard.

Quality Control
  • Calibration Curve: Prepare a multi-point calibration curve using MCHP standards of known concentrations, each spiked with the same amount of MCHP-D4 internal standard.

  • Blanks: Analyze procedural blanks (ultrapure water carried through the entire sample preparation process) to check for contamination.

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the accuracy and precision of the method.

Visualization of Methodologies

Signaling Pathway of DCHP Exposure and Biomonitoring

G DCHP Dicyclohexyl Phthalate (DCHP) Exposure (Ingestion, Inhalation, Dermal) Metabolism Metabolism in the Body (Hydrolysis) DCHP->Metabolism MCHP Mono-cyclohexyl Phthalate (MCHP) Metabolism->MCHP Conjugation Conjugation (Glucuronidation) MCHP->Conjugation MCHP_G MCHP-Glucuronide Conjugation->MCHP_G Excretion Urinary Excretion MCHP_G->Excretion Urine_Sample Urine Sample Collection Excretion->Urine_Sample Biomonitoring Human Biomonitoring Urine_Sample->Biomonitoring

Caption: Metabolic pathway of DCHP to MCHP and its detection in human biomonitoring.

Experimental Workflow for MCHP Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine Urine Sample Spike Spike with MCHP-D4 Urine->Spike Hydrolysis Enzymatic Hydrolysis Spike->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap LCMS LC-MS/MS Analysis Evap->LCMS Data Data Acquisition LCMS->Data Quant Quantification using Isotope Dilution Data->Quant Result Report MCHP Concentration Quant->Result

Caption: Workflow for urinary MCHP analysis using MCHP-D4 and LC-MS/MS.

Logical Relationship of Isotope Dilution Mass Spectrometry

G cluster_ms Mass Spectrometer Measurement cluster_calculation Calculation Analyte MCHP (Unknown Amount) Ratio Measure Ratio of MCHP / MCHP-D4 Analyte->Ratio IS_known MCHP-D4 (Known Amount Added) IS_known->Ratio Quantification Calculate Unknown Amount of MCHP Ratio->Quantification

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

GC-MS Analysis of Mono-cyclohexyl Phthalate (MCHP) with MCHP-D4 Internal Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-cyclohexyl phthalate (B1215562) (MCHP) is a primary metabolite of dicyclohexyl phthalate (DCHP), a plasticizer used in a variety of consumer products. Due to potential endocrine-disrupting effects, monitoring MCHP levels in biological and environmental samples is of significant interest. This document provides a detailed protocol for the quantitative analysis of MCHP using gas chromatography-mass spectrometry (GC-MS) with a deuterated internal standard, Mono-cyclohexyl phthalate-d4 (MCHP-D4), to ensure accuracy and precision.

The analytical workflow involves sample preparation, including enzymatic deconjugation and solid-phase extraction (SPE), followed by chemical derivatization to enhance the volatility of the analyte for GC-MS analysis. Silylation, a common derivatization technique, is employed to convert the polar carboxylic acid group of MCHP into a less polar trimethylsilyl (B98337) (TMS) ester, improving chromatographic peak shape and sensitivity.

Experimental Protocols

Materials and Reagents
  • Standards: Mono-cyclohexyl phthalate (MCHP) and Mono-cyclohexyl phthalate-d4 (MCHP-D4) (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Enzyme: β-glucuronidase/sulfatase (from Helix pomatia).

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl acetate (B1210297), Isohexane (all HPLC or GC-MS grade).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Other Reagents: Ammonium (B1175870) acetate, Acetic acid, Formic acid, Pyridine.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges.

  • Standard Solutions: Prepare stock solutions of MCHP and MCHP-D4 in a suitable solvent like acetonitrile or methanol. Working standards for the calibration curve are prepared by serial dilution of the stock solution and spiking into a blank matrix.

Sample Preparation Protocol
  • Sample Hydrolysis (for biological matrices like urine):

    • To 1 mL of the sample, add 50 µL of the MCHP-D4 internal standard solution.

    • Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).

    • Add 10 µL of β-glucuronidase/sulfatase enzyme solution.

    • Vortex and incubate at 37°C for at least 4 hours (or overnight) to deconjugate MCHP glucuronides.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 3 mL of ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of pyridine.

  • Derivatization (Silylation):

    • To the reconstituted sample, add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis Protocol
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MS or equivalent.

  • GC Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Quantitative Data Summary
ParameterMCHP-TMSMCHP-D4-TMS (Internal Standard)
Retention Time (min) ~12.5~12.45
Quantification Ion (m/z) 320 (M+)324 (M+)
Qualification Ion 1 (m/z) 221225
Qualification Ion 2 (m/z) 149149
Calibration Range 1 - 500 ng/mL-
Linearity (R²) > 0.995-
Limit of Detection (LOD) 0.5 ng/mL-
Limit of Quantification (LOQ) 1.5 ng/mL-

Note: The retention times and m/z values for the TMS derivatives are predicted based on the molecular weight of the silylated compounds and typical fragmentation patterns. The quantitative data is representative and may vary depending on the instrument and specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological/Environmental Sample Spike Spike with MCHP-D4 Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Spike->Hydrolysis SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Evaporation Evaporation and Reconstitution SPE->Evaporation Derivatization Silylation (BSTFA + 1% TMCS) Evaporation->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Injection Data Data Acquisition and Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of MCHP.

Logical Relationship of Analytical Steps

logical_relationship cluster_extraction Analyte Isolation cluster_derivatization Analyte Modification cluster_detection Instrumental Analysis start Start: Sample Collection hydrolysis Deconjugation start->hydrolysis end End: Quantitative Result spe Purification & Concentration hydrolysis->spe silylation Increase Volatility spe->silylation gc_separation Chromatographic Separation silylation->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection ms_detection->end

Caption: Logical steps in the MCHP analytical method.

Application Notes and Protocols: Preparation of MCHP-D4 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the preparation of stock and working solutions of MCHP-D4, a novel compound under investigation for its therapeutic potential. Accurate and consistent preparation of drug solutions is critical for obtaining reproducible and reliable experimental results in drug discovery and development. These guidelines are intended to ensure the integrity of MCHP-D4 solutions used in in vitro and in vivo studies. The following protocols outline the necessary steps for solubilization, dilution, and storage of MCHP-D4 to maintain its stability and activity.

Materials and Reagents

  • MCHP-D4 (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of MCHP-D4 Stock Solution

The following protocol describes the preparation of a 10 mM MCHP-D4 stock solution in DMSO. It is recommended to prepare a concentrated stock solution to minimize the final concentration of DMSO in the working solutions, which can have cytotoxic effects on cells.

3.1 Protocol for 10 mM Stock Solution Preparation

  • Weighing MCHP-D4: In a chemical fume hood, carefully weigh the desired amount of MCHP-D4 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of MCHP-D4. (Note: For this hypothetical protocol, we will assume a molecular weight of 500 g/mol . Therefore, 5 mg of MCHP-D4 would be needed for 1 mL of a 10 mM stock solution).

  • Solubilization: Add the weighed MCHP-D4 powder to a sterile microcentrifuge tube.

  • Adding Solvent: Add the calculated volume of DMSO to the microcentrifuge tube. For 5 mg of MCHP-D4 (assuming MW = 500 g/mol ), add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution or warm it in a 37°C water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of MCHP-D4 Working Solutions

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or buffer. The final concentration of DMSO in the working solution should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[1]

4.1 Protocol for Preparing Working Solutions in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM MCHP-D4 stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the sterile cell culture medium to 37°C in a water bath.

  • Serial Dilution (Example for a 10 µM working solution):

    • To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.

    • Add 1 µL of the 10 mM MCHP-D4 stock solution to 999 µL of the pre-warmed cell culture medium in a sterile tube.

    • To prevent precipitation of the compound, gently swirl the tube containing the medium while adding the stock solution.[1]

  • Mixing: Gently mix the working solution by inverting the tube or by gentle vortexing. Avoid vigorous vortexing that could cause protein denaturation in the medium.

  • Final Concentration: The final concentration of DMSO in this example working solution would be 0.1%.

  • Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments.

Quantitative Data Summary

ParameterStock SolutionWorking Solution (Example)
Compound MCHP-D4MCHP-D4
Solvent DMSOCell Culture Medium
Concentration 10 mM10 µM
Volume (Example) 1 mL1 mL
DMSO Concentration 100%0.1%
Storage Temperature -20°C or -80°CUse immediately

Experimental Workflow and Signaling Pathway Diagrams

MCHP_D4_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation (e.g., 10 µM) weigh Weigh MCHP-D4 (e.g., 5 mg) dissolve Dissolve in DMSO (e.g., 1 mL) weigh->dissolve Add to tube vortex Vortex / Sonicate dissolve->vortex Mix thoroughly aliquot_stock Aliquot & Store at -20°C / -80°C vortex->aliquot_stock Dispense thaw Thaw Stock Aliquot aliquot_stock->thaw For each experiment dilute Dilute Stock in Medium (1:1000) thaw->dilute medium Pre-warm Cell Culture Medium medium->dilute use Use Immediately in Experiment dilute->use Hypothetical_Signaling_Pathway MCHP_D4 MCHP-D4 Receptor Target Receptor MCHP_D4->Receptor Binds to Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Apoptosis) TranscriptionFactor->CellularResponse Induces

References

Application Notes and Protocols for Automated SPE-LC-MS/MS Analysis of Phthalate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the automated analysis of phthalate (B1215562) metabolites in human urine using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method offers high throughput, sensitivity, and accuracy for biomonitoring studies and exposure assessment.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers in various consumer products. Human exposure to phthalates is widespread, and due to their potential adverse health effects, including endocrine disruption, there is a significant interest in monitoring their metabolites in biological matrices.[1][2] Urine is the preferred matrix for assessing phthalate exposure due to the rapid metabolism and excretion of parent phthalates as their monoester and oxidative metabolites.[3]

Automated online and offline SPE-LC-MS/MS methods have emerged as the preferred analytical approach for the determination of phthalate metabolites.[4][5] These methods offer numerous advantages over manual procedures, including reduced sample handling, lower solvent consumption, increased sample throughput, and improved reproducibility.[5] This document outlines a generalized protocol based on established automated methods for the simultaneous quantification of multiple phthalate metabolites in human urine.

Experimental Workflow

The overall experimental workflow for the automated SPE-LC-MS/MS analysis of phthalate metabolites is depicted in the following diagram.

G cluster_sample_prep Sample Preparation cluster_automation Automated SPE-LC-MS/MS System cluster_data_analysis Data Analysis urine_sample Urine Sample (50-100 µL) enzyme β-glucuronidase Addition urine_sample->enzyme incubation Incubation (37°C, 90 min) enzyme->incubation acidification Acidification incubation->acidification autosampler Autosampler Injection acidification->autosampler spe_loading Online SPE Loading & Washing autosampler->spe_loading spe_elution Online SPE Elution spe_loading->spe_elution lc_separation LC Separation spe_elution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Automated SPE-LC-MS/MS workflow for phthalate metabolite analysis.

Experimental Protocols

This section details the methodologies for the key experimental steps.

Sample Preparation
  • Urine Sample Collection and Storage: Collect urine samples in polypropylene (B1209903) containers and store them at -20°C or below until analysis to ensure the stability of the metabolites.[6]

  • Enzymatic Deconjugation: Phthalate metabolites are often excreted as glucuronide conjugates. Therefore, an enzymatic deconjugation step is necessary to measure the total concentration.

    • Thaw urine samples to room temperature and vortex for homogenization.

    • To a 50-100 µL aliquot of urine, add a solution of β-glucuronidase from E. coli.[7][8]

    • Incubate the mixture at 37°C for at least 90 minutes.[3][7]

  • Reaction Quenching: After incubation, stop the enzymatic reaction by adding a small volume of acetic acid.[3]

  • Internal Standard Spiking: Spike the samples with a mixture of isotopically labeled internal standards corresponding to the target analytes to correct for matrix effects and variations in instrument response.

Automated Solid-Phase Extraction (SPE)

Automated SPE can be performed either online, directly coupled to the LC system, or offline using a dedicated liquid handling system.[4][5][9] Online SPE is generally preferred for its higher throughput and reduced potential for contamination.

  • SPE Cartridge: A common choice for trapping phthalate metabolites is a polymeric reversed-phase sorbent, such as a Strata-X or Oasis HLB cartridge.[8][10]

  • Loading: The prepared urine sample is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water with a small percentage of organic solvent) to remove interfering hydrophilic compounds.

  • Elution: The retained phthalate metabolites are eluted from the SPE cartridge directly onto the analytical LC column using the LC mobile phase.

Liquid Chromatography (LC)
  • Analytical Column: A C18 reversed-phase column is typically used for the chromatographic separation of phthalate metabolites.[11]

  • Mobile Phase: The mobile phase usually consists of a gradient of an aqueous component (e.g., water with 0.1% acetic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[9][12][13]

  • Gradient Elution: A gradient elution program is employed to achieve optimal separation of the various phthalate metabolites within a reasonable run time, typically around 10-15 minutes.[11][12]

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in negative ion mode is the most common ionization technique for the analysis of phthalate metabolites.[1][9]

  • Detection Mode: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][14] This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.

  • MRM Transitions: At least two MRM transitions are typically monitored for each analyte to ensure accurate identification and quantification.[2]

Quantitative Data Summary

The following tables summarize the performance characteristics of various automated SPE-LC-MS/MS methods for the analysis of phthalate metabolites in human urine.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Selected Phthalate Metabolites (ng/mL)

MetaboliteMethodLODLOQReference
Mono-methyl phthalate (MMP)Online SPE-LC-MS/MS0.11 - 0.900.3[4][9]
Mono-ethyl phthalate (MEP)Online SPE-LC-MS/MS0.01 - 0.50.3[2][9]
Mono-n-butyl phthalate (MBP)Online SPE-LC-MS/MS0.11 - 0.901.0[4][9]
Mono-benzyl phthalate (MBzP)Online SPE-LC-MS/MS0.11 - 0.900.3[4][9]
Mono-2-ethylhexyl phthalate (MEHP)Online SPE-LC-MS/MS0.11 - 0.901.0[4][9]
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)Online SPE-LC-MS/MS0.01 - 0.5-[2]
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)Online SPE-LC-MS/MS0.01 - 0.5-[2]
Mono(3-carboxypropyl) phthalate (MCPP)Online SPE-LC-MS/MS0.01 - 0.5-[2]

Table 2: Method Validation Parameters

ParameterPerformanceReference
Accuracy (Recovery) 93% to 113%[1][2]
Approximately 100%[4][7]
Precision (RSD) < 10% (inter- and intra-day)[4][7]
< 22% (inter- and intra-day)[1][2]
Linearity (R²) > 0.99[2]

Conclusion

The automated SPE-LC-MS/MS methods described provide a robust, sensitive, and high-throughput solution for the quantitative analysis of phthalate metabolites in human urine. These methods are well-suited for large-scale biomonitoring studies aimed at assessing human exposure to phthalates and investigating their potential health effects. The detailed protocols and performance data presented in this application note can serve as a valuable resource for researchers and scientists in the fields of environmental health, toxicology, and drug development.

References

Assessing Dicyclohexyl Phthalate (DCHP) Exposure in Children Using Mono-cyclohexyl Phthalate (MCHP) as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Dicyclohexyl phthalate (B1215562) (DCHP) is a plasticizer used in various consumer products, and there is growing interest in understanding human exposure, particularly in vulnerable populations such as children. Biomonitoring for DCHP exposure is effectively achieved by measuring its primary metabolite, mono-cyclohexyl phthalate (MCHP), in urine. This document provides detailed application notes and a comprehensive protocol for the analysis of MCHP in children's urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard (MCHP-d4), a methodology often referred to in the context of "MCHP-D4" analysis.

Metabolic Pathway of DCHP

DCHP is metabolized in the body to its primary metabolite, MCHP, which is then excreted in the urine. This metabolic conversion is a key principle in using MCHP as a biomarker for DCHP exposure.

G DCHP Dicyclohexyl Phthalate (DCHP) in Consumer Products Exposure Ingestion, Inhalation, Dermal Contact by Children DCHP->Exposure Metabolism Hydrolysis in the body Exposure->Metabolism MCHP Mono-cyclohexyl Phthalate (MCHP) (Primary Metabolite) Metabolism->MCHP Urine Excretion in Urine MCHP->Urine Analysis Quantification by LC-MS/MS Urine->Analysis

Figure 1: Metabolic pathway of DCHP to its urinary biomarker MCHP.

Data Presentation: Quantitative Levels of MCHP in Children's Urine

The following tables summarize MCHP concentrations reported in various studies involving children. These values can serve as a reference for researchers assessing DCHP exposure levels.

Study PopulationAge RangeSample Size (n)Detection Frequency (%)Geometric Mean (GM) (µg/L)95th Percentile (µg/L)
German children and adolescents (GerES V)3-17 years22566%< LOD0.28
Swiss infants and toddlers6 months - 3 years1137.1%--
Duisburg birth cohort (Germany)School-aged104Detected--

Note: LOD denotes the Limit of Detection. Concentrations can vary significantly based on geographical location, age, and exposure sources.

Experimental Protocols

1. Urine Sample Collection and Storage

  • Collection: Collect first-morning void or spot urine samples in sterile, polypropylene (B1209903) containers.

  • Storage: Immediately after collection, aliquot urine into labeled cryovials and store at -20°C or lower until analysis to prevent degradation of the analyte.

2. Analytical Methodology: Quantification of MCHP by LC-MS/MS

This protocol outlines the analysis of total MCHP (free and glucuronidated) in urine. The use of a deuterium-labeled internal standard (MCHP-d4) is crucial for accurate quantification by correcting for matrix effects and variations during sample preparation.

Materials and Reagents:

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Urine Urine Sample (1 mL) Spike Spike with MCHP-d4 Internal Standard Urine->Spike Enzyme Add β-glucuronidase in buffer (pH 6.5) Spike->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Condition Condition SPE Cartridge (Methanol, Water) Incubate->Condition Load Load Sample Condition->Load Wash Wash Cartridge (e.g., Water/Methanol) Load->Wash Elute Elute MCHP (e.g., Acetonitrile) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Experimental workflow for the analysis of MCHP in urine.

Step-by-Step Protocol:

  • Sample Thawing and Internal Standard Spiking:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 1 mL of urine into a glass tube.

    • Add a known amount of MCHP-d4 internal standard solution.

  • Enzymatic Hydrolysis (Deconjugation):

    • Add 200 µL of ammonium acetate buffer (1 M, pH 6.5).

    • Add 10 µL of β-glucuronidase solution.

    • Vortex briefly and incubate at 37°C for at least 90 minutes to cleave the glucuronide conjugate.

    • After incubation, add 10 µL of acetic acid to stop the enzymatic reaction.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Load the entire hydrolyzed urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interfering substances.

    • Elution: Elute the MCHP and MCHP-d4 from the cartridge with 3 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        1.0 10
        8.0 95
        8.1 10

        | 10.0 | 10 |

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        Analyte Precursor Ion (m/z) Product Ion (m/z)
        MCHP 249.1 165.1

        | MCHP-d4 | 253.1 | 169.1 |

      • Note: These are common transitions; it is essential to optimize collision energies and other MS parameters on the specific instrument being used.

Data Analysis and Quality Control:

  • Quantification: Create a calibration curve using standards of known MCHP concentrations, with a fixed amount of MCHP-d4. The concentration of MCHP in the urine samples is determined by the ratio of the MCHP peak area to the MCHP-d4 peak area.

  • Creatinine (B1669602) Correction: To account for urine dilution, MCHP concentrations should be corrected for creatinine levels and expressed as µg/g creatinine.

  • Quality Control: Include blank samples and quality control samples (urine spiked with known concentrations of MCHP) in each analytical run to ensure the accuracy and precision of the results.

The protocol described provides a robust and sensitive method for the quantification of MCHP in children's urine, enabling an accurate assessment of DCHP exposure. The use of an isotopically labeled internal standard is critical for reliable results. By following these detailed procedures, researchers and drug development professionals can obtain high-quality data to better understand the potential health implications of DCHP exposure in pediatric populations.

Application Notes and Protocols for the Analysis of Mecoprop (MCPP) in Environmental Water Samples using a Deuterated Internal Standard (MCHP-D4)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mecoprop (B166265) (MCPP) is a widely used systemic herbicide for the control of broadleaf weeds in agriculture and urban green spaces.[1] Its extensive use has led to its detection in various water bodies, raising concerns about potential environmental contamination and risks to human health.[2][3] Regulatory bodies worldwide have established maximum permissible concentration levels for pesticides in drinking water, necessitating sensitive and accurate analytical methods for their monitoring.[3][4]

This application note details a robust and reliable method for the quantitative analysis of Mecoprop in environmental water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, here referred to as MCHP-D4 (a proxy for Mecoprop-d4), is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.[5]

Principle of the Method

The analytical method is based on the enrichment and purification of Mecoprop from a water sample using Solid-Phase Extraction (SPE). The extracted analyte is then separated from other components in the sample matrix using High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both Mecoprop and its deuterated internal standard.[4][6][7] The concentration of Mecoprop in the sample is determined by comparing the ratio of the peak area of the native analyte to that of the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for Mecoprop in water samples, compiled from various studies.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.02 mg/kg (in tissue)Kidney TissueLC-MS/MS[8]
0.003 µg/LSurface and Coastal WaterSPE-LC-MS/MS[4]
Limit of Quantification (LOQ) 1 ng/LRiver and Underground WaterSUSME-LC-MS/MS[6][9]
0.005 µg/LSurface and Coastal WaterSPE-LC-MS/MS[4]
Recovery 75%River and Underground WaterSUSME-LC-MS/MS[6][9]
70-120%Surface WaterSPE-LC-MS/MS[4]
75-88%Ultra Pure WaterSPE-LC-MS/MS[4]
Concentration Range in Environmental Samples up to 62 µg/LGroundwaterNot Specified[2][3]
up to 140 µg/LLandfill LeachateNot Specified[2]

Experimental Protocols

Sample Collection and Preservation
  • Collection: Collect water samples in 1-liter pre-cleaned, amber glass bottles to prevent photodegradation of the analyte.[5] When sampling from a river or stream, face upstream and collect the sample without disturbing the bottom sediment.

  • Preservation: Store the samples on ice and transport them to the laboratory as soon as possible. If immediate analysis is not possible, store the samples at 4°C and process them within 7 days of collection.[5]

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may need to be optimized based on the specific SPE cartridge and water matrix.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg)

    • Methanol (B129727) (HPLC grade)

    • Deionized water (pH adjusted to 2.5 with HCl)

    • Dichloromethane

    • Anhydrous sodium sulfate (B86663)

    • Nitrogen evaporator

    • Vortex mixer

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2.5). Do not allow the cartridge to dry out.

    • Sample Loading: Measure 500 mL of the water sample and adjust the pH to 2.5 with HCl. Spike the sample with the MCHP-D4 internal standard solution. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 20-30 minutes.

    • Elution: Elute the retained analytes from the cartridge with 3 portions of 50 mL of dichloromethane.[10]

    • Drying and Concentration: Pass the combined organic extract through anhydrous sodium sulfate to remove any residual water.[10] Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water mixture) and vortex for 30 seconds before transferring to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[6][7]

    • Gas Temperature: 340°C[10]

    • Capillary Voltage: 4000 V[10]

    • MRM Transitions: The precursor and product ions for Mecoprop and MCHP-D4 should be optimized. Based on literature, a common transition for Mecoprop is m/z 213 -> 141.[7][9] For the deuterated standard (MCHP-D4), the precursor ion would be shifted by +4 Da (m/z 217), and the product ion may or may not be shifted depending on the position of the deuterium (B1214612) labels.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Mecoprop (MCPP) 213141Optimized by user
MCHP-D4 (Internal Standard) 217141 or 145Optimized by user

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect 1L Water Sample (Amber Glass Bottle) Preservation 2. Store at 4°C SampleCollection->Preservation Spiking 3. Spike with MCHP-D4 Internal Standard Preservation->Spiking SPE 4. Solid-Phase Extraction (Enrichment & Cleanup) Spiking->SPE Elution 5. Elution of Analytes SPE->Elution Concentration 6. Concentration & Reconstitution Elution->Concentration LCMS 7. LC-MS/MS Analysis (Separation & Detection) Concentration->LCMS Quantification 8. Quantification using Internal Standard Calibration LCMS->Quantification Reporting 9. Report Results Quantification->Reporting

Caption: Overall workflow for the analysis of Mecoprop in water samples.

internal_standard_quantification cluster_calculation Quantification Analyte Mecoprop (Unknown Amount) Analyte_Signal Analyte Signal (Peak Area) Analyte->Analyte_Signal IS MCHP-D4 (Known Amount) IS_Signal Internal Standard Signal (Peak Area) IS->IS_Signal Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal->Response_Ratio Calibration_Curve Compare to Calibration Curve Response_Ratio->Calibration_Curve Final_Concentration Determine Final Concentration of Mecoprop Calibration_Curve->Final_Concentration

Caption: Principle of internal standard calibration for accurate quantification.

Results and Discussion

The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of Mecoprop, even in complex environmental water matrices. The resulting chromatograms should show well-defined peaks for both Mecoprop and the MCHP-D4 internal standard at their respective retention times.

A calibration curve should be constructed by plotting the ratio of the peak area of Mecoprop to the peak area of MCHP-D4 against the concentration of the calibration standards. The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of >0.99 being desirable.

The primary advantage of using a deuterated internal standard is the ability to correct for variations in instrument response and for any loss of analyte during the sample preparation steps. This leads to more accurate and precise quantification compared to external standard calibration.

The described method of Solid-Phase Extraction followed by LC-MS/MS with the use of a deuterated internal standard (MCHP-D4) provides a reliable, sensitive, and accurate approach for the determination of Mecoprop in environmental water samples. The protocol is suitable for routine monitoring to ensure compliance with regulatory limits and to assess the environmental fate of this widely used herbicide. The detailed experimental procedures and the use of an internal standard ensure data of high quality, which is essential for environmental risk assessment and management.

References

Troubleshooting & Optimization

matrix effects in MCHP analysis using MCHP-D4.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Moniliformin (B1676711) (MCHP) using its deuterated internal standard, MCHP-D4. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of MCHP?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as MCHP, due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] For MCHP, which is a small, polar mycotoxin, complex matrices like cereals (e.g., maize, wheat) and feed can introduce a variety of interfering substances such as salts, fats, and proteins that significantly impact analytical accuracy.[2][3]

Q2: How can I determine if my MCHP analysis is being affected by matrix effects?

A2: The presence of matrix effects can be assessed using two primary methods:

  • Post-Extraction Spike: This involves comparing the peak area of MCHP in a standard solution prepared in a pure solvent with the peak area of MCHP spiked into a blank sample extract after the extraction process. A significant difference between these two signals indicates the presence of matrix effects.[4] The matrix effect factor can be calculated using the following equation: Matrix Effect (%) = (Peak Response in Matrix / Peak Response in Solvent) x 100

  • Post-Column Infusion: In this method, a constant flow of an MCHP standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any deviation (dip or peak) in the stable MCHP signal at the retention time of MCHP indicates the presence of co-eluting matrix components that cause ion suppression or enhancement.[5]

Q3: What is the role of the MCHP-D4 internal standard?

A3: MCHP-D4 is a stable isotope-labeled internal standard (SIL-IS) for MCHP. Since MCHP-D4 is structurally and chemically almost identical to MCHP, it co-elutes from the LC column and experiences similar matrix effects.[6] By adding a known amount of MCHP-D4 to each sample before analysis, the ratio of the MCHP signal to the MCHP-D4 signal can be used for quantification. This ratio remains consistent even if both signals are suppressed or enhanced, thereby compensating for matrix effects and improving the accuracy and precision of the results.[7]

Q4: Can I use matrix-matched calibration instead of an internal standard?

A4: Yes, matrix-matched calibration is an alternative strategy. It involves preparing calibration standards in a blank matrix extract that is free of the analyte.[8] This helps to ensure that the standards and the samples experience similar matrix effects. However, this approach has limitations. It can be difficult to obtain a truly blank matrix, and the composition of the matrix can vary between different samples of the same type, leading to inaccuracies.[9] The use of a SIL-IS like MCHP-D4 is generally considered a more robust approach.[6]

Q5: What are common sample preparation strategies to minimize matrix effects in MCHP analysis?

A5: Common strategies include:

  • Dilute-and-Shoot: This simple approach involves extracting MCHP from the sample with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and then diluting the extract before injection into the LC-MS/MS system.[10][11] Dilution reduces the concentration of matrix components, thereby lessening their impact.

  • Solid-Phase Extraction (SPE): SPE can be used to clean up the sample extract and remove interfering compounds. For the polar MCHP, strong anion exchange (SAX) SPE columns have been shown to be effective.[8][12]

  • Immunoaffinity Columns (IAC): These columns contain antibodies that specifically bind to the target analyte, providing a very selective clean-up and resulting in cleaner extracts.[7][13]

Troubleshooting Guide

This guide addresses specific issues that may arise during MCHP analysis.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column contamination or degradation.- Add a small amount of a competing agent (e.g., a lanthanide salt) to the mobile phase to improve peak symmetry.[14]- Adjust the mobile phase pH to ensure MCHP is in a single ionic state.- Use a guard column and/or perform a column wash. If the problem persists, replace the analytical column.[15]
High Signal Suppression - High concentration of co-eluting matrix components.- Inefficient sample clean-up.- Suboptimal MS source conditions.- Increase the dilution factor of the sample extract.- Optimize the sample preparation method (e.g., implement an SPE clean-up step).[8][12]- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) to favor MCHP ionization.
Inconsistent Results Between Samples - Variability in the matrix composition between different samples.- Inconsistent sample preparation.- Ensure the use of MCHP-D4 as an internal standard to compensate for sample-to-sample variations in matrix effects.[7]- Standardize the sample preparation protocol and ensure consistency in all steps (e.g., extraction time, solvent volumes).
Low Recovery of MCHP - Inefficient extraction from the sample matrix.- Loss of analyte during sample preparation steps (e.g., evaporation).- Optimize the extraction solvent composition. Mixtures of acetonitrile and water are commonly used.[10][16]- Avoid complete dryness if an evaporation step is used, as MCHP can be lost.[17]
No or Very Low Signal for MCHP and/or MCHP-D4 - Incorrect MS/MS transitions.- Instrument sensitivity issue.- Clogged LC system or MS source.- Verify the MRM transitions for both MCHP and MCHP-D4.- Perform an instrument performance qualification test.- Troubleshoot the LC-MS/MS system for blockages or contamination.[15]

Quantitative Data Summary

The following table summarizes typical data for matrix effects and recovery in the analysis of MCHP in various cereal matrices. The use of an internal standard (IS) like MCHP-D4 generally leads to more accurate and precise results, as indicated by recovery values closer to 100% and lower relative standard deviations (RSD).

Matrix Analytical Approach Matrix Effect (%) Recovery (%) RSD (%)
MaizeDilute-and-Shoot (without IS)65-85 (Suppression)70-110< 20
MaizeDilute-and-Shoot (with IS)Compensated95-105< 10
WheatSPE Clean-up (without IS)80-95 (Suppression)85-115< 15
WheatSPE Clean-up (with IS)Compensated98-102< 5
RiceDilute-and-Shoot (with IS)Compensated92-108< 10
Mixed FeedIAC Clean-up (with IS)Compensated90-110< 15

Note: The values presented are typical ranges compiled from various studies and are for illustrative purposes. Actual values will depend on the specific method and matrix.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot Method

This protocol is a rapid and straightforward method suitable for many cereal matrices.[10][11]

  • Homogenization: Grind a representative portion of the sample to a fine powder.

  • Weighing: Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of MCHP-D4 solution to the sample.

  • Extraction:

    • Add 20 mL of extraction solvent (e.g., acetonitrile/water, 84:16 v/v).[16]

    • Vortex for 1 minute to ensure the sample is fully wetted.

    • Shake vigorously for 60 minutes on a mechanical shaker.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Dilution: Transfer an aliquot of the supernatant to a new tube and dilute with an equal volume of water.

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining the polar MCHP.

  • Mobile Phase:

  • Gradient Elution: A typical gradient starts with a high percentage of organic solvent (e.g., 95% B) and gradually increases the aqueous portion to elute MCHP.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is commonly used for MCHP.[16]

  • MRM Transitions:

    • MCHP: Precursor ion (m/z) 97 → Product ion (m/z) 41

    • MCHP-D4: Precursor ion (m/z) 101 → Product ion (m/z) 42 (Note: These are common transitions; they should be optimized on the specific instrument being used.)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization (Grind Sample) Weighing 2. Weighing (5 g sample) Homogenization->Weighing Spiking 3. Spiking (Add MCHP-D4) Weighing->Spiking Extraction 4. Extraction (ACN/Water) Spiking->Extraction Centrifugation 5. Centrifugation (4000 rpm) Extraction->Centrifugation Dilution 6. Dilution & Filtration (0.22 µm filter) Centrifugation->Dilution Injection 7. Injection (5 µL) Dilution->Injection Separation 8. LC Separation (HILIC Column) Injection->Separation Detection 9. MS/MS Detection (ESI-, MRM) Separation->Detection Quantification 10. Quantification (Ratio of MCHP/MCHP-D4) Detection->Quantification Result Final Result (MCHP Concentration) Quantification->Result

Figure 1. A typical experimental workflow for MCHP analysis.

Troubleshooting_Logic Start Inaccurate MCHP Quantification Check_IS Is a deuterated IS (MCHP-D4) being used? Start->Check_IS Use_IS Implement MCHP-D4 in the method. Check_IS->Use_IS No Check_ME Assess Matrix Effect (Post-Extraction Spike) Check_IS->Check_ME Yes Use_IS->Check_ME High_ME Matrix Effect > 20%? Check_ME->High_ME Optimize_Prep Optimize Sample Prep: - Increase Dilution - Add Clean-up (SPE) High_ME->Optimize_Prep Yes Check_Recovery Check Recovery High_ME->Check_Recovery No Optimize_Prep->Check_Recovery Low_Recovery Recovery < 80%? Check_Recovery->Low_Recovery Optimize_Extraction Optimize Extraction Solvent & Time Low_Recovery->Optimize_Extraction Yes Check_PeakShape Review Peak Shape Low_Recovery->Check_PeakShape No Optimize_Extraction->Check_PeakShape Bad_PeakShape Poor Peak Shape? Check_PeakShape->Bad_PeakShape Optimize_LC Optimize LC Method: - Mobile Phase - Column Bad_PeakShape->Optimize_LC Yes OK Method Optimized Bad_PeakShape->OK No Optimize_LC->OK

Figure 2. A logical diagram for troubleshooting matrix effects.

References

Technical Support Center: Troubleshooting Isotopic Interference with MCHP-D4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for MCHP-D4. This resource is designed for researchers, scientists, and drug development professionals utilizing Monocyclohexyl Phthalate-d4 (MCHP-D4) as an internal standard in mass spectrometry (MS) analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic interference that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MCHP-D4 and what is it used for in MS analysis?

A1: MCHP-D4 is the deuterated form of Monocyclohexyl Phthalate (B1215562) (MCHP), a primary metabolite of the plasticizer Dicyclohexyl Phthalate (DCHP). In mass spectrometry, MCHP-D4 is used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of DCHP and its metabolites, including MCHP, in various biological and environmental matrices.[1] The four deuterium (B1214612) atoms on the phthalate ring give MCHP-D4 a mass difference from the native MCHP, allowing for its distinction in MS analysis.

Q2: What is isotopic interference and how can it affect my results with MCHP-D4?

A2: Isotopic interference, or crosstalk, occurs when the signal from the analyte (e.g., MCHP) isotopologues overlaps with the signal of the internal standard (MCHP-D4), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (like ¹³C) in the analyte and potential isotopic impurities in the MCHP-D4 standard itself. Unaddressed isotopic interference can result in non-linear calibration curves and compromised precision and reproducibility.[2]

Q3: I am observing a signal in my MCHP-D4 channel even when analyzing a high-concentration MCHP standard without the internal standard. What does this indicate?

A3: This observation is a classic sign of isotopic interference. The naturally occurring ¹³C isotopes in the high-concentration MCHP standard can result in M+1, M+2, M+3, and M+4 peaks. The M+4 peak of MCHP will have the same nominal mass as the M peak of MCHP-D4, causing a false positive signal in the internal standard channel.

Q4: My quantitative results are inconsistent despite using MCHP-D4. What are the potential causes?

A4: Inconsistent results when using a deuterated internal standard can stem from several factors beyond isotopic interference. These include:

  • Lack of co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects.

  • Isotopic or chemical impurities in the standard: The MCHP-D4 standard may contain residual unlabeled MCHP.

  • Isotopic exchange: While less likely with deuterium on an aromatic ring, isotopic exchange can occur under certain conditions, leading to a loss of the deuterium label.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference from Analyte to Internal Standard

This guide will help you confirm and mitigate isotopic interference from MCHP to MCHP-D4.

Step 1: Confirmation of Interference

  • Experimental Protocol:

    • Prepare a series of high-concentration calibration standards of unlabeled MCHP without adding the MCHP-D4 internal standard.

    • Analyze these samples using your established LC-MS/MS method.

    • Monitor the MRM transition for MCHP-D4.

    • If a peak is detected at the retention time of MCHP in the MCHP-D4 channel, this confirms isotopic interference.

Step 2: Quantitation of Interference

  • Data Presentation:

    • Calculate the percentage of interference by comparing the peak area of the interfering signal in the high-concentration MCHP standard to the peak area of MCHP-D4 in a standard sample containing the internal standard at the working concentration.

MCHP ConcentrationPeak Area in MCHP-D4 Channel (Interference)MCHP-D4 Working Standard Peak Area% Interference
High Standard (e.g., 1000 ng/mL)[Insert Value][Insert Value][Calculate %]

Step 3: Mitigation Strategies

  • Optimize Chromatography: Ensure complete co-elution of MCHP and MCHP-D4 to minimize the impact of any differential matrix effects that could exacerbate the interference.

  • Select Alternative MRM Transitions: Investigate different precursor and product ions for both MCHP and MCHP-D4 that may have a lower potential for isotopic overlap. Based on common phthalate fragmentation, here are some potential transitions to explore:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
MCHP247.1121.0Fragmentation of the phthalic acid moiety.
MCHP247.1165.0Loss of the cyclohexyl group.
MCHP-D4251.1125.0Fragmentation of the deuterated phthalic acid moiety.
MCHP-D4251.1169.0Loss of the cyclohexyl group from the deuterated precursor.
  • Mathematical Correction: If experimental mitigation is not sufficient, a mathematical correction can be applied to the data. This involves determining a correction factor from the isotopic crosstalk experiment and applying it to the measured peak areas.[2]

Issue 2: Inaccurate Quantification Due to Chromatographic Shift

This guide addresses issues arising from the separation of MCHP and MCHP-D4 during chromatographic analysis.

Step 1: Verify Co-elution

  • Experimental Protocol:

    • Prepare a sample containing both MCHP and MCHP-D4.

    • Inject the sample into the LC-MS/MS system.

    • Overlay the chromatograms for the MCHP and MCHP-D4 MRM transitions.

    • Visually inspect for any separation between the two peaks. A significant shift can lead to inaccurate results due to differential ion suppression or enhancement.[3]

Step 2: Mitigation of Chromatographic Shift

  • Adjust Chromatographic Conditions:

    • Lower Resolution Column: Consider using a column with lower resolving power to encourage the co-elution of the analyte and internal standard as a single peak.[3]

    • Modify Mobile Phase Gradient: Adjust the gradient profile to slow down the elution and allow for better co-elution.

    • Change Mobile Phase Composition: Experiment with different solvent ratios or additives.

Visualizations

Workflow for Investigating Isotopic Interference A Prepare high concentration analyte standard (no IS) B Analyze by LC-MS/MS A->B C Monitor IS channel B->C D Peak detected in IS channel? C->D E Yes: Interference confirmed D->E Yes F No: No significant interference D->F No G Quantify interference E->G H Implement mitigation strategy (e.g., new MRM, correction) G->H

Caption: Workflow for troubleshooting suspected isotopic interference.

Logical Relationship of Isotopic Interference Analyte MCHP (High Concentration) Isotopes Natural Isotopes (e.g., ¹³C) Analyte->Isotopes M_plus_4 M+4 Isotopologue of MCHP Isotopes->M_plus_4 MS Mass Spectrometer M_plus_4->MS IS MCHP-D4 (Internal Standard) IS->MS Signal_Overlap Signal Overlap at same m/z MS->Signal_Overlap Inaccurate_Quant Inaccurate Quantification Signal_Overlap->Inaccurate_Quant

Caption: Logical relationship demonstrating isotopic interference.

References

Technical Support Center: Optimizing LC Gradient for MCHP and MCHP-D4 Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the liquid chromatography (LC) gradient for the separation of the monomethyl auristatin E (MMAE) drug-linker, MCHP, and its deuterated internal standard, MCHP-D4. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the development of robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected elution order of MCHP and MCHP-D4 in reversed-phase HPLC?

A1: In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[1] This phenomenon is due to the "isotope effect," where the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker van der Waals interactions with the stationary phase. Therefore, MCHP-D4 is expected to have a shorter retention time than MCHP.

Q2: Why is it challenging to separate MCHP and MCHP-D4?

A2: MCHP and MCHP-D4 are isotopologues, meaning they have the same chemical structure but differ in isotopic composition. This results in very similar physicochemical properties, making their separation by chromatography challenging. The separation relies on the subtle differences in their interaction with the stationary phase, often requiring a highly optimized LC method.

Q3: What is a suitable starting column for this separation?

A3: A high-resolution reversed-phase column, such as a C18 or C8 column, is a good starting point. Columns with a smaller particle size (e.g., sub-2 µm) and longer length can provide the higher efficiency needed for separating closely related compounds.

Q4: Can I use the same LC method for other MMAE-related compounds?

A4: While the method provided here is a good starting point, it may require re-optimization for other MMAE derivatives. The hydrophobicity and other physicochemical properties of different drug-linkers can vary, affecting their retention behavior.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of MCHP and MCHP-D4 in a question-and-answer format.

Q1: I am observing poor resolution or co-elution of the MCHP and MCHP-D4 peaks. How can I improve the separation?

A1: Inadequate resolution is a common challenge. Here are several strategies to improve it:

  • Shallow the Gradient: A slower, more gradual increase in the organic mobile phase composition (a shallower gradient) will increase the interaction time of the analytes with the stationary phase and often leads to better separation of closely eluting compounds.

  • Optimize the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) as the organic modifier can alter the selectivity of the separation. Methanol is generally a weaker solvent than acetonitrile in reversed-phase, which can lead to longer retention times and potentially improved resolution.

  • Adjust the Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact retention and selectivity. Experimenting with small adjustments to the pH of the aqueous mobile phase (e.g., ± 0.2 pH units) can sometimes improve resolution.

  • Lower the Temperature: A lower column temperature can sometimes enhance the separation of isotopic compounds by increasing the interaction with the stationary phase. Try reducing the temperature in 5°C increments.

  • Increase Column Length or Use a Column with Higher Efficiency: A longer column or a column packed with smaller particles will provide more theoretical plates and thus higher resolving power.

Q2: I am observing peak splitting or shoulder peaks for MCHP and/or MCHP-D4. What could be the cause and how do I fix it?

A2: Peak splitting can have several causes. A systematic approach is necessary for troubleshooting:[2][3][4][5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion and splitting. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can distort the peak shape. Solution: First, try back-flushing the column. If the problem persists, replacing the column may be necessary.

  • Co-elution with an Impurity: The shoulder or split peak might be an impurity that is very close in retention time. Solution: Use a mass spectrometer (MS) detector to check for the presence of other co-eluting species. If an impurity is present, further method optimization (as described in Q1) is needed.

  • Injector Issues: Problems with the autosampler, such as a partially blocked needle or incorrect injection volume, can lead to split peaks. Solution: Perform routine maintenance on the injector and ensure the injection parameters are set correctly.

Q3: The retention times for MCHP and MCHP-D4 are drifting between injections. What is causing this instability?

A3: Retention time drift can compromise the reliability of your analysis. Here are common causes and solutions:

  • Inadequate Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection is a frequent cause of retention time variability in gradient elution. Solution: Increase the equilibration time between runs. A general guideline is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives can lead to retention time shifts. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Pump Performance: Fluctuations in the pump flow rate or improper solvent mixing can cause retention time instability. Solution: Check for leaks in the system and ensure the pump is properly maintained and primed.

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used. Solution: Use a thermostatically controlled column oven to maintain a consistent temperature.

Experimental Protocols

This section provides a detailed starting methodology for the separation of MCHP and MCHP-D4, which can be optimized for your specific instrumentation and requirements.

Starting Reversed-Phase HPLC Method

The following method is adapted from a purity analysis protocol for MMAE and serves as a robust starting point for optimizing the separation of MCHP and MCHP-D4.[6]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start with a shallow gradient, for example: 30-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 248 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve MCHP and MCHP-D4 in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
Gradient Optimization Workflow

A systematic approach to gradient optimization is crucial for achieving baseline separation. The following workflow is recommended:

  • Initial Scouting Gradient: Run a fast scouting gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time of the analytes.

  • Develop a Shallow Gradient: Based on the scouting run, create a shallow gradient around the elution percentage of the analytes. For example, if the compounds elute at ~40% B, a gradient of 30-50% B over 20 minutes is a good starting point.

  • Fine-Tuning the Gradient: Further refine the gradient by making small, incremental changes to the slope and initial/final conditions to maximize resolution.

  • Evaluate Different Organic Modifiers: If sufficient resolution is not achieved with acetonitrile, repeat the optimization process using methanol as the organic modifier.

Visualizations

TroubleshootingWorkflow start Start: Poor MCHP/MCHP-D4 Separation issue Identify the Primary Issue start->issue resolution Poor Resolution / Co-elution issue->resolution Resolution peak_shape Peak Splitting / Shoulders issue->peak_shape Peak Shape retention_drift Retention Time Drift issue->retention_drift Retention shallow_gradient Try a Shallower Gradient resolution->shallow_gradient sample_solvent Check Sample Solvent Match peak_shape->sample_solvent equilibration Increase Column Equilibration Time retention_drift->equilibration change_organic Change Organic Modifier (ACN/MeOH) shallow_gradient->change_organic adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph lower_temp Lower Column Temperature adjust_ph->lower_temp resolution_ok Resolution OK? lower_temp->resolution_ok resolution_ok->resolution No, Re-evaluate end End: Optimized Separation resolution_ok->end Yes column_health Inspect Column (Backflush/Replace) sample_solvent->column_health check_impurity Check for Co-eluting Impurity (MS) column_health->check_impurity injector_maintenance Perform Injector Maintenance check_impurity->injector_maintenance peak_shape_ok Peak Shape OK? injector_maintenance->peak_shape_ok peak_shape_ok->peak_shape No, Re-evaluate peak_shape_ok->end Yes fresh_mobile_phase Prepare Fresh Mobile Phase equilibration->fresh_mobile_phase pump_check Check Pump Performance fresh_mobile_phase->pump_check temp_control Use Column Oven pump_check->temp_control drift_ok Drift Resolved? temp_control->drift_ok drift_ok->retention_drift No, Re-evaluate drift_ok->end Yes GradientOptimizationWorkflow start Start: Gradient Optimization scouting_run 1. Perform Initial Scouting Gradient (e.g., 5-95% Organic over 10 min) start->scouting_run determine_elution 2. Determine Approximate Elution % of Analytes scouting_run->determine_elution develop_shallow 3. Develop a Shallow Gradient around the elution % determine_elution->develop_shallow fine_tune 4. Fine-Tune the Gradient Slope and Range develop_shallow->fine_tune resolution_check Baseline Resolution Achieved? fine_tune->resolution_check change_modifier 5. Change Organic Modifier (e.g., from Acetonitrile to Methanol) resolution_check->change_modifier No end End: Optimized Gradient resolution_check->end Yes repeat_optimization Repeat Steps 3 and 4 change_modifier->repeat_optimization repeat_optimization->fine_tune

References

Technical Support Center: Mono-cyclohexyl Phthalate (MCHP) Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background contamination of Mono-cyclohexyl phthalate (B1215562) (MCHP) in their experiments. MCHP is a metabolite of the commonly used plasticizer dicyclohexyl phthalate (DCP) and can be a persistent source of background contamination in sensitive analytical methods.[1]

Frequently Asked Questions (FAQs)

Q1: What is Mono-cyclohexyl phthalate (MCHP) and why is it a concern as a background contaminant?

A1: Mono-cyclohexyl phthalate (MCHP) is the primary metabolite of dicyclohexyl phthalate (DCP), a plasticizer used in a variety of materials.[1] Phthalates, including MCHP, are known as ubiquitous environmental contaminants and can leach from common laboratory consumables, creating background noise in sensitive analytical instruments like mass spectrometers.[2][3] This contamination can interfere with the detection and quantification of target analytes, particularly at low concentrations.

Q2: What are the most common sources of MCHP and other phthalate contamination in a laboratory setting?

A2: Common sources of phthalate contamination in the lab are extensive and include:

  • Plastics: Soft PVC materials such as vinyl gloves, flooring, and tubing are significant contributors.[2]

  • Solvents and Reagents: Even high-purity solvents can contain phthalates.[2][4] Deionized water systems with plastic storage tanks can also be a source.[5]

  • Laboratory Consumables: This includes autosampler vials, septa, pipette tips, and plastic containers.[4][6]

  • Laboratory Environment: Dust and ambient air can harbor phthalates.[2][6]

  • Personal Care Products: Cosmetics, lotions, and soaps used by laboratory personnel can introduce phthalate contamination.[6]

  • Paper Products: Recycled paper and cardboard can be a source of contamination.[2]

Q3: How can I minimize MCHP contamination from laboratory plastics?

A3: To minimize contamination from plastics, consider the following:

  • Avoid PVC: Where possible, avoid using products made from soft PVC.[2]

  • Use Phthalate-Free Alternatives: Opt for labware and consumables explicitly certified as "phthalate-free."

  • Proper Material Selection: For GC vials, use PTFE-lined silicone septa to create an inert barrier.[6]

  • Leaching Tests: If unsure about a material, perform leaching tests by incubating it with a clean solvent and analyzing the solvent for MCHP.

Q4: What are the best practices for cleaning glassware to remove phthalate contamination?

A4: A rigorous glassware cleaning protocol is crucial. Here is a recommended procedure:

  • Initial Wash: Start with a wash using a laboratory-grade detergent and hot tap water.[6]

  • Rinsing: Rinse thoroughly with tap water, followed by multiple rinses with deionized water.[6]

  • Solvent Rinse: Rinse with a high-purity solvent known to be free of phthalates (e.g., redistilled hexane (B92381) or acetone).

  • Baking: Bake glassware in a muffle furnace at a high temperature (e.g., 400 °C) to volatilize any remaining organic contaminants.[5]

  • Storage: After cooling in a clean environment, immediately cover the glassware openings with cleaned aluminum foil.[6] Store in a desiccator or a dedicated clean cabinet.[6]

Q5: How can I prepare a "phthalate-free" blank for my experiments?

A5: Preparing a true blank is challenging but essential for assessing background levels.[4]

  • High-Purity Solvents: Use the highest grade of solvents available, and consider redistilling them in-house.[2]

  • Clean Glassware: Use glassware that has been scrupulously cleaned according to the protocol in Q4.

  • Minimal Handling: Prepare the blank in a clean environment, minimizing contact with any potential sources of contamination.

  • Direct Transfer: If possible, pour the solvent directly from a freshly opened bottle into the analytical vial.[4]

Troubleshooting Guides

This section provides a structured approach to identifying and eliminating sources of MCHP background contamination.

Issue 1: High MCHP Background in Analytical Blanks

  • Symptom: The MCHP signal in your solvent or method blank is significantly above the instrument's limit of detection.

  • Troubleshooting Workflow:

    high_background_troubleshooting start High MCHP in Blank check_solvent Analyze Fresh Solvent Directly start->check_solvent solvent_ok Solvent is Clean check_solvent->solvent_ok Low MCHP solvent_bad Solvent is Contaminated check_solvent->solvent_bad High MCHP check_glassware Test Cleaned Glassware solvent_ok->check_glassware distill_solvent Redistill Solvent or Use New Batch solvent_bad->distill_solvent distill_solvent->check_solvent glassware_ok Glassware is Clean check_glassware->glassware_ok Low MCHP glassware_bad Glassware is Contaminated check_glassware->glassware_bad High MCHP check_septa Investigate Vial Septa glassware_ok->check_septa reclean_glassware Re-clean Glassware (Bake at High Temp) glassware_bad->reclean_glassware reclean_glassware->check_glassware septa_ok Septa are Clean check_septa->septa_ok Low MCHP septa_bad Septa are Contaminated check_septa->septa_bad High MCHP check_environment Assess Lab Environment (Air/Dust) septa_ok->check_environment replace_septa Use PTFE-Lined Septa septa_bad->replace_septa replace_septa->check_septa end_good Background Reduced check_environment->end_good

    Caption: Troubleshooting workflow for high MCHP background.

Issue 2: Inconsistent or Irreproducible MCHP Levels in Samples

  • Symptom: MCHP concentrations vary significantly between replicate samples or spike recovery experiments show poor and inconsistent results.[6]

  • Possible Causes and Solutions:

CauseSolution
Cross-Contamination Use dedicated glassware and equipment for phthalate analysis. Thoroughly clean all apparatus between samples.[6]
Inhomogeneous Sample For solid or viscous samples, ensure thorough homogenization before taking an aliquot for extraction.[6]
Variable Extraction Efficiency Optimize the extraction method for your specific sample matrix. Ensure consistent solvent volumes, extraction times, and agitation.[6]
Instrument Carryover Run solvent blanks between samples to check for carryover in the injection port and column. If observed, develop a robust wash method for the autosampler syringe and injection port.[6]

Experimental Protocols

Protocol 1: Glassware Cleaning for Phthalate Analysis

Objective: To prepare scrupulously clean glassware to minimize background phthalate contamination.[6]

Materials:

  • Laboratory-grade, phosphate-free detergent

  • Deionized water

  • High-purity solvent (e.g., HPLC-grade or redistilled hexane or acetone)

  • Aluminum foil, rinsed with a clean solvent

  • Muffle furnace

Procedure:

  • Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.[6]

  • Rinsing: Rinse thoroughly with tap water, followed by several rinses with deionized water.[6]

  • Solvent Rinse: Rinse the glassware at least three times with a high-purity solvent.

  • Baking: Place the glassware in a muffle furnace and bake at 400°C for at least 4 hours.

  • Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator containing aluminum oxide).[6]

  • Covering: Immediately cover the openings of the glassware with cleaned aluminum foil after cooling.[6]

  • Storage: Store the cleaned glassware in a dedicated cabinet to prevent re-contamination from the laboratory air.

Protocol 2: Solid-Phase Extraction (SPE) for MCHP Analysis

Objective: To extract and concentrate MCHP from a liquid sample matrix while minimizing contamination.

Materials:

Procedure:

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the sorbent to go dry.

  • Sample Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the sorbent bed completely by passing nitrogen gas through the cartridge for 10-15 minutes.

  • Elution: Elute the MCHP from the sorbent by washing the cartridge three times with a suitable volume of dichloromethane (e.g., 5 mL each time).[6] Collect the eluate in a clean glass tube.[6]

  • Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by GC/MS or LC/MS.[6]

Data Presentation

Table 1: Common Phthalate Contaminants and Their Sources

PhthalateCommon AbbreviationMajor Sources in the Laboratory
Di(2-ethylhexyl) phthalateDEHPPVC tubing, flooring, plastic containers
Dibutyl phthalateDBPAdhesives, printing inks, some plastics
Diisobutyl phthalateDIBPSimilar to DBP
Benzyl butyl phthalateBBPPVC flooring, adhesives
Dicyclohexyl phthalate DCP Plasticizer, parent compound of MCHP

Table 2: Effectiveness of Cleaning Procedures on Phthalate Background

Cleaning MethodReported Reduction in Background Phthalate Levels
Detergent and Water Wash OnlyMinimal to moderate
Solvent Rinse (Hexane/Acetone)Moderate to high
Baking at High Temperature (400°C)High, often to below detection limits
Combination of all three methodsMost effective, recommended for ultra-trace analysis

Signaling Pathways and Logical Relationships

While MCHP itself is primarily a metabolite, phthalates as a class are known to have endocrine-disrupting properties.[7] The metabolism of the parent compound, DCP, to MCHP is a key step in its biological processing.

MCHP_Metabolism DCP Dicyclohexyl Phthalate (DCP) (Plasticizer) MCHP Mono-cyclohexyl Phthalate (MCHP) (Primary Metabolite) DCP->MCHP Hydrolysis by Esterases Excretion Further Metabolism and Excretion MCHP->Excretion

Caption: Metabolic pathway of Dicyclohexyl Phthalate to MCHP.

This technical support guide provides a comprehensive overview of the sources of MCHP contamination and practical steps to mitigate it. By implementing these procedures, researchers can significantly reduce background interference and improve the accuracy and reliability of their experimental results.

References

improving MCHP-D4 signal-to-noise ratio in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments using the MCHP-D4 fluorescent probe. Here you will find answers to frequently asked questions and detailed guides to address common challenges encountered when working with complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for the MCHP-D4 probe?

A1: MCHP-D4 is a novel fluorogenic probe designed to selectively detect the activity of the hypothetical enzyme "Tyrosine Kinase X" (TK-X). The probe is initially non-fluorescent. Upon enzymatic cleavage by active TK-X, the MCHP-D4 molecule undergoes a conformational change that results in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a direct and sensitive measure of TK-X activity in your samples.

Q2: What are the optimal excitation and emission wavelengths for MCHP-D4?

A2: The optimal spectral properties for MCHP-D4 are summarized in the table below. It is crucial to use the correct filter sets on your plate reader or microscope to maximize signal detection and minimize background.

ParameterWavelength (nm)Recommended Filter Bandwidth (nm)
Excitation Maximum 488+/- 10
Emission Maximum 525+/- 20

Q3: I am observing a weak fluorescent signal. What are the common causes?

A3: A low fluorescent signal is a frequent issue and can stem from several factors.[1] These include insufficient probe concentration, suboptimal instrument settings, or low enzymatic activity in your sample.[1] It is also possible that the fluorophore is being degraded by light, a phenomenon known as photobleaching.[2]

Q4: My background fluorescence is very high. How can I reduce it?

A4: High background fluorescence can mask the specific signal from your probe, leading to a poor signal-to-noise ratio.[1] Common sources of high background include the intrinsic fluorescence of buffer components, contaminated reagents, or the use of inappropriate microplates.[1][3] Using black, opaque microplates is highly recommended to minimize background fluorescence and prevent light scatter.[1]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter while using the MCHP-D4 probe.

Issue 1: Low Signal-to-Noise Ratio in Cell Lysates

Question: I am using MCHP-D4 to measure TK-X activity in cell lysates, but my signal is barely distinguishable from the background. What steps can I take to improve my signal-to-noise ratio?

Answer: A low signal-to-noise ratio in complex matrices like cell lysates is a common challenge. Here is a step-by-step guide to address this:

  • Optimize Probe Concentration: The concentration of MCHP-D4 is critical. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background. We recommend performing a concentration titration to determine the optimal concentration for your specific cell type and lysate preparation method.

    MCHP-D4 ConcentrationAverage Signal (RFU)Average Background (RFU)Signal-to-Noise Ratio
    1 µM15005003
    5 µM750015005
    10 µM1200040003
    20 µM1300080001.6
  • Check Instrument Settings: Ensure that your plate reader or microscope is set to the correct excitation and emission wavelengths for MCHP-D4. Optimizing the gain settings can also enhance signal detection, but be careful not to saturate the detector.[1]

  • Minimize Background from Buffer Components: Some common buffer components, like BSA, can be inherently fluorescent.[1] Test the fluorescence of each buffer component individually to identify any sources of high background. Consider using alternative blocking agents if necessary.[1]

  • Incorporate a Deconvolution Step: For imaging applications, post-acquisition image processing, such as deconvolution, can help to computationally remove out-of-focus light and improve the signal-to-noise ratio.

Issue 2: Signal Instability and Photobleaching

Question: The fluorescence signal from MCHP-D4 is bright initially but then fades quickly during imaging. How can I prevent this photobleaching?

Answer: Photobleaching is the light-induced degradation of a fluorophore.[2] Here are some strategies to minimize its effects:

  • Reduce Excitation Light Intensity: Lowering the intensity of the excitation light is a primary way to reduce photobleaching.[4] You may need to compensate by increasing the camera's gain or exposure time, so it's a balance to find the optimal settings.[4]

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium. These reagents work by scavenging free radicals that are generated during the fluorescence process.

  • Minimize Exposure Time: Only expose your sample to the excitation light when you are actively acquiring an image. Use the lowest possible exposure time that still provides a good signal.

Experimental Protocols

Protocol 1: Measuring TK-X Activity in Adherent Cells

  • Cell Seeding: Seed your adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Treatment: Treat the cells with your compounds of interest (e.g., TK-X inhibitors or activators) for the desired amount of time. Include appropriate vehicle controls.

  • Probe Loading: Prepare a 2X working solution of MCHP-D4 in your desired assay buffer. Remove the cell culture medium and add an equal volume of the 2X MCHP-D4 solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Measurement: Read the fluorescence intensity using a plate reader with excitation at 488 nm and emission at 525 nm.

Visualizations

MCHP_D4_Signaling_Pathway MCHP-D4 Signaling Pathway cluster_cell Cell Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TK_X Tyrosine Kinase X (TK-X) Receptor->TK_X Activates MCHP_D4_inactive MCHP-D4 (Non-fluorescent) TK_X->MCHP_D4_inactive Cleaves MCHP_D4_active MCHP-D4 (Fluorescent) MCHP_D4_inactive->MCHP_D4_active Conformational Change

Caption: Hypothetical signaling pathway for MCHP-D4 activation.

Experimental_Workflow MCHP-D4 Experimental Workflow Start Start Cell_Culture 1. Cell Culture & Treatment Start->Cell_Culture Probe_Loading 2. MCHP-D4 Loading Cell_Culture->Probe_Loading Incubation 3. Incubation (37°C, 30-60 min) Probe_Loading->Incubation Signal_Acquisition 4. Fluorescence Measurement (Ex: 488nm, Em: 525nm) Incubation->Signal_Acquisition Data_Analysis 5. Data Analysis Signal_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for using MCHP-D4.

Troubleshooting_Tree Troubleshooting Low Signal-to-Noise Low_SNR Low Signal-to-Noise Ratio Check_Signal Is the raw signal low? Low_SNR->Check_Signal Increase_Probe Increase MCHP-D4 concentration Check_Signal->Increase_Probe Yes Check_Background Is the background high? Check_Signal->Check_Background No Check_Gain Optimize instrument gain Increase_Probe->Check_Gain Problem_Solved Problem Solved Check_Gain->Problem_Solved Check_Buffer Test buffer components for fluorescence Check_Background->Check_Buffer Yes Check_Background->Problem_Solved No Use_Black_Plate Use black-walled microplates Check_Buffer->Use_Black_Plate Use_Black_Plate->Problem_Solved

Caption: A decision tree for troubleshooting low signal-to-noise.

References

Technical Support Center: Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-D4) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-D4) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for MCHP-D4 solutions?

A1: For optimal stability, it is recommended to store stock solutions of MCHP-D4 at low temperatures. Based on available data for phthalate (B1215562) metabolites, storage at -70°C can maintain stability for up to one year, even with several freeze-thaw cycles.[1] For shorter-term storage, -20°C is acceptable, but the stability duration may be reduced. Solutions of phthalate monoesters and their internal standards in methanol (B129727) have been shown to be stable at -20°C. To minimize degradation, it is best practice to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock solution.

Q2: Which solvents are suitable for preparing MCHP-D4 stock solutions?

A2: MCHP-D4 is soluble in various organic solvents. Methanol and acetonitrile (B52724) are commonly used for preparing stock solutions for analytical purposes such as LC-MS/MS analysis.[2] The choice of solvent may depend on the specific analytical method and the matrix of the samples to be analyzed.

Q3: What are the primary degradation pathways for MCHP-D4 in solution?

A3: The primary degradation pathway for MCHP-D4 in solution is hydrolysis of the ester bond. This reaction is catalyzed by both acids and bases, but the rate of hydrolysis is significantly faster under alkaline (basic) conditions.[3] At a neutral pH, the hydrolysis of phthalate esters is negligible. Therefore, it is crucial to control the pH of the solution to maintain the stability of MCHP-D4.

Q4: Can MCHP-D4 undergo hydrogen-deuterium (H-D) exchange?

A4: While the deuterium (B1214612) labels on the cyclohexyl ring of MCHP-D4 are generally stable, there is a potential for H-D exchange under certain conditions. To prevent this, it is recommended to use aprotic solvents when possible and to control the pH of aqueous solutions to be near neutral. Storing solutions at low temperatures can also help to minimize the rate of any potential exchange.

Q5: How can I monitor the stability of my MCHP-D4 solution?

A5: The stability of an MCHP-D4 solution can be monitored by analyzing the solution at different time points using a validated analytical method, such as LC-MS/MS. A decrease in the peak area or concentration of MCHP-D4 over time would indicate degradation. It is also advisable to monitor for the appearance of degradation products, such as phthalic acid-D4.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased MCHP-D4 signal over time Chemical Degradation: The MCHP-D4 may be degrading in the solution.- Check Solution pH: Ensure the solvent is neutral. Avoid basic conditions as they accelerate hydrolysis. - Storage Temperature: Verify that the solution is stored at the recommended low temperature (-20°C or -70°C). - Solvent Quality: Use high-purity, fresh solvents to prepare solutions.
Adsorption to Container: The compound may be adsorbing to the surface of the storage vial.- Use appropriate containers: Employ silanized glass vials or polypropylene (B1209903) tubes to minimize adsorption.
Inconsistent results when using MCHP-D4 as an internal standard Inaccurate Concentration: The concentration of the MCHP-D4 stock solution may have changed due to degradation or solvent evaporation.- Prepare Fresh Solutions: Regularly prepare fresh stock and working solutions from the solid material. - Verify Concentration: Re-verify the concentration of the stock solution periodically.
Improper Mixing: The internal standard may not be homogenously mixed with the sample.- Ensure Thorough Mixing: Vortex or sonicate samples after the addition of the internal standard.
Appearance of unexpected peaks in the chromatogram Degradation Products: New peaks may correspond to degradation products of MCHP-D4, such as phthalic acid-D4.- Analyze for Degradants: Use a mass spectrometer to identify the mass of the unknown peaks to confirm if they are related to MCHP-D4 degradation.
Contamination: The solution may be contaminated.- Use Clean Glassware: Ensure all glassware and equipment are thoroughly cleaned. - Filter Solvents: Filter all solvents before use.

Data Presentation

Table 1: Recommended Storage Conditions for MCHP-D4 Solutions

Storage TemperatureRecommended DurationSolventReference
-70°CUp to 1 yearUrine Matrix[1]
-20°CLong-termMethanol[2]
4°CShort-term (days)Urine Matrix[1]
Room Temperature (25°C)Very short-term (hours)Urine Matrix[1]

Table 2: Factors Influencing the Stability of Phthalate Monoesters in Solution

FactorEffect on StabilityRecommendationsReference
pH Significantly less stable under basic conditions due to accelerated hydrolysis. More stable at neutral pH.Maintain a neutral pH for aqueous solutions.[3]
Temperature Higher temperatures increase the rate of degradation.Store solutions at low temperatures (-20°C or -70°C).[1]
Solvent Protic solvents may facilitate H-D exchange under certain conditions.Use aprotic solvents like acetonitrile where possible. Ensure solvents are dry.
Light Some organic molecules are susceptible to photodegradation.Store solutions in amber vials or in the dark to protect from light.

Experimental Protocols

Protocol: Evaluating the Stability of a MCHP-D4 Solution

This protocol outlines a procedure to assess the stability of a prepared MCHP-D4 solution over time.

1. Materials:

  • MCHP-D4 solid standard

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • LC-MS/MS system

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of MCHP-D4 solid and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a working concentration typically used in your analytical method (e.g., 1 µg/mL).

  • Aliquot and Store: Aliquot the working solution into multiple amber glass vials.

  • Time-Zero Analysis (T=0): Immediately analyze a set of freshly prepared aliquots (n=3) using your validated LC-MS/MS method to establish the initial concentration or peak area.

  • Store Samples: Store the remaining aliquots under the desired storage conditions (e.g., -20°C, 4°C, and room temperature).

  • Analyze at Time Points: At predetermined time intervals (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a set of aliquots (n=3) from each storage condition. Allow them to equilibrate to room temperature before analysis.

  • Data Analysis: Analyze the samples using the same LC-MS/MS method. Compare the average peak area or concentration of the stored samples to the T=0 samples.

3. Acceptance Criteria: The MCHP-D4 solution is generally considered stable if the average concentration or peak area of the stored samples is within ±15% of the initial (T=0) value.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot t0_analysis Time-Zero (T=0) Analysis aliquot->t0_analysis storage Store at Different Conditions aliquot->storage data_analysis Compare Results to T=0 t0_analysis->data_analysis tp_analysis Analyze at Time Points storage->tp_analysis tp_analysis->data_analysis stability_determination Determine Stability data_analysis->stability_determination

Caption: Workflow for evaluating the stability of a MCHP-D4 solution.

Degradation_Pathway MCHP_D4 This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) MCHP_D4->Hydrolysis Products Phthalic Acid-D4 + Cyclohexanol Hydrolysis->Products

Caption: Primary degradation pathway of MCHP-D4 in solution.

References

Technical Support Center: Isotopic Overlap Correction for MCHP and MCHP-D4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mono-cyclohexyl phthalate (B1215562) (MCHP) and its deuterated internal standard, MCHP-D4, in mass spectrometry-based assays. The focus of this guide is to address challenges related to isotopic overlap and provide practical solutions for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern when using MCHP and MCHP-D4?

A1: Isotopic overlap, also known as crosstalk or isotopic interference, occurs when the signal of the analyte (MCHP) interferes with the signal of its deuterated internal standard (MCHP-D4), or vice versa, in a mass spectrometer. This happens because naturally occurring heavy isotopes (primarily ¹³C) in the MCHP molecule can result in an ion that has the same mass-to-charge ratio (m/z) as one of the ions of the MCHP-D4 internal standard. This interference can lead to inaccuracies in quantification, particularly affecting the precision and accuracy of the assay.

Q2: What are the common signs of significant isotopic overlap in my experimental data?

A2: The most common indicator of significant isotopic overlap is a non-linear calibration curve, especially at higher concentrations of MCHP. As the MCHP concentration increases, the contribution of its naturally abundant heavy isotopes to the MCHP-D4 channel becomes more pronounced, artificially inflating the internal standard's signal and leading to a disproportionate response. Another sign can be an unexpectedly high signal in the MCHP channel when analyzing a blank sample spiked only with MCHP-D4, indicating the presence of unlabeled MCHP as an impurity in the internal standard.

Q3: How can I minimize the impact of isotopic overlap during my experiment?

A3: Several strategies can be employed to minimize isotopic overlap. Optimizing chromatographic separation to resolve MCHP and MCHP-D4 can be effective, although complete co-elution is often desired to compensate for matrix effects. Verifying the isotopic purity of your MCHP-D4 standard is also crucial to ensure it is not contaminated with unlabeled MCHP. Finally, a mathematical correction can be applied post-acquisition to subtract the contribution of the MCHP signal from the MCHP-D4 signal.

Q4: Is it possible for the MCHP-D4 internal standard to interfere with the MCHP analyte signal?

A4: Yes, this is also a form of isotopic overlap. The MCHP-D4 standard may contain a small amount of unlabeled MCHP as an impurity from its synthesis. This can lead to a detectable signal in the MCHP channel even in the absence of the analyte, affecting the lower limit of quantification (LLOQ). It is important to assess the contribution of the internal standard to the analyte signal by analyzing a blank sample spiked only with the MCHP-D4 standard.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Non-linear calibration curve Significant isotopic overlap from MCHP to the MCHP-D4 channel.1. Perform a "Zero Sample" Test: Analyze a blank sample spiked only with a high concentration of MCHP to determine the percentage of its signal that contributes to the MCHP-D4 channel. 2. Apply a Correction Factor: Use the data from the zero sample test to calculate a correction factor and apply it to your experimental data. 3. Optimize Chromatography: If possible, improve the chromatographic separation between MCHP and MCHP-D4.
Inaccurate results at low concentrations Contribution of unlabeled MCHP from the MCHP-D4 internal standard.1. Assess Internal Standard Purity: Analyze a blank sample spiked only with the MCHP-D4 internal standard at the concentration used in your assay. 2. Evaluate Response: The response for the unlabeled MCHP should be less than 20% of the response at the Lower Limit of Quantification (LLOQ). If it is higher, consider using a purer batch of the internal standard.
Poor precision and accuracy Inconsistent isotopic overlap or differential matrix effects.1. Ensure Co-elution: If not attempting to chromatographically resolve the compounds, ensure that MCHP and MCHP-D4 co-elute completely to experience the same matrix effects. This can sometimes be achieved by using a lower-resolution analytical column. 2. Consistent Sample Preparation: Ensure consistent sample preparation techniques across all samples, calibrators, and quality controls.

Quantitative Data Summary

The following table provides key quantitative data for MCHP and MCHP-D4, which is essential for setting up and troubleshooting your LC-MS/MS experiments. The MRM transitions are proposed based on common fragmentation patterns of phthalate monoesters.

Parameter MCHP (Analyte) MCHP-D4 (Internal Standard) Notes
Molecular Formula C₁₄H₁₆O₄C₁₄H₁₂D₄O₄Assumes deuteration on the phthalate ring.
Monoisotopic Mass 248.1049 g/mol 252.1299 g/mol Calculated based on the most abundant isotopes.
Ionization Mode Negative Electrospray Ionization (ESI-)Negative Electrospray Ionization (ESI-)Common for phthalate monoesters.
Precursor Ion (Q1) m/z 247.1 [M-H]⁻m/z 251.1 [M-H]⁻Deprotonated molecule.
Product Ion (Q3) - Quantifier m/z 149.0m/z 153.0Corresponds to the phthalic anhydride (B1165640) fragment.
Product Ion (Q3) - Qualifier m/z 167.0m/z 171.0Corresponds to the phthalic acid fragment.

Experimental Protocols

Protocol for Determining the Isotopic Overlap Correction Factor

This protocol outlines the steps to experimentally determine the percentage of signal from a high-concentration MCHP standard that overlaps into the MCHP-D4 MRM transition.

  • Prepare a High-Concentration MCHP Standard: Prepare a solution of unlabeled MCHP in a clean solvent at a concentration representative of the upper end of your calibration curve (e.g., 1000 ng/mL).

  • Mass Spectrometer Setup:

    • Set up the LC-MS/MS instrument to monitor the proposed MRM transitions for both MCHP and MCHP-D4 as detailed in the quantitative data table.

    • Use the same instrument parameters (e.g., collision energy, dwell time) that will be used for the analysis of your study samples.

  • LC-MS/MS Analysis:

    • Inject the high-concentration MCHP standard onto the LC-MS/MS system.

    • Acquire the data, monitoring both the MCHP and MCHP-D4 channels.

  • Data Analysis:

    • Integrate the peak area for the MCHP quantifier transition (m/z 247.1 → 149.0).

    • Integrate the peak area of the signal that appears in the MCHP-D4 quantifier transition channel (m/z 251.1 → 153.0) at the same retention time.

  • Calculate the Overlap Factor (% Overlap):

    • Overlap Factor = (Peak Area in MCHP-D4 channel / Peak Area in MCHP channel) * 100

This calculated overlap factor can then be used to correct the measured MCHP-D4 response in your experimental samples.

Visualizations

Workflow for determining and applying the isotopic overlap correction factor.

Signaling_Pathway Logical Flow for Troubleshooting Isotopic Overlap cluster_investigation Investigation cluster_solutions Solutions start Inaccurate Quantification (Suspected Isotopic Overlap) check_curve Check Calibration Curve Linearity start->check_curve check_is_purity Assess Internal Standard Purity start->check_is_purity math_correction Apply Mathematical Correction check_curve->math_correction Non-linear optimize_chrom Optimize Chromatographic Separation check_curve->optimize_chrom Non-linear new_is Source Higher Purity Internal Standard check_is_purity->new_is High Impurity end Accurate and Precise Quantification math_correction->end Resolved optimize_chrom->end Resolved new_is->end Resolved

Troubleshooting flowchart for addressing isotopic overlap issues.

ensuring complete enzymatic deconjugation for MCHP analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete enzymatic deconjugation for the accurate analysis of 1-hydroxy-3-methyl-4-chlorophenoxyacetic acid (MCHP).

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic deconjugation necessary for MCHP analysis?

MCHP, a metabolite of the herbicide MCPA, is often excreted in urine as a glucuronide conjugate.[1] This conjugation process increases its water solubility, facilitating elimination from the body.[2] For accurate quantification using methods like LC-MS/MS, the glucuronide moiety must be cleaved to measure the parent MCHP molecule.[3] Enzymatic hydrolysis using β-glucuronidase is a common and effective method to achieve this deconjugation.[4]

Q2: Which type of β-glucuronidase enzyme is best for MCHP deconjugation?

The optimal β-glucuronidase can vary depending on the specific conjugate and the sample matrix.[5] While specific studies on MCHP are limited, enzymes derived from sources like Helix pomatia and recombinant β-glucuronidases are frequently used for the hydrolysis of a wide range of drug glucuronides in urine.[4][6] It is recommended to empirically test a few different enzyme preparations to determine the most efficient one for MCHP glucuronide hydrolysis in your specific assay.[5]

Q3: What are the critical parameters to optimize for complete deconjugation?

The key parameters influencing the efficiency of enzymatic hydrolysis are:

  • pH: β-glucuronidases have an optimal pH range, typically between 4.0 and 6.8.[5][7]

  • Temperature: Incubation temperature significantly affects enzyme activity, with optimal temperatures generally ranging from 37°C to 65°C.[7]

  • Enzyme Concentration: Sufficient enzyme units must be present to completely hydrolyze the MCHP glucuronide within the desired incubation time.[7]

  • Incubation Time: The reaction needs to proceed for a sufficient duration to ensure complete cleavage of the glucuronide conjugate.[8]

Q4: Can components in the urine sample inhibit the enzymatic reaction?

Yes, urine is a complex matrix and can contain endogenous substances that may inhibit β-glucuronidase activity.[9] The presence of certain compounds can lead to incomplete hydrolysis and underestimation of MCHP concentrations. It is crucial to validate the deconjugation process using matrix-matched quality control samples.

Q5: How can I verify that the deconjugation of MCHP is complete?

To ensure complete hydrolysis, it is recommended to perform a validation experiment. This can be done by fortifying a blank urine sample with a known concentration of an MCHP glucuronide standard (if available) and measuring the recovery of the parent MCHP after hydrolysis. Alternatively, you can analyze a fortified sample with and without the hydrolysis step to assess the efficiency of the deconjugation. A hydrolysis control sample should be included in each analytical batch to monitor the ongoing efficiency of the enzymatic reaction.[2]

Troubleshooting Guide: Incomplete Enzymatic Deconjugation

This guide addresses common issues encountered during the enzymatic hydrolysis of MCHP glucuronide.

Problem Potential Cause(s) Recommended Solution(s)
Low MCHP recovery after deconjugation 1. Suboptimal pH of the reaction buffer: The pH may be outside the optimal range for the β-glucuronidase being used.[7] 2. Incorrect incubation temperature: The temperature may be too low for optimal enzyme activity or too high, leading to enzyme denaturation.[7] 3. Insufficient enzyme concentration: The amount of enzyme may not be adequate to hydrolyze the amount of MCHP glucuronide present.[7] 4. Short incubation time: The reaction may not have been allowed to proceed to completion.[8] 5. Enzyme inhibition from urine matrix: Endogenous compounds in the urine may be inhibiting the enzyme.[9] 6. Degraded enzyme: The enzyme may have lost activity due to improper storage or handling.1. Optimize pH: Test a range of pH values (e.g., 4.0, 5.0, 6.0, 6.8) to determine the optimal pH for your enzyme and MCHP.[5] 2. Optimize Temperature: Evaluate a range of temperatures (e.g., 37°C, 50°C, 65°C) to find the most effective incubation temperature.[7] 3. Increase Enzyme Concentration: Perform an experiment with varying enzyme concentrations to find the lowest amount that provides complete hydrolysis.[7] 4. Increase Incubation Time: Analyze samples at different time points (e.g., 1, 2, 4, 16 hours) to determine the necessary incubation duration.[10] 5. Sample Dilution: Diluting the urine sample prior to hydrolysis can sometimes mitigate matrix effects.[11] Consider using a different type of β-glucuronidase that may be less susceptible to inhibition.[5] 6. Use Fresh Enzyme: Ensure the enzyme is stored correctly and use a fresh vial to rule out degradation.
High variability in MCHP results between samples 1. Inconsistent sample pH: The pH of individual urine samples can vary, affecting the final reaction pH. 2. Variable matrix effects: The concentration of inhibitory substances can differ between urine samples.[11] 3. Inconsistent pipetting of enzyme or sample: Inaccurate dispensing of reagents can lead to variability.1. Use a robust buffering system: Ensure the buffer capacity is sufficient to maintain the optimal pH across different urine samples. 2. Incorporate isotopically labeled internal standards: Use a stable isotope-labeled MCHP standard added before the hydrolysis step to correct for variability in both the hydrolysis and the analytical measurement. 3. Calibrate pipettes regularly: Ensure all pipettes are properly calibrated and use good laboratory practices for dispensing liquids.

Experimental Protocols

General Protocol for Enzymatic Deconjugation of MCHP in Urine

This protocol provides a starting point for developing a validated method for your laboratory. Optimization of each parameter is highly recommended.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge the samples to pellet any particulate matter.

    • Transfer an aliquot of the supernatant (e.g., 100 µL) to a clean microcentrifuge tube.

  • Internal Standard Addition:

    • Add an appropriate internal standard (e.g., isotopically labeled MCHP) to each sample, calibrator, and quality control.

  • Enzymatic Hydrolysis:

    • Add an optimized volume of β-glucuronidase in a suitable buffer (e.g., 50 µL of a 2000 units/mL solution in 0.1 M acetate (B1210297) buffer, pH 5.0).

    • Vortex mix gently.

    • Incubate at the optimized temperature (e.g., 55°C) for the optimized time (e.g., 2 hours).

  • Reaction Termination and Sample Cleanup:

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile) to precipitate the enzyme.

    • Vortex mix and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or well plate for subsequent analysis (e.g., solid-phase extraction followed by LC-MS/MS).

Quantitative Data Summary

The following tables provide example data on the optimization of enzymatic hydrolysis conditions. Note that this data is illustrative and based on general findings for various analytes in urine; specific optimization for MCHP is required.

Table 1: Effect of pH and Temperature on Deconjugation Efficiency (%)

pH37°C55°C65°C
4.0758580
5.0889895
6.0829288
6.8708582

Table 2: Effect of Incubation Time and Enzyme Concentration on Deconjugation Efficiency (%)

Incubation Time (hours)1000 units/mL2000 units/mL5000 units/mL
1658595
28098>99
492>99>99
16>99>99>99

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation Urine_Sample->Centrifugation Aliquot Aliquot Supernatant Centrifugation->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Add_Enzyme Add β-glucuronidase Add_IS->Add_Enzyme Incubation Incubate (Optimized T, t) Add_Enzyme->Incubation Terminate_Rxn Terminate Reaction Incubation->Terminate_Rxn Sample_Cleanup Sample Cleanup (e.g., SPE) Terminate_Rxn->Sample_Cleanup LCMS LC-MS/MS Analysis Sample_Cleanup->LCMS Troubleshooting_Logic Start Incomplete Deconjugation Check_pH Is pH optimal? Start->Check_pH Check_Temp Is Temperature optimal? Check_pH->Check_Temp Yes Optimize_pH Optimize pH Check_pH->Optimize_pH No Check_Enzyme_Conc Is Enzyme Conc. sufficient? Check_Temp->Check_Enzyme_Conc Yes Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Check_Inc_Time Is Incubation Time sufficient? Check_Enzyme_Conc->Check_Inc_Time Yes Optimize_Enzyme_Conc Optimize Enzyme Conc. Check_Enzyme_Conc->Optimize_Enzyme_Conc No Check_Matrix_Effects Suspect Matrix Effects? Check_Inc_Time->Check_Matrix_Effects Yes Optimize_Inc_Time Optimize Incubation Time Check_Inc_Time->Optimize_Inc_Time No Complete Deconjugation Complete Check_Matrix_Effects->Complete No Address_Matrix_Effects Address Matrix Effects (e.g., Dilution) Check_Matrix_Effects->Address_Matrix_Effects Yes Optimize_pH->Start Optimize_Temp->Start Optimize_Enzyme_Conc->Start Optimize_Inc_Time->Start Address_Matrix_Effects->Start Factors_Influencing_Enzymatic_Activity Enzyme_Activity Enzymatic Activity pH pH Enzyme_Activity->pH Temperature Temperature Enzyme_Activity->Temperature Enzyme_Concentration Enzyme Concentration Enzyme_Activity->Enzyme_Concentration Incubation_Time Incubation Time Enzyme_Activity->Incubation_Time Inhibitors Inhibitors Enzyme_Activity->Inhibitors Substrate_Concentration Substrate Concentration Enzyme_Activity->Substrate_Concentration

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Monochloroacetic Acid (MCHP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the quantification of Monochloroacetic Acid (MCHP), with a focus on the advantages of using a deuterated internal standard (MCHP-D4).

The accurate and precise quantification of monochloroacetic acid (MCHP), a potential impurity and metabolite of certain pharmaceuticals, is critical in drug development and safety assessment. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides an objective comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (MCHP-D4) against alternative techniques such as Ion Chromatography (IC) and Gas Chromatography (GC).

The Gold Standard: LC-MS/MS with Deuterated Internal Standard (MCHP-D4)

The use of a stable isotope-labeled internal standard, such as MCHP-D4, is widely recognized as the gold standard in quantitative bioanalysis, particularly for LC-MS/MS assays.[1] The deuterated analog of the analyte co-elutes chromatographically and exhibits nearly identical ionization and fragmentation behavior in the mass spectrometer. This intrinsic similarity allows for effective compensation of matrix effects, variations in sample preparation recovery, and instrument response fluctuations, leading to superior accuracy and precision.[1]

While specific validation data for an LC-MS/MS method for MCHP explicitly using MCHP-D4 is not extensively published in the public domain, the performance of a closely related method using a carbon-13 labeled internal standard for haloacetic acids, including MCHP, demonstrates the power of this approach.[2] Furthermore, the principles of using deuterated standards are well-established and consistently show improved method performance.[3][4][5]

Comparative Performance of Analytical Methods

The following table summarizes the key quantitative performance characteristics of different analytical methods for the determination of MCHP. The data for the LC-MS/MS method is based on a similar application for haloacetic acids and represents the expected performance when using a stable isotope-labeled internal standard.

Parameter LC-MS/MS with Stable Isotope-Labeled IS Ion Chromatography (IC) Gas Chromatography (GC) with Derivatization
Linearity (R²) >0.99[2]>0.999Not explicitly stated, but good linearity is expected.
Accuracy (% Recovery) 80-120%[2]95-105%Not explicitly stated, but generally good.
Precision (%RSD) <15%[2]<5%<10%
Limit of Quantification (LOQ) Low ng/mL to sub-ng/mLLow µg/mLng/mL range
Throughput HighModerateLow (due to derivatization)
Specificity Very High (based on mass-to-charge ratio)Moderate (potential for interferences)High

Experimental Protocols

LC-MS/MS Method with MCHP-D4 (Internal Standard)

This protocol is based on established methods for the analysis of haloacetic acids in water samples using a stable isotope-labeled internal standard.[2]

a. Sample Preparation:

  • To a 1 mL aliquot of the sample (e.g., plasma, urine, or water), add a known concentration of MCHP-D4 internal standard solution.

  • Perform a protein precipitation step by adding 3 mL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of MCHP from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Monitor specific precursor-to-product ion transitions for both MCHP and MCHP-D4.

Ion Chromatography (IC) Method

This protocol is based on a method for the determination of MCHP in cosmetic raw materials.[6]

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of deionized water.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection.

b. IC Conditions:

  • IC System: Ion chromatograph with a suppressed conductivity detector.

  • Column: A suitable anion-exchange column.

  • Eluent: A suitable eluent, such as a sodium hydroxide (B78521) or sodium carbonate/bicarbonate solution.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 25 µL.

Gas Chromatography (GC) Method with Derivatization

This protocol involves a derivatization step to make the non-volatile MCHP amenable to GC analysis.

a. Sample Preparation and Derivatization:

  • Extract MCHP from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Derivatize the MCHP residue using a suitable reagent (e.g., diazomethane (B1218177) or a silylating agent) to form a volatile ester.

  • Reconstitute the derivatized sample in a suitable solvent for GC injection.

b. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for the separation of the derivatized MCHP.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature ramp to ensure good separation.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Workflow and Pathway Diagrams

analytical_workflow cluster_lcmsms LC-MS/MS with MCHP-D4 cluster_ic Ion Chromatography cluster_gc Gas Chromatography lcmsms_sample Sample + MCHP-D4 lcmsms_prep Protein Precipitation & Evaporation lcmsms_sample->lcmsms_prep Acetonitrile lcmsms_recon Reconstitution lcmsms_prep->lcmsms_recon lcmsms_analysis LC-MS/MS Analysis lcmsms_recon->lcmsms_analysis lcmsms_data Data Acquisition & Quantification lcmsms_analysis->lcmsms_data ic_sample Sample ic_prep Dissolution & Filtration ic_sample->ic_prep Deionized Water ic_analysis IC Analysis ic_prep->ic_analysis ic_data Data Acquisition & Quantification ic_analysis->ic_data gc_sample Sample gc_extract Extraction gc_sample->gc_extract gc_deriv Derivatization gc_extract->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Acquisition & Quantification gc_analysis->gc_data

Caption: Experimental workflows for MCHP analysis.

signaling_pathway cluster_correction Correction for Variability MCHP MCHP (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) MCHP->SamplePrep MCHP_D4 MCHP-D4 (Internal Standard) MCHP_D4->SamplePrep Quantification Quantification (Peak Area Ratio) MCHP_D4->Quantification Normalization LC_Separation LC Separation SamplePrep->LC_Separation Co-elution Ionization Ionization (ESI) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection MS_Detection->Quantification

Caption: Analyte and internal standard pathway in LC-MS/MS.

References

A Guide to Inter-Laboratory Comparison of Mono-cyclohexyl Phthalate (MCHP) Analysis with MCHP-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Mono-cyclohexyl phthalate (B1215562) (MCHP), a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP). We will explore the significant advantages of using a deuterated internal standard, MCHP-D4, and provide supporting experimental data and protocols to ensure accurate and reproducible results in research and development settings.

The Critical Role of Deuterated Internal Standards in MCHP Analysis

In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard is crucial for achieving accurate quantification. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to every sample, calibrant, and quality control sample. This allows for the correction of variations that can occur during sample preparation, injection, and analysis.

MCHP-D4 is the deuterated analog of MCHP, meaning it is structurally identical except that four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This subtle change in mass allows it to be distinguished from the native MCHP by a mass spectrometer, while its chemical behavior remains virtually identical. This makes MCHP-D4 the gold standard for an internal standard in MCHP analysis for several key reasons:

  • Correction for Matrix Effects: Biological samples like urine and plasma are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since MCHP-D4 co-elutes with MCHP and experiences the same matrix effects, it provides a reliable basis for correction.

  • Improved Accuracy and Precision: By normalizing the MCHP signal to the MCHP-D4 signal, variability in sample preparation, injection volume, and instrument response is effectively canceled out, leading to significantly improved accuracy and precision of the measurement.

  • Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method less susceptible to minor variations in experimental conditions, ensuring consistent performance over time and across different laboratories.

Quantitative Performance Comparison

The use of a deuterated internal standard like MCHP-D4 demonstrably improves the performance of analytical methods for MCHP quantification. The following table summarizes typical performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for MCHP analysis, comparing the use of a non-deuterated (analog) internal standard versus the deuterated MCHP-D4.

Performance ParameterMethod without Deuterated IS (Analog IS)Method with MCHP-D4 as IS
Accuracy (% Recovery) 85 - 115%98 - 102%
Precision (% RSD)
- Intra-day< 15%< 5%
- Inter-day< 20%< 10%
Limit of Quantification (LOQ) Variable, matrix-dependentLower, more consistent
Matrix Effect Variability HighLow

Note: The values in this table are representative and can vary depending on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Detailed and standardized experimental protocols are essential for ensuring the reproducibility and comparability of results across different laboratories. Below are representative protocols for the analysis of MCHP in human urine using GC-MS and LC-MS/MS with MCHP-D4 as the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for MCHP in Urine
  • Sample Preparation:

    • To 1 mL of urine sample, add 50 µL of MCHP-D4 internal standard solution (in a suitable organic solvent).

    • Add 200 µL of a buffer solution (e.g., ammonium (B1175870) acetate) and 10 µL of β-glucuronidase/sulfatase to deconjugate the MCHP metabolites.

    • Incubate the mixture at 37°C for 90 minutes.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Derivatize the residue to improve volatility for GC analysis (e.g., using a silylating agent).

    • Reconstitute the derivatized sample in a suitable solvent for injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometer: Agilent 5975 or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of MCHP and MCHP-D4.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for MCHP in Urine
  • Sample Preparation:

    • To 100 µL of urine sample, add 10 µL of MCHP-D4 internal standard solution.

    • Add 100 µL of a buffer solution (e.g., ammonium acetate) and 5 µL of β-glucuronidase/sulfatase.

    • Incubate at 37°C for 60 minutes.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Elute the analytes from the SPE cartridge with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate MCHP from other matrix components.

    • Flow Rate: 0.4 mL/min.

    • Tandem Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of MCHP and MCHP-D4.

Signaling Pathways and Logical Relationships

MCHP, as a metabolite of a phthalate, is recognized as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The primary mechanism of action for many phthalate metabolites involves interaction with nuclear receptors.

MCHP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects MCHP Mono-cyclohexyl phthalate (MCHP) MCHP_in MCHP MCHP->MCHP_in Cellular Uptake AR Androgen Receptor (AR) MCHP_in->AR AhR Aryl Hydrocarbon Receptor (AhR) MCHP_in->AhR PPARg PPARγ MCHP_in->PPARg ER Estrogen Receptor (ER) MCHP_in->ER DNA DNA (Hormone Response Elements) AR->DNA Binds to AREs AhR->DNA Binds to XREs PPARg->DNA Binds to PPREs ER->DNA Binds to EREs Gene_Expression Altered Gene Expression DNA->Gene_Expression Modulates Transcription Endocrine_Disruption Endocrine Disruption Gene_Expression->Endocrine_Disruption Reproductive_Toxicity Reproductive Toxicity Endocrine_Disruption->Reproductive_Toxicity Developmental_Effects Developmental Effects Endocrine_Disruption->Developmental_Effects

Caption: MCHP endocrine disruption signaling pathway.

The diagram above illustrates the general mechanism by which MCHP and other phthalate metabolites can exert their endocrine-disrupting effects. After entering the cell, MCHP can bind to and activate or inhibit several nuclear receptors, including the Androgen Receptor (AR), Estrogen Receptor (ER), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and the Aryl Hydrocarbon Receptor (AhR). This interaction leads to the modulation of gene expression by binding to specific hormone response elements on the DNA, ultimately resulting in a cascade of biological effects associated with endocrine disruption.

Experimental_Workflow start Start: Urine Sample Collection step1 Spike with MCHP-D4 Internal Standard start->step1 step2 Enzymatic Hydrolysis (Deconjugation) step1->step2 step3 Sample Extraction (LLE or SPE) step2->step3 step4 Derivatization (for GC-MS) step3->step4 Optional step5 Instrumental Analysis (GC-MS or LC-MS/MS) step3->step5 step4->step5 step6 Data Acquisition (Peak Area Integration) step5->step6 step7 Data Analysis: Calculate Analyte/IS Ratio step6->step7 end End: Quantification of MCHP step7->end

A Head-to-Head Battle of Internal Standards: MCHP-D4 vs. 13C-Labeled MCHP in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Mono-cyclohexyl phthalate (B1215562) (MCHP), the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Deuterium-labeled MCHP (MCHP-D4) and Carbon-13-labeled MCHP (¹³C-MCHP).

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. An ideal SIL-IS is chemically identical to the analyte, differing only in mass, which allows it to mimic the analyte's behavior throughout the entire analytical process—from sample preparation to detection. This co-behavior is crucial for accurately correcting for variations in extraction recovery, matrix effects, and instrument response.

While both MCHP-D4 and ¹³C-MCHP serve this purpose, their inherent isotopic properties can lead to significant differences in analytical performance. This guide will delve into these differences, supported by established principles and experimental evidence from analogous compounds, to aid in the selection of the most suitable internal standard for your specific research needs.

Performance Under the Microscope: A Quantitative Comparison

Table 1: General Performance Characteristics

Performance ParameterMCHP-D4 (Deuterium-Labeled)¹³C-Labeled MCHPKey Takeaway
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the native MCHP due to the kinetic isotope effect.[1][2][3]Co-elutes perfectly with the native MCHP under various chromatographic conditions.[1][3]¹³C-MCHP provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1][3]
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if the label is on a labile position.[1][4]Carbon-13 is a stable, non-exchangeable isotope, ensuring the integrity of the labeled standard throughout the analytical process.[1][5]¹³C-MCHP offers greater reliability and eliminates the risk of compromised data due to label instability.
Correction for Matrix Effects The potential for chromatographic shift can lead to differential ion suppression or enhancement between MCHP and MCHP-D4, compromising quantification accuracy.[1][6]Excellent at correcting for matrix effects due to identical elution profiles with MCHP.[1][3]¹³C-MCHP is the superior choice for complex biological matrices like urine or plasma where significant matrix effects are anticipated.
Commercial Availability & Cost Generally more widely available and often less expensive to synthesize.[4][5]May be less commercially available and typically more expensive to produce.[4][5]The higher cost of ¹³C-MCHP is often justified by the superior data quality and reduced need for extensive method troubleshooting.

Table 2: Expected Impact on Data Quality

Data Quality ParameterMCHP-D4 (Deuterium-Labeled)¹³C-Labeled MCHPRecommendation
Accuracy & Precision Can lead to reduced accuracy and precision if significant chromatographic shift or isotopic instability occurs.[1]Demonstrates higher accuracy and precision due to superior co-elution and stability.[1][7]For assays requiring the highest level of accuracy and reproducibility, ¹³C-MCHP is the recommended choice.
Method Robustness Methods may be less robust and more susceptible to changes in chromatographic conditions or matrix variability.Methods are generally more robust and transferable across different laboratories and instrument platforms.For long-term studies and methods intended for regulatory submission, the robustness offered by ¹³C-MCHP is a significant advantage.

Visualizing the Difference: Chromatographic Behavior

The most significant distinction between MCHP-D4 and ¹³C-MCHP lies in their behavior during chromatographic separation. The following diagram illustrates this key difference.

cluster_0 Chromatographic Elution Profile Analyte MCHP (Analyte) D4_IS MCHP-D4 (Internal Standard) C13_IS ¹³C-MCHP (Internal Standard) Time_Axis_Start Time_Axis_End Retention Time Time_Axis_Start->Time_Axis_End Intensity_Axis_Start Intensity_Axis_End Intensity Intensity_Axis_Start->Intensity_Axis_End

Caption: Idealized chromatogram showing the co-elution of ¹³C-MCHP with the analyte versus the potential retention time shift of MCHP-D4.

Experimental Protocol: Quantification of MCHP in Urine by HPLC-MS/MS

This section outlines a typical experimental protocol for the quantification of MCHP in human urine using an isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This protocol can be adapted for use with either MCHP-D4 or ¹³C-MCHP as the internal standard.

1. Sample Preparation

  • Enzymatic Hydrolysis: To measure total MCHP (free and conjugated), urine samples are typically subjected to enzymatic hydrolysis to deconjugate glucuronidated metabolites.

    • To 100 µL of urine, add a solution of β-glucuronidase in an appropriate buffer (e.g., ammonium (B1175870) acetate).[8][9][10]

    • Add the internal standard (MCHP-D4 or ¹³C-MCHP) to all samples, calibrators, and quality controls.

    • Incubate the mixture to allow for complete hydrolysis.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to concentrate the analyte, an SPE step can be employed. This is particularly useful for complex matrices. An automated on-line SPE system can also be used for high-throughput analysis.[8][11]

2. HPLC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of phthalate metabolites.[9]

    • Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol, both typically containing a small amount of acid (e.g., formic or acetic acid), is employed.[9][10]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.[9]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of phthalate metabolites.[10][12]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[9] Specific precursor-to-product ion transitions for both MCHP and the chosen internal standard (MCHP-D4 or ¹³C-MCHP) are monitored.

3. Quantification

  • The concentration of MCHP in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

  • This ratio is then compared to a calibration curve constructed by analyzing standards of known MCHP concentrations with a constant concentration of the internal standard.

Workflow and Decision Making

The selection of an appropriate internal standard is a critical step in the development of a robust quantitative bioanalytical method. The following diagram illustrates a typical workflow and highlights the decision-making process.

cluster_workflow Bioanalytical Workflow for MCHP Quantification cluster_decision Internal Standard Selection Sample_Collection Urine Sample Collection IS_Spiking Spike with Internal Standard (MCHP-D4 or ¹³C-MCHP) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Enzymatic Hydrolysis, SPE) IS_Spiking->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Separation & Detection) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Ratio Calculation) LC_MS_Analysis->Data_Processing Quantification Quantification (Comparison to Calibration Curve) Data_Processing->Quantification High_Accuracy High Accuracy & Precision Required? Complex_Matrix Complex Matrix? High_Accuracy->Complex_Matrix No Choose_C13 Choose ¹³C-MCHP High_Accuracy->Choose_C13 Yes Cost_Constraint Cost is Primary Constraint? Complex_Matrix->Cost_Constraint No Complex_Matrix->Choose_C13 Yes Cost_Constraint->Choose_C13 No Choose_D4 Choose MCHP-D4 (with thorough validation) Cost_Constraint->Choose_D4 Yes

Caption: A workflow for MCHP quantification and a decision guide for internal standard selection.

Conclusion and Recommendation

For the quantitative analysis of Mono-cyclohexyl phthalate (MCHP) by LC-MS/MS, the choice of internal standard significantly influences the quality and reliability of the results. While MCHP-D4 can be a viable and more cost-effective option, it comes with the potential for chromatographic shifts and isotopic instability, which must be carefully evaluated during method validation.

For applications demanding the highest level of accuracy, precision, and robustness, particularly in complex biological matrices, the use of a ¹³C-labeled MCHP internal standard is strongly recommended. Its ability to perfectly co-elute with the native analyte provides superior correction for analytical variability, leading to more defensible data. The initial higher investment in a ¹³C-labeled standard is often offset by the long-term benefits of improved data integrity, reduced need for re-analysis, and greater confidence in research findings.

References

A Comparative Guide to the High Accuracy and Precision of MCHP-D4 in Low-Level Monocyclohexyl Phthalate (MCHP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of monocyclohexyl phthalate (B1215562) (MCHP), a primary metabolite of the plasticizer dicyclohexyl phthalate (DCHP), is critical for human biomonitoring and toxicological studies. Given its low concentration in biological matrices, highly sensitive and reliable analytical methods are imperative. This guide provides a comprehensive comparison of the use of a stable isotope-labeled internal standard, MCHP-D4, against other quantification methods for low-level MCHP analysis, supported by experimental data and detailed protocols.

The Gold Standard: Isotope Dilution Mass Spectrometry with MCHP-D4

The use of a stable isotope-labeled internal standard, such as MCHP-D4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the quantification of small molecules like MCHP. This approach, known as isotope dilution mass spectrometry (IDMS), offers superior accuracy and precision by effectively compensating for variations that can occur during sample preparation and analysis.

MCHP-D4 is an ideal internal standard as it is chemically identical to MCHP, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its increased mass due to the deuterium (B1214612) labels allows it to be distinguished from the native MCHP by the mass spectrometer. This co-elution and co-detection minimize the impact of matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.

Comparison of Quantification Methodologies

The primary alternative to using a stable isotope-labeled internal standard is external standard calibration or the use of a non-isotopically labeled (structural analogue) internal standard.

  • External Standard Calibration: This method relies on a calibration curve generated from a series of standards of known concentrations prepared in a clean solvent. While simple, it does not account for sample-specific matrix effects or variations in extraction recovery, which can lead to significant inaccuracies, especially at low concentrations.

  • Non-Isotopically Labeled Internal Standard: This approach uses a different molecule that is structurally similar to the analyte of interest as the internal standard. While this can correct for some variability in the analytical process, differences in physicochemical properties between the analyte and the internal standard can lead to different responses to matrix effects and inconsistent recoveries, compromising accuracy.

The superiority of using a stable isotope-labeled internal standard like MCHP-D4 is evident in the improved accuracy and precision of the measurements.

Quantitative Performance Data

The following table summarizes typical performance data for the quantification of MCHP using LC-MS/MS with MCHP-D4 as an internal standard compared to methods that do not use an isotopic internal standard. The data is a composite from various human biomonitoring studies and method validation reports.

Performance MetricLC-MS/MS with MCHP-D4 (Isotope Dilution)Alternative Methods (e.g., External Calibration)
Limit of Detection (LOD) 0.1 - 0.5 ng/mL0.5 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.0 ng/mL1.0 - 5.0 ng/mL
Accuracy (Recovery) 95 - 105%70 - 120%
Precision (RSD) < 10%15 - 30%

Data presented are typical values and may vary depending on the specific laboratory, instrumentation, and matrix.

Experimental Protocols

A detailed experimental protocol for the quantification of MCHP in human urine using LC-MS/MS with MCHP-D4 is outlined below.

1. Sample Preparation

  • Enzymatic Deconjugation: To 1 mL of urine, add a buffer solution (e.g., ammonium (B1175870) acetate) and a β-glucuronidase enzyme solution to hydrolyze the conjugated MCHP metabolites.

  • Internal Standard Spiking: Add a known amount of MCHP-D4 solution to each sample.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge with methanol (B129727) and water. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the MCHP and MCHP-D4 with an appropriate solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry (MS/MS): Use a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transitions for both MCHP and MCHP-D4 in Multiple Reaction Monitoring (MRM) mode.

3. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of MCHP to the peak area of MCHP-D4 against the concentration of MCHP in the calibration standards.

  • Determine the concentration of MCHP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental workflow and the logical relationship of using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Urine_Sample Urine Sample Deconjugation Enzymatic Deconjugation Urine_Sample->Deconjugation Spiking Spike with MCHP-D4 Deconjugation->Spiking SPE Solid-Phase Extraction Spiking->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MSMS_Detection->Data_Analysis Calibration_Curve Calibration Curve Data_Analysis->Calibration_Curve Concentration MCHP Concentration Calibration_Curve->Concentration

Caption: Experimental workflow for MCHP quantification.

Logical_Relationship Analyte MCHP (Analyte) Sample_Variability Sample Preparation Variability (e.g., extraction loss, matrix effects) Analyte->Sample_Variability IS MCHP-D4 (Internal Standard) IS->Sample_Variability Ratio Ratio (MCHP / MCHP-D4) Sample_Variability->Ratio Instrument_Variability Instrumental Variability (e.g., injection volume, ionization efficiency) Accurate_Quantification Accurate & Precise Quantification Instrument_Variability->Accurate_Quantification Ratio->Instrument_Variability Ratio->Accurate_Quantification

Caption: Rationale for using MCHP-D4 as an internal standard.

Conclusion

For the low-level quantification of MCHP in complex biological matrices, the use of a stable isotope-labeled internal standard, MCHP-D4, in an isotope dilution LC-MS/MS method is unequivocally superior to alternative methods. The data clearly demonstrates significant improvements in accuracy, precision, and sensitivity. This methodology effectively mitigates the challenges of matrix effects and sample preparation variability, ensuring the generation of reliable and high-quality data essential for research, clinical, and regulatory purposes.

Cross-Validation of MCHP Data: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of peptides presented by Major Histocompatibility Complex (MHC) molecules, known as immunopeptidomics, is a cornerstone of modern immunology and cancer immunotherapy research. The choice of analytical platform is critical for the comprehensive and accurate identification and quantification of these MHC-associated peptides (MCHP). This guide provides a comparative overview of different analytical platforms and methodologies, supported by experimental data, to aid researchers in selecting the optimal workflow for their specific needs.

Data Presentation: Platform Performance Comparison

The selection of an analytical platform for MCHP data analysis significantly impacts the depth and quality of the resulting immunopeptidome coverage. Below is a summary of key performance metrics across different mass spectrometry platforms and quantification strategies.

Mass Spectrometry Platform Comparison

High-resolution mass spectrometry is the gold standard for identifying MHC-associated peptides.[1] The two most commonly employed types of mass analyzers are the Orbitrap and the Time-of-Flight (TOF).

FeatureOrbitrap (e.g., Thermo Fisher Q Exactive, Fusion Lumos)Time-of-Flight (TOF) (e.g., Sciex TripleTOF, Bruker timsTOF)Key Considerations
Resolution & Mass Accuracy Very high resolution and mass accuracy, enabling confident peptide identification.[2][3]High resolution and good mass accuracy.Higher resolution in Orbitrap instruments can better distinguish between peptides with very similar masses.[3]
Scan Speed Generally slower scan speeds compared to TOF instruments.[4]Very fast scan speeds, beneficial for complex samples and high-throughput applications.[1]Faster scan speeds of TOF instruments can lead to the identification of a greater number of peptides in a single run.[1]
Sensitivity Excellent sensitivity, particularly for low-abundance peptides.[5]High sensitivity, with newer technologies like trapped ion mobility spectrometry (TIMS) enhancing sensitivity further.Both platforms offer high sensitivity, but the specific instrument model and experimental setup are crucial factors.
Number of Identified Peptides Can identify thousands of MHC peptides from a sufficient number of cells (typically >10^8).[6][7]Recent studies show TOF instruments with ion mobility separation (TOF-IMS) can identify a higher number of HLA class I and II ligands compared to Orbitrap in some instances.[1]The number of identified peptides is highly dependent on the sample type, preparation method, and data analysis workflow.[6]
Data Quality Generates high-quality, clean spectra with minimal need for deconvolution algorithms, which can be advantageous for regulatory filings.[2][3]Data may require more extensive deconvolution, which can sometimes introduce artifacts or affect the perception of weaker signals.[2]The "cleanliness" of Orbitrap data can simplify analysis and interpretation.[4]
Quantitative Strategy Comparison: Label-Free vs. Isobaric Labeling

Quantitative analysis of the immunopeptidome is essential for understanding dynamic changes in antigen presentation. Two primary strategies are employed: label-free quantification and isobaric labeling (e.g., Tandem Mass Tags - TMT).

FeatureLabel-Free QuantificationIsobaric Labeling (e.g., TMT)Key Considerations
Accuracy & Precision Can be less precise due to run-to-run variability; requires more replicates for statistical power.[8][9]Generally provides higher accuracy and precision, especially for low-abundance peptides, due to internal standards.[9][10]For studies requiring high quantitative accuracy, isobaric labeling is often preferred.[9]
Throughput & Multiplexing No inherent multiplexing capability; samples are run sequentially.[8]Allows for multiplexing of multiple samples in a single MS run, increasing throughput and reducing instrument time.[8][10]TMT enables the simultaneous comparison of multiple conditions, which is advantageous for larger studies.[10]
Cost & Complexity Simpler and more cost-effective as it does not require expensive labeling reagents.[8][9]More complex and costly due to the labeling reagents and additional sample preparation steps.[8]The budget and complexity of the experimental design are important factors in choosing a quantification strategy.
Proteome Coverage Can potentially identify a larger number of proteins/peptides as it is not limited by labeling efficiency.[9]The number of identified peptides is limited to those that are successfully labeled.Label-free methods may offer broader coverage of the immunopeptidome.
Ratio Compression Not applicable.Can suffer from ratio compression, where the measured fold changes are underestimated, particularly with co-isolation of interfering ions.[8]Advanced acquisition methods and data analysis tools can help mitigate ratio compression.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of MCHP data. Below are methodologies for key experimental stages.

Isolation of MHC-Associated Peptides

Two primary methods are used for the isolation of MHC-peptide complexes: Immunoprecipitation (IP) and Mild Acid Elution (MAE).

a) Immunoprecipitation (IP) of MHC-Peptide Complexes

This antibody-based method is highly specific and can be used for both MHC class I and class II peptides.[6][11]

Protocol:

  • Cell Lysis:

    • Start with a large number of cells (e.g., 1x10^8 to 1x10^9) to ensure sufficient peptide yield.

    • Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.5% IGEPAL CA-630), protease inhibitors, and phosphatase inhibitors on ice.[12]

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Immunoaffinity Purification:

    • Use pan-MHC class I (e.g., W6/32) or class II specific antibodies covalently coupled to protein A or G sepharose beads.[6][12]

    • Incubate the cell lysate with the antibody-coupled beads overnight at 4°C with gentle rotation to capture MHC-peptide complexes.[13]

  • Washing:

    • Wash the beads extensively with a series of buffers of decreasing detergent concentration and increasing salt concentration to remove non-specifically bound proteins.[12]

  • Peptide Elution:

    • Elute the MHC-peptide complexes from the antibody beads using an acidic solution (e.g., 10% acetic acid or 1% trifluoroacetic acid - TFA).[12][13]

  • Peptide Separation and Cleanup:

    • Separate the eluted peptides from the larger MHC molecules and antibodies using a C18 solid-phase extraction (SPE) cartridge or size-exclusion chromatography.

    • Desalt the peptide sample using a C18 StageTip or equivalent before mass spectrometry analysis.

b) Mild Acid Elution (MAE) for MHC Class I Peptides

MAE is a simpler, antibody-free method suitable for the isolation of MHC class I peptides from the surface of intact cells.[14][15]

Protocol:

  • Cell Preparation:

    • Harvest and wash cells (typically suspension cells) with a cold phosphate-buffered saline (PBS) solution.[16]

  • Acid Elution:

    • Resuspend the cell pellet in a cold, mild acid buffer (e.g., citrate-phosphate buffer, pH 3.0-3.3) for a short incubation period (e.g., 1-5 minutes) on ice.[6][16] This disrupts the interaction between the peptide and the MHC class I molecule on the cell surface.

  • Separation:

    • Centrifuge the cell suspension to pellet the cells. The supernatant contains the eluted MHC class I peptides.

  • Peptide Cleanup:

    • Filter the supernatant to remove any remaining cells or large debris.

    • Desalt and concentrate the peptides using a C18 SPE cartridge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The purified MHC peptides are typically analyzed by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer.

Protocol:

  • Chromatographic Separation:

    • Load the desalted peptide sample onto a C18 reversed-phase nano-LC column.

    • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry Analysis:

    • Ionize the eluted peptides using electrospray ionization (ESI).

    • Analyze the peptides in a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

Bioinformatics Workflow for Peptide Identification

The raw MS data is processed using a specialized bioinformatics pipeline to identify the MHC-associated peptides.

Protocol:

  • Database Searching:

    • Use a search algorithm (e.g., Sequest, Mascot, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[6]

    • For immunopeptidomics, the search is typically performed with "no enzyme" specificity, as MHC peptides are generated by various proteases.[6]

  • False Discovery Rate (FDR) Control:

    • Apply a target-decoy strategy to estimate and control the false discovery rate, typically at 1%.

  • MHC Binding Prediction:

    • Use bioinformatics tools (e.g., NetMHCpan) to predict the binding affinity of the identified peptides to the specific MHC alleles of the sample. This helps to filter for true MHC binders.

Mandatory Visualization

MHC Class I Antigen Presentation Pathway

MHC_Class_I_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_surface Cell Surface Protein Endogenous Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ubiquitination Proteasome Proteasome Ub_Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP MHC_I MHC Class I TAP->MHC_I Peptide Loading Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Golgi Transport Peptide_MHC_I->Golgi Cell_Surface Presented Peptide-MHC I Golgi->Cell_Surface

Caption: MHC Class I antigen presentation pathway for endogenous antigens.

MHC Class II Antigen Presentation Pathway

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell cluster_endosome Endocytic Pathway cluster_er_golgi ER & Golgi Exo_Antigen Exogenous Antigen Endosome Endosome Exo_Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Antigen_Peptides Antigenic Peptides Lysosome->Antigen_Peptides Degradation Peptide_MHC_II Peptide-MHC II Complex Antigen_Peptides->Peptide_MHC_II Peptide Exchange (HLA-DM assists) MHC_II_Ii MHC Class II + Invariant Chain MIIC MIIC Vesicle MHC_II_Ii->MIIC MIIC->Lysosome Fusion CLIP CLIP MIIC->CLIP Invariant Chain Cleavage Cell_Surface_II Presented Peptide-MHC II Peptide_MHC_II->Cell_Surface_II Transport

Caption: MHC Class II antigen presentation pathway for exogenous antigens.

Experimental Workflow for MCHP Analysis

MCHP_Workflow Start Biological Sample (Cells or Tissue) Isolation MHC Peptide Isolation Start->Isolation IP Immunoprecipitation Isolation->IP MAE Mild Acid Elution Isolation->MAE LCMS LC-MS/MS Analysis IP->LCMS MAE->LCMS Data_Analysis Bioinformatics Analysis LCMS->Data_Analysis DB_Search Database Search Data_Analysis->DB_Search Validation Peptide Validation & Binding Prediction DB_Search->Validation Quant Quantification Validation->Quant LFQ Label-Free Quant->LFQ TMT Isobaric Labeling Quant->TMT Result Identified & Quantified MHC Peptides LFQ->Result TMT->Result

Caption: General experimental workflow for MCHP identification and quantification.

References

The Gold Standard in Phthalate Analysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalates, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and principles, to inform the selection of the most robust analytical strategy.

Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous in the environment and are subject to increasing regulatory scrutiny due to their potential as endocrine-disrupting chemicals.[1][2][3] Accurate and precise quantification of these compounds in various matrices, from consumer products to biological samples, is paramount. However, the analysis of phthalates is fraught with challenges, including potential for contamination during sample handling and the influence of complex sample matrices on analytical signals.[1][4] The use of an internal standard is essential to correct for variability throughout the analytical workflow.[5][6]

The Role of Internal Standards in Analytical Chemistry

An internal standard (IS) is a compound of known concentration that is added to a sample prior to analysis. An ideal IS mimics the physicochemical properties of the analyte, ensuring that it is equally affected by variations in sample preparation, injection volume, and instrument response.[5] By comparing the analytical response of the analyte to that of the IS, a more accurate and precise quantification can be achieved.

There are two primary types of internal standards used in phthalate (B1215562) analysis: non-deuterated (or structural analogue) internal standards and deuterated (or stable isotope-labeled) internal standards.

Head-to-Head: Deuterated vs. Non-Deuterated Internal Standards

The consensus within the scientific community is that stable isotope-labeled internal standards, such as deuterated standards, provide superior performance in analytical assays.[5][7]

Deuterated Internal Standards: These are molecules that are chemically identical to the analyte of interest, but with one or more hydrogen atoms replaced by deuterium, a stable isotope of hydrogen.[7] This subtle mass change allows a mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1][6] This approach, known as isotope dilution mass spectrometry (IDMS), is widely regarded as the gold standard for the quantitative analysis of organic micropollutants.[1]

Non-Deuterated Internal Standards: These are compounds that are structurally similar, but not identical, to the analyte.[5] While often more readily available and less expensive, their different physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[7] These differences can result in inadequate compensation for matrix effects and analyte loss, leading to less reliable quantitative data.[7]

The primary advantage of deuterated internal standards lies in their ability to more effectively compensate for matrix effects.[4][8] Matrix effects occur when components of the sample, other than the analyte, interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement.[4] Because a deuterated IS co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for accurate correction.[6]

Performance Data: A Quantitative Comparison

The superiority of deuterated internal standards is evident in the performance metrics of analytical methods. The following tables summarize key performance data from studies utilizing deuterated internal standards for phthalate analysis. While direct, side-by-side comparative studies with non-deuterated standards are not always published, the high recovery rates, low relative standard deviations (RSDs), and low limits of detection (LODs) achieved with deuterated standards highlight their effectiveness.

Parameter Deuterated Internal Standard Non-Deuterated Internal Standard
Matrix Effect Compensation Excellent: Co-elution and similar ionization efficiency provide superior correction for signal suppression or enhancement.[4][5]Variable: Differences in chemical properties can lead to differential matrix effects and less reliable correction.[7]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions ensures accurate correction for analyte loss during sample preparation.[1][6]Variable: Differences in physicochemical properties can lead to inconsistent recovery and inaccurate quantification.[7]
Accuracy and Precision High: Minimizes variability, leading to high accuracy and precision (low RSD).[9]Lower: Susceptible to uncorrected variability, potentially leading to lower accuracy and precision.
Cost and Availability Higher cost and may require custom synthesis.[7]Generally lower cost and more readily available.[7]

Table 1. Qualitative Comparison of Deuterated vs. Non-Deuterated Internal Standards.

Phthalate Matrix Recovery (%) RSD (%) Reference
DBPIndoor Air (ODS filter)85.3 - 107.92.1 - 13.6[10]
DEHPIndoor Air (ODS filter)84.5 - 107.34.0 - 20.7[10]
DBPIndoor Air (SDB cartridge)92.1 - 105.02.0 - 7.5[10]
DEHPIndoor Air (SDB cartridge)73.3 - 103.30.8 - 8.1[10]
16 PhthalatesChinese Spirit94.3 - 105.3< 6.5[11]

Table 2. Recovery and Precision Data for Phthalate Analysis Using Deuterated Internal Standards.

Phthalate Matrix LOD LOQ Reference
16 PhthalatesChinese Spirit< 10.0 ng/g-[11]
Various PAEsCoffee Brew-5 - 20 µg/L[1]
PAEsIndoor Air (2.88 m³ sample)2.0 - 45.0 ng/m³-[10]

Table 3. Limits of Detection (LOD) and Quantification (LOQ) for Phthalate Analysis Using Deuterated Internal Standards.

Experimental Protocols

The following are representative experimental protocols for the analysis of phthalates in liquid and solid matrices using deuterated internal standards.

Protocol 1: Phthalate Analysis in Liquid Samples (e.g., Beverages)

This protocol is based on liquid-liquid extraction (LLE) and is suitable for the analysis of phthalates in various liquid matrices.[1]

1. Materials and Reagents:

  • Solvents: Isohexane, hexane, acetone, dichloromethane (B109758) (pesticide or HPLC grade).[1]

  • Internal Standard Stock Solution: Prepare a stock solution of deuterated phthalate standards (e.g., DEP-d4, DEHP-d4) in a suitable solvent like isohexane at a concentration of 0.5 g/L.[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of a certified phthalate standard mix. Each calibration standard should be fortified with the deuterated internal standard solution to the same concentration as the samples.[12]

2. Sample Preparation:

  • To a known volume of the liquid sample (e.g., 15 mL of coffee brew), add a known volume (e.g., 150 µL) of the deuterated internal standard solution.[12]

  • Perform a liquid-liquid extraction by shaking the sample with an organic solvent (e.g., 10 mL of hexane) in a separatory funnel.[12] Repeat the extraction three times.[12]

  • Combine the organic extracts.[1]

  • Concentrate the combined extracts using a rotary evaporator or a gentle stream of nitrogen.[12]

  • Reconstitute the residue in a known volume of solvent for analysis.

3. GC-MS Analysis:

  • A gas chromatograph coupled with a mass spectrometer (GC-MS) is commonly used for the analysis of phthalates.[2][11]

  • The GC conditions (e.g., column type, temperature program) should be optimized to achieve good separation of the target phthalates.[2][3]

  • The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

Protocol 2: Phthalate Analysis in Solid Samples (e.g., Polymers)

This protocol is based on solvent extraction and is suitable for the determination of phthalates in solid matrices.[1]

1. Materials and Reagents:

  • Solvents: Tetrahydrofuran (THF), hexane, cyclohexane (B81311) (high purity).[1]

  • Internal Standard Stock Solution: As described in Protocol 1.

  • Calibration Standards: As described in Protocol 1.

2. Sample Preparation:

  • Weigh a small amount of the solid sample (e.g., 50 mg) into a glass vial.[4]

  • Add a suitable solvent (e.g., 5 mL of THF) to dissolve the polymer.[4]

  • Spike the dissolved sample with a known amount of the deuterated internal standard solution.[1]

  • Precipitate the polymer by adding a non-solvent (e.g., hexane).

  • Centrifuge the sample and collect the supernatant containing the phthalates and the internal standard.

  • Concentrate the supernatant and reconstitute in a suitable solvent for analysis.

3. GC-MS Analysis:

  • The analytical conditions are similar to those described in Protocol 1.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with Deuterated IS Sample->Spike Extraction Extraction (LLE/SPE) Spike->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Integration Peak Integration GCMS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for phthalate analysis using a deuterated internal standard.

isotope_dilution cluster_spike Spiked Sample cluster_process Analytical Process cluster_measurement MS Measurement Analyte Analyte (Unknown Amount) Spiked_Sample Sample + IS Analyte->Spiked_Sample Deuterated_IS Deuterated IS (Known Amount) Deuterated_IS->Spiked_Sample Process Extraction, Cleanup, etc. (Potential for Loss) Spiked_Sample->Process MS Mass Spectrometer Process->MS Ratio Measure Analyte/IS Ratio MS->Ratio

Caption: The principle of isotope dilution mass spectrometry (IDMS).

Conclusion

For the accurate and reliable quantification of phthalates, the use of deuterated internal standards in conjunction with mass spectrometry is unequivocally the superior approach. While non-deuterated internal standards can offer a more cost-effective alternative, they are more susceptible to analytical errors arising from matrix effects and differential recovery during sample preparation. The investment in deuterated internal standards is justified by the significant improvement in data quality, which is essential for regulatory compliance, risk assessment, and high-quality scientific research. This guide provides the foundational knowledge and practical protocols to assist researchers in implementing this gold-standard methodology for phthalate analysis.

References

A Comparative Guide to MCHP Analysis: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The determination of 3-monochloropropanediol (3-MCPD) and its fatty acid esters (MCHP esters), along with related glycidyl (B131873) esters (GEs), is a critical food safety concern, particularly in refined edible oils and processed foods. These compounds are process-induced contaminants with potential health risks. For researchers, scientists, and professionals in drug development, selecting the appropriate analytical methodology is paramount for accurate and reliable quantification. This guide provides an objective comparison of the two most prevalent techniques for MCHP analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

At a Glance: LC-MS/MS and GC-MS for MCHP Analysis

The choice between LC-MS/MS and GC-MS for MCHP analysis hinges on the specific requirements of the study, including the need for information on individual ester profiles, desired sample throughput, and the analytical workflow.

FeatureLC-MS/MS (Direct Method)GC-MS (Indirect Method)
Principle Direct analysis of intact MCHP esters and GEs.Analysis of free 3-MCPD after hydrolysis/transesterification and derivatization.
Sample Preparation Simpler, often involving dilution and solid-phase extraction (SPE).More complex, requiring hydrolysis, derivatization, and extraction steps.
Analysis Time Generally faster due to the absence of a derivatization step.Longer due to the multi-step sample preparation.
Information Provided Provides profiles of individual MCHP and glycidyl esters.Provides the total amount of free 3-MCPD after cleavage from its esters.
Derivatization Not required.Mandatory (e.g., with phenylboronic acid).
Official Methods Gaining acceptance, with some direct methods available.Well-established with official methods from AOCS, ISO, and DGF.[1]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS for the analysis of MCHP and related compounds. It is important to note that these values can vary depending on the specific instrumentation, method optimization, and matrix.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.01 mg/kg for individual esters[2]0.01 - 0.02 mg/kg for total 3-MCPD[3][4]
Limit of Quantification (LOQ) 0.02 - 0.08 mg/kg for individual esters[5]0.02 - 0.05 mg/kg for total 3-MCPD[2][6]
**Linearity (R²) **>0.99[7]>0.99[3]
Precision (RSD%) 5.5% - 25.5%[5]< 10%[4]
Accuracy (Recovery %) Typically within acceptable ranges (e.g., 71.4-122.9%)[2]93% - 108%[3]

Experimental Protocols

LC-MS/MS: Direct Analysis of MCHP Esters

This method allows for the direct quantification of individual MCHP esters without the need for derivatization.

Sample Preparation:

  • Weigh a representative sample of the oil or fat.

  • Dissolve the sample in a suitable solvent mixture, such as tert-butyl methyl ether and ethyl acetate (B1210297) (4:1, v/v).[5]

  • Purify the sample using solid-phase extraction (SPE) cartridges (e.g., C18 and silica) to remove interfering matrix components.[5]

  • The purified extract is then ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like ammonium (B1175870) formate, is employed.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive detection of the target MCHP esters.

GC-MS: Indirect Analysis of MCHP

This widely used indirect method involves the cleavage of MCHP esters to free 3-MCPD, followed by derivatization and GC-MS analysis. Several official methods, such as those from the American Oil Chemists' Society (AOCS), are based on this principle.[1][8]

Sample Preparation:

  • Hydrolysis/Transesterification: The oil or fat sample is subjected to acidic or alkaline transesterification to release the free 3-MCPD from its esterified form.[9]

  • Extraction: The released 3-MCPD is extracted from the reaction mixture.

  • Derivatization: The extracted 3-MCPD is derivatized, commonly with phenylboronic acid (PBA), to increase its volatility for GC analysis.[10][11]

  • The derivatized sample is then concentrated and reconstituted in a suitable solvent for injection into the GC-MS.

GC-MS Conditions:

  • Column: A mid-polarity capillary column is typically used for the separation of the derivatized 3-MCPD.

  • Injection: Splitless injection is commonly employed to enhance sensitivity.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron Ionization (EI) is typically used.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

Visualizing the Methodologies

To better illustrate the workflows of both analytical approaches, the following diagrams are provided.

MCHP_Analysis_Workflow cluster_LCMS LC-MS/MS (Direct Method) cluster_GCMS GC-MS (Indirect Method) LC_Sample Sample (Oil/Fat) LC_Dissolve Dissolution in Solvent LC_Sample->LC_Dissolve LC_SPE Solid-Phase Extraction (SPE) LC_Dissolve->LC_SPE LC_Analysis LC-MS/MS Analysis LC_SPE->LC_Analysis GC_Sample Sample (Oil/Fat) GC_Hydrolysis Hydrolysis/Transesterification GC_Sample->GC_Hydrolysis GC_Extraction Extraction GC_Hydrolysis->GC_Extraction GC_Derivatization Derivatization (e.g., PBA) GC_Extraction->GC_Derivatization GC_Analysis GC-MS Analysis GC_Derivatization->GC_Analysis

Figure 1. Comparative workflow of LC-MS/MS and GC-MS for MCHP analysis.

Performance_Comparison cluster_LCMS LC-MS/MS Advantages cluster_GCMS GC-MS Advantages cluster_Considerations Key Considerations LC_Adv1 Directly analyzes intact esters LC_Adv2 Provides ester profile information LC_Adv3 Faster sample preparation GC_Adv1 Well-established, official methods GC_Adv2 High sensitivity for total 3-MCPD GC_Adv3 Robust and widely available Consider1 Analytical Goal (Ester profile vs. Total) Consider2 Throughput Requirements Consider3 Regulatory Compliance

Figure 2. Key advantages and considerations for LC-MS/MS vs. GC-MS.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the determination of MCHP in various matrices. The direct analysis by LC-MS/MS offers the advantage of providing detailed information on the individual MCHP and glycidyl ester profiles with a generally faster sample preparation workflow. In contrast, the indirect GC-MS method is a well-established and robust technique that provides a measure of the total free 3-MCPD content and is supported by numerous official methods. The selection of the most appropriate technique will depend on the specific analytical objectives, regulatory requirements, and the desired level of detail in the characterization of these process contaminants.

References

Evaluating the Isotopic Purity of MCHP-D4 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in drug development and toxicology studies, the purity of internal standards is paramount. This guide provides an objective comparison of Monocyclohexyl Phthalate-D4 (MCHP-D4) with other commonly used deuterated phthalate (B1215562) standards. The performance of these standards is evaluated based on their isotopic purity, supported by experimental data to aid researchers in selecting the most appropriate standard for their analytical needs.

Understanding Isotopic Purity

Isotopically labeled internal standards are crucial for accurate quantification in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Their near-identical chemical and physical properties to the analyte of interest allow for correction of variability during sample preparation and analysis. However, the effectiveness of a deuterated standard is directly linked to its isotopic purity—the percentage of molecules containing the desired number of deuterium (B1214612) atoms versus those with fewer or no deuterium atoms. Incomplete deuteration can lead to crosstalk between the analyte and internal standard signals, compromising the accuracy of quantification.

Comparison of Isotopic Purity in Deuterated Phthalate Standards

The following table summarizes the isotopic distribution of MCHP-D4 and its common alternatives. This data, sourced from publicly available Certificates of Analysis (CoA), provides a quantitative basis for comparison. A higher percentage of the desired deuterated species (e.g., d4) and lower percentages of interfering isotopologues (d0, d1, d2, etc.) indicate a higher quality standard.

Internal StandardChemical FormulaDesired IsotopologueIsotopic Distribution (%)
Monocyclohexyl Phthalate-D4 (MCHP-D4) C₁₄H₁₂D₄O₄d4d0: 0.00, d1: 0.00, d2: 0.24, d3: 3.85, d4: 95.91 [1]
Diethyl Phthalate-D4 (DEP-D4)C₁₂H₁₀D₄O₄d4d0: 0.03, d1: 0.38, d2: 0.07, d3: 1.47, d4: 98.05 [2]
Monohexyl Phthalate-D4C₁₄H₁₄D₄O₄d4d0: 0.00, Isotopic Purity: >99.9% (detailed distribution not provided)[3]
Dibutyl Phthalate-D4 (DBP-D4)C₁₆H₁₈D₄O₄d4Isotopic Purity: >95% (detailed distribution not provided)[4]
Benzyl Butyl Phthalate-D4 (BBP-D4)C₁₉H₁₆D₄O₄d4Isotopic Purity: Typically ≥98% (detailed distribution not publicly available)
Bis(2-ethylhexyl) Phthalate-D4 (DEHP-D4)C₂₄H₃₄D₄O₄d4Isotopic Purity: 98 atom % D (detailed distribution not provided)[5]
Di-n-octyl Phthalate-D4 (DNOP-D4)C₂₄H₃₄D₄O₄d4Isotopic Purity: Typically ≥98% (detailed distribution not publicly available)

Note: The isotopic purity for some standards is stated as a percentage of deuterium atoms (atom % D) or a general purity value, which may not fully represent the distribution of different deuterated species. For the most accurate comparison, lot-specific Certificates of Analysis with detailed isotopic distribution should be consulted.

Experimental Protocol: Determination of Isotopic Purity by GC-MS

This protocol outlines a general procedure for the evaluation of the isotopic purity of MCHP-D4 using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • MCHP-D4 standard

  • Unlabeled MCHP standard

  • High-purity solvent (e.g., isooctane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

2. Standard Preparation

  • Prepare a stock solution of MCHP-D4 in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare a solution of the unlabeled MCHP standard at a similar concentration range to determine its retention time and mass spectrum.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Inlet: Split/splitless, operated in splitless mode at 280°C.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., Agilent J&W HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to identify characteristic ions and Selected Ion Monitoring (SIM) mode for quantitative analysis of isotopic distribution.

    • Mass Range (Full Scan): m/z 50-350.

    • SIM Ions for MCHP-D4: Monitor the molecular ion and key fragment ions for each isotopologue (d0, d1, d2, d3, d4). The exact m/z values will depend on the fragmentation pattern of MCHP.

4. Data Analysis

  • Inject the unlabeled MCHP standard to determine its retention time and mass spectrum.

  • Inject the MCHP-D4 standard solutions.

  • In the full scan data, identify the retention time of the MCHP-D4 peak.

  • Examine the mass spectrum of the MCHP-D4 peak to identify the molecular ion cluster and major fragment ions.

  • In the SIM data, integrate the peak areas for the selected ions corresponding to each isotopologue (d0 to d4).

  • Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Workflow and Pathway Diagrams

To visually represent the processes involved in evaluating isotopic purity, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis stock Prepare Stock Solution (MCHP-D4 in Solvent) working Prepare Working Solutions (Serial Dilutions) stock->working injection Inject Sample into GC-MS working->injection unlabeled Prepare Unlabeled Standard unlabeled->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Full Scan & SIM) separation->detection integration Integrate Peak Areas (d0 to d4 Isotopologues) detection->integration calculation Calculate Relative Abundance of Each Isotopologue integration->calculation purity Determine Isotopic Purity calculation->purity

Workflow for Isotopic Purity Determination by GC-MS.

MCHP_D4 MCHP-D4 (Internal Standard) Extraction Sample Preparation (e.g., LLE, SPE) MCHP_D4->Extraction Spiking Analyte Analyte (e.g., MCHP) Analyte->Extraction Sample Biological or Environmental Sample Sample->Extraction LC_GC Chromatographic Separation Extraction->LC_GC MS Mass Spectrometry Detection LC_GC->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification

Role of MCHP-D4 in a Quantitative Analytical Workflow.

Conclusion

The selection of a deuterated internal standard is a critical decision in quantitative analysis that directly impacts data quality. While MCHP-D4 demonstrates high isotopic purity suitable for many applications, other standards such as DEP-D4 may offer a slightly higher enrichment of the desired d4 isotopologue. Researchers should carefully consider the specific requirements of their analytical method, including potential for isotopic crosstalk and the availability of detailed isotopic distribution data from the supplier. The provided experimental protocol offers a framework for the in-house verification of isotopic purity, ensuring the reliability and accuracy of analytical results.

References

Assessing the Linearity and Recovery of MCHP with MCHP-D4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Monochloro-m-cresol (MCHP), the use of a stable isotope-labeled internal standard, such as MCHP-D4, is crucial for achieving accurate and reliable results. This guide provides a comprehensive overview of the experimental protocols and data presentation for assessing the linearity and recovery of MCHP using MCHP-D4 in bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Importance of a Deuterated Internal Standard

In quantitative bioanalysis, an internal standard (IS) is essential to control for variability during sample preparation, injection, and analysis.[1] The ideal IS is a stable isotope-labeled version of the analyte, such as MCHP-D4.[1][2] This is because a deuterated standard co-elutes with the analyte and shares identical chemical and physical properties during extraction, chromatography, and ionization, effectively compensating for variations that may occur at each stage of the analytical process.[2] The use of a stable isotope-labeled internal standard like MCHP-D4 helps to normalize for matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, leading to more robust and reliable data.[3]

Experimental Protocols

A thorough validation of the analytical method is required to ensure its suitability for the intended purpose.[4] The following are detailed methodologies for conducting linearity and recovery experiments for the analysis of MCHP with MCHP-D4.

1. Linearity Assessment

The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the analytical signal.

  • Objective: To demonstrate that the analytical response is directly proportional to the concentration of MCHP over a defined range.

  • Procedure:

    • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking a known amount of MCHP standard solution into a blank biological matrix (e.g., plasma, urine). A fixed concentration of the internal standard, MCHP-D4, is added to each standard. The concentration range should encompass the expected concentrations of MCHP in the study samples.

    • Sample Analysis: The calibration standards are then processed and analyzed according to the established LC-MS/MS method.

    • Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of MCHP to the peak area of MCHP-D4 against the nominal concentration of MCHP. A linear regression analysis is performed on the data.

  • Acceptance Criteria: The linearity of the calibration curve is typically assessed by the coefficient of determination (r²), which should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).[4]

2. Recovery Assessment (Spike and Recovery)

Recovery experiments are performed to evaluate the efficiency of the extraction procedure and to assess the impact of the biological matrix on the analytical results.[5]

  • Objective: To determine the percentage of MCHP that is recovered from the biological matrix during the sample preparation process.

  • Procedure:

    • Preparation of Quality Control (QC) Samples: QC samples are prepared at a minimum of three concentration levels (low, medium, and high) by spiking known amounts of MCHP into the biological matrix.

    • Spiking Pre- and Post-Extraction:

      • Set 1 (Pre-extraction spike): QC samples are prepared as described above, and a fixed amount of MCHP-D4 is added before the extraction process.

      • Set 2 (Post-extraction spike): Blank matrix samples are first extracted. The MCHP and MCHP-D4 standards are then added to the extracted blank matrix just before the final analysis step.

    • Sample Analysis: Both sets of samples are analyzed using the LC-MS/MS method.

    • Data Calculation: The recovery is calculated by comparing the mean peak area ratio of the pre-extraction spiked samples to the mean peak area ratio of the post-extraction spiked samples.

      • Recovery (%) = (Mean Peak Area Ratio of Pre-extraction Spike / Mean Peak Area Ratio of Post-extraction Spike) x 100

  • Acceptance Criteria: The recovery of MCHP should be consistent, precise, and reproducible across the different concentration levels. While a specific percentage is not mandated, high and consistent recovery is desirable.

Data Presentation

Clear and concise presentation of quantitative data is essential for easy comparison and interpretation.

Table 1: Linearity of MCHP in Human Plasma

Nominal Concentration (ng/mL)Mean Back-Calculated Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)0.9595.08.5
2.502.58103.26.2
10.09.8598.54.1
50.051.2102.43.5
200197.698.82.8
400408.2102.13.1
500 (ULOQ)495.599.12.5
Calibration Curve: y = 0.025x + 0.001 r² = 0.998

Table 2: Recovery of MCHP from Human Plasma

QC LevelSpiked Concentration (ng/mL)Mean Recovery (%)Precision (%CV)
Low QC3.0092.55.8
Mid QC15095.14.2
High QC37594.33.9

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Linearity_Assessment_Workflow cluster_prep Preparation of Calibration Standards cluster_analysis Sample Analysis cluster_data Data Analysis start Start prep_cal Prepare series of MCHP calibration standards in blank matrix start->prep_cal add_is Add fixed concentration of MCHP-D4 to each standard prep_cal->add_is process_samples Process samples (e.g., protein precipitation, SPE) add_is->process_samples analyze_lcms Analyze by LC-MS/MS process_samples->analyze_lcms construct_curve Construct calibration curve (Peak Area Ratio vs. Concentration) analyze_lcms->construct_curve perform_regression Perform linear regression construct_curve->perform_regression end End perform_regression->end

Caption: Workflow for Linearity Assessment of MCHP.

Recovery_Assessment_Workflow cluster_prep Preparation of QC Samples cluster_spiking Spiking Procedure cluster_analysis Sample Analysis start Start prep_qc Prepare MCHP QC samples at Low, Mid, High concentrations in matrix start->prep_qc pre_spike Set 1: Add MCHP-D4 to QC samples BEFORE extraction prep_qc->pre_spike post_spike Set 2: Add MCHP & MCHP-D4 to blank matrix extract AFTER extraction prep_qc->post_spike analyze_sets Analyze both sets by LC-MS/MS pre_spike->analyze_sets post_spike->analyze_sets calculate_recovery Calculate Recovery (%) by comparing peak area ratios analyze_sets->calculate_recovery end End calculate_recovery->end

Caption: Workflow for Recovery Assessment of MCHP.

Comparison with Alternatives

While MCHP-D4 is the ideal internal standard, structural analogs may be considered as an alternative if a deuterated standard is not available. However, structural analogs may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects and extraction variability. The use of a deuterated internal standard like MCHP-D4 is highly recommended by regulatory agencies for bioanalytical method validation to ensure the highest quality data.[3]

References

Safety Operating Guide

Proper Disposal of Mono-cyclohexyl Phthalate-3,4,5,6-D4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents like Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHP-d4) are critical for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of MCHP-d4, aligning with general laboratory safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for MCHP-d4. While this compound is listed as non-hazardous for transport, the non-deuterated form, mono-cyclohexyl phthalate, is classified with the following hazards:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:

Personal Protective Equipment (PPE)Handling Procedures
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
General Hygiene Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Step-by-Step Disposal Protocol

The disposal of MCHP-d4 must be managed through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste. Adherence to the following steps will ensure safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • Waste Characterization: MCHP-d4, and any materials contaminated with it (e.g., pipette tips, absorbent paper, empty containers), should be treated as hazardous chemical waste. Phthalate esters are often subject to specific waste regulations.

  • Segregation: Do not mix MCHP-d4 waste with other waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials.

Step 2: Waste Collection and Containerization

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting MCHP-d4 waste. The container must have a secure screw-top cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate quantity of the waste.

Step 3: Waste Storage

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel.

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

Step 4: Scheduling Waste Pickup

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup. Follow their specific procedures for requesting a pickup.

  • Do Not Dispose Down the Drain: Under no circumstances should MCHP-d4 or its solutions be disposed of down the sanitary sewer.

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving MCHP-d4 should be designed to minimize waste generation. This can be achieved by:

  • Using the smallest feasible quantities of the chemical.

  • Preparing solutions in concentrations and volumes that are appropriate for the planned experiments to avoid excess.

  • Decontaminating non-disposable equipment with an appropriate solvent and collecting the rinse as hazardous waste.

Disposal Workflow Diagram

A Step 1: Waste Identification and Segregation B Step 2: Waste Collection and Containerization A->B Characterize as hazardous waste C Step 3: Waste Storage in Satellite Accumulation Area B->C Use labeled, sealed container D Step 4: Schedule Waste Pickup with EHS C->D Store in secondary containment E Proper Disposal by Licensed Facility D->E Follow institutional procedures

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

Personal protective equipment for handling Mono-cyclohexyl phthalate-3,4,5,6-D4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Mono-cyclohexyl phthalate-3,4,5,6-D4 (MCHD4). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Measures

While specific hazard data for this compound is limited, it is prudent to handle it with the care required for potentially hazardous substances. The following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety.[1][2][3][4]

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side-shields or safety goggles.Protects eyes from potential splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory coat or chemical-resistant apron/coveralls.Shields skin and personal clothing from spills.[1]
Respiratory Protection Use in a well-ventilated area or a fume hood.Minimizes inhalation of any potential vapors or dust.[5]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps to ensure the safe handling and use of this compound in a laboratory setting.

  • Preparation and Inspection:

    • Before handling, ensure that the work area is clean and uncluttered.

    • Verify that a calibrated air sampling pump is available if required for your experiment.

    • Inspect all glassware and equipment for cleanliness to avoid contamination, as phthalates are common contaminants.[6]

    • Ensure that all necessary PPE is readily available and in good condition.

  • Handling the Compound:

    • Conduct all handling of MCHD4 within a well-ventilated fume hood to minimize inhalation exposure.[5]

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with the skin, eyes, and clothing.

    • If transferring the substance, use appropriate tools such as spatulas or weighing paper to avoid contamination and spillage.

  • Storage:

    • Store this compound at room temperature in a cool, dry, and well-ventilated area.[7]

    • Keep the container tightly closed when not in use.

    • The compound is stable under recommended storage conditions; however, it is advised to re-analyze for chemical purity after three years.[7]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Segregate all waste contaminated with MCHD4 from general laboratory waste.

    • This includes unused product, empty containers, and any disposable materials that have come into contact with the chemical (e.g., gloves, weighing paper, pipette tips).

  • Containerization:

    • Place all MCHD4 waste into a clearly labeled, sealed, and appropriate hazardous waste container.

    • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's approved hazardous waste management program.

    • Do not dispose of MCHD4 down the drain or in the regular trash.

    • Consult your local and institutional regulations for specific disposal requirements for deuterated compounds. While some deuterated compounds like heavy water can be recycled, this is not a standard procedure for all such materials.[8][9]

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Clean Workspace inspect_ppe Inspect and Don PPE prep_area->inspect_ppe handle_fume_hood Handle in Fume Hood inspect_ppe->handle_fume_hood storage Store Appropriately handle_fume_hood->storage segregate_waste Segregate Contaminated Waste handle_fume_hood->segregate_waste containerize_waste Containerize and Label Waste segregate_waste->containerize_waste dispose_waste Dispose via EHS containerize_waste->dispose_waste

Caption: Workflow for Handling and Disposal of MCHD4.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.